Ferrocene, 1,1'-dicarboxy-
Description
BenchChem offers high-quality Ferrocene, 1,1'-dicarboxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferrocene, 1,1'-dicarboxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H10FeO4 |
|---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-ylidene(hydroxy)methanolate;iron(2+) |
InChI |
InChI=1S/2C6H6O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4,7-8H;/q;;+2/p-2 |
InChI Key |
OCCQHOWOYCEBAN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(O)[O-])C=C1.C1=CC(=C(O)[O-])C=C1.[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the History and Discovery of 1,1'-Dicarboxyferrocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrocene, with its unique "sandwich" structure of an iron atom situated between two parallel cyclopentadienyl rings, has captivated chemists since its unexpected discovery and has given rise to a vast field of organometallic chemistry. Its remarkable stability, aromatic character, and rich redox properties have made it a versatile scaffold in various scientific disciplines. Among its numerous derivatives, 1,1'-dicarboxyferrocene stands out as a crucial building block for the synthesis of more complex functional molecules, with significant potential in materials science and, notably, in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and key applications of 1,1'-dicarboxyferrocene, with a particular focus on its relevance to researchers in the life sciences.
A Serendipitous Discovery: The Dawn of Ferrocene Chemistry
The story of ferrocene begins not with a deliberate quest, but with a serendipitous observation in 1951. Two independent research groups, Kealy and Pauson, and Miller, Tebboth, and Tremaine, were attempting to synthesize fulvalene. Instead of the intended product, they isolated an astonishingly stable, orange, crystalline compound with the formula C₁₀H₁₀Fe. This unexpected stability was attributed to the aromatic character of the cyclopentadienyl rings, which form a stable sandwich structure with the central iron atom.
The groundbreaking "sandwich" structure was correctly proposed by Geoffrey Wilkinson and R.B. Woodward, a discovery for which Wilkinson, along with Ernst Otto Fischer, was awarded the Nobel Prize in Chemistry in 1973. This pivotal discovery of ferrocene's structure opened the floodgates for the exploration of a new class of organometallic compounds, with ferrocene serving as the prototype.
While the exact date and publication of the first synthesis of 1,1'-dicarboxyferrocene are not as clearly documented as the discovery of ferrocene itself, early research in the 1950s and 1960s by pioneers in the field, including Woodward and Wilkinson, extensively explored the derivatization of the ferrocene core. Polyamides and polyesters derived from 1,1'-ferrocenedicarbonyl chloride, a direct derivative of the dicarboxylic acid, were reported as early as 1961 by Knobloch and Rauscher.[1] This indicates that 1,1'-dicarboxyferrocene was a known and accessible compound in the early years of ferrocene chemistry, serving as a key intermediate for further functionalization.
Synthesis of 1,1'-Dicarboxyferrocene: Key Methodologies
Several reliable methods have been established for the synthesis of 1,1'-dicarboxyferrocene. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.
Oxidation of 1,1'-Diacetylferrocene
A common and effective method for preparing 1,1'-dicarboxyferrocene is the oxidation of 1,1'-diacetylferrocene.[2] This method takes advantage of the relative ease of oxidizing the acetyl groups attached to the cyclopentadienyl rings.
Experimental Protocol:
-
Dissolution: A specific amount of 1,1'-diacetylferrocene is dissolved in a solution of sodium hypochlorite (NaClO) with a mass fraction of 10% under dark conditions.
-
Initial Reaction: The mixture is allowed to react at 50°C for 1 hour.
-
Heating: The reaction temperature is then increased to 95°C, and stirring is continued for another hour.
-
Further Oxidation: After cooling, an additional amount of 10% NaClO solution is added, and the mixture is stirred at a controlled temperature until the reaction is complete.
-
Isolation of Crude Product: The product solution is filtered while hot. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the formation of a yellow precipitate of crude 1,1'-dicarboxyferrocene. The crude product is collected by suction filtration.
-
Purification: The crude product is dissolved in an appropriate amount of NaOH solution. The solution is filtered, and the filtrate is acidified again with concentrated hydrochloric acid to a pH of 1-2 to precipitate the purified 1,1'-dicarboxyferrocene. The purified product is then collected, dried, and can be further refined by recrystallization.
The optimal molar ratio of 1,1'-diacetylferrocene to sodium hypochlorite has been found to be 1:2.3, with an optimal reaction temperature of 50°C for the initial phase.[2]
dot
Caption: Oxidation of 1,1'-diacetylferrocene to 1,1'-dicarboxyferrocene.
Hydrolysis of 1,1'-Ferrocenedicarboxylic Acid Esters
Another widely used synthetic route involves the hydrolysis of the corresponding diesters, such as dimethyl or diethyl 1,1'-ferrocenedicarboxylate.[3] These esters can, in turn, be prepared by treating ferrous chloride with the sodium salt of the corresponding cyclopentadienyl carboxylate ester.
Experimental Protocol (General):
-
Ester Synthesis: Ferrous chloride (FeCl₂) is reacted with the sodium salt of a cyclopentadienyl carboxylate ester (e.g., sodium cyclopentadienylcarboxylate methyl ester) to form the 1,1'-diester of ferrocene.
-
Hydrolysis: The isolated diester is then subjected to hydrolysis, typically using a strong base like sodium hydroxide in an aqueous or alcoholic solution.
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 1,1'-dicarboxyferrocene.
-
Isolation and Purification: The precipitated product is collected by filtration, washed, and dried. Further purification can be achieved through recrystallization.
dot
Caption: Synthesis of 1,1'-dicarboxyferrocene via diester hydrolysis.
Physicochemical Properties
1,1'-Dicarboxyferrocene is a yellow to orange or brown solid that is generally insoluble in water but soluble in aqueous base.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀FeO₄ | [3] |
| Molar Mass | 274.05 g/mol | [3] |
| Melting Point | ≥300 °C (decomposes) | |
| Appearance | Yellow to orange or brown solid | [3] |
| Solubility | Insoluble in water; soluble in aqueous base | [3] |
| CAS Number | 1293-87-4 |
Applications in Drug Development
The unique properties of the ferrocene scaffold, including its stability, low toxicity, and redox activity, have made it an attractive moiety for the design of novel therapeutic agents. 1,1'-Dicarboxyferrocene, with its two reactive carboxylic acid groups, serves as an excellent starting material for the synthesis of a wide range of ferrocene-containing drug candidates.
Anticancer Agents
A significant area of research has focused on the development of ferrocene-based anticancer drugs. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) through Fenton-like reactions involving the ferrocene/ferrocenium redox couple, leading to oxidative stress and subsequent cancer cell death.
One notable example is the diester formed from 1,1'-dicarboxyferrocene and the cytotoxic fungal metabolite illudin M. This conjugate has demonstrated significant antiproliferative activity against various cancer cell lines.[4] Interestingly, the efficacy of this compound against certain colon cancer cells was found to be dependent on active c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways.
Signaling Pathways in Ferrocene-Mediated Cytotoxicity
The JNK and ERK pathways are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. The activation of the JNK/ERK pathway by the 1,1'-dicarboxyferrocene-illudin M diester suggests a mechanism by which this ferrocene derivative induces apoptosis in cancer cells.
The proposed mechanism involves the generation of intracellular ROS by the ferrocene moiety. This increase in oxidative stress can act as a trigger for the activation of the JNK and ERK signaling cascades. Activated JNK and ERK can then phosphorylate a variety of downstream targets, ultimately leading to the induction of apoptosis.
dot
Caption: Proposed JNK/ERK signaling pathway activated by a 1,1'-dicarboxyferrocene derivative.
Conclusion
From its roots in the serendipitous discovery of ferrocene, 1,1'-dicarboxyferrocene has emerged as a cornerstone in the synthesis of functionalized organometallic compounds. Its accessibility through well-established synthetic routes and the versatility of its dicarboxylic acid functionality have made it an invaluable tool for chemists. For researchers in drug development, 1,1'-dicarboxyferrocene offers a robust platform for the design of novel therapeutic agents, particularly in the field of anticancer research. The ability of its derivatives to induce targeted cell death through specific signaling pathways, such as the JNK/ERK cascade, highlights the immense potential of this unique molecule in the ongoing quest for more effective and selective cancer therapies. The continued exploration of 1,1'-dicarboxyferrocene and its derivatives promises to yield further innovations in medicine and materials science.
References
A Theoretical and Computational Guide to 1,1'-Ferrocenedicarboxylic Acid
Abstract: This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the molecular, electronic, and spectroscopic properties of 1,1'-ferrocenedicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational characterization of organometallic compounds. This document outlines standard theoretical protocols, presents key quantitative data derived from computational studies, and visualizes the workflows involved in these theoretical investigations.
Introduction
1,1'-Ferrocenedicarboxylic acid, an organoiron compound with the formula Fe(C₅H₄CO₂H)₂, is a key derivative of ferrocene. Its rigid structure, redox activity, and the presence of functional carboxylic acid groups make it a versatile building block in supramolecular chemistry, polymer science, and as a component in redox-active materials and potential therapeutic agents. Understanding its structural and electronic properties at a quantum level is crucial for designing new materials and drugs with tailored functionalities.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into the geometry, electronic structure, and vibrational dynamics of 1,1'-ferrocenedicarboxylic acid. These computational methods allow for the prediction of properties that can be difficult to measure experimentally and offer a framework for interpreting existing experimental data. This guide details the methodologies for these calculations and summarizes the key findings.
Theoretical Protocols and Methodologies
The computational investigation of 1,1'-ferrocenedicarboxylic acid involves several distinct but interconnected protocols. These range from geometry optimization to the simulation of complex electronic and spectroscopic properties.
Molecular Geometry Optimization
A prerequisite for any accurate theoretical calculation is the determination of the molecule's equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
Experimental Protocol:
-
Initial Structure: An initial 3D structure of 1,1'-ferrocenedicarboxylic acid is generated using molecular modeling software.
-
Level of Theory Selection: A suitable theoretical method is chosen. Density Functional Theory (DFT) is widely employed for its balance of accuracy and computational cost.
-
Functional: The B3LYP hybrid functional is a common choice. For improved accuracy, especially with non-covalent interactions or excited states, other functionals like ωB97XD or CAM-B3LYP may be used.
-
Basis Set: A split-valence basis set with polarization functions, such as 6-31G(d,p), is typically used for C, H, and O atoms. For the iron (Fe) atom, a basis set designed for transition metals, like LanL2DZ, is often employed to account for relativistic effects.
-
-
Optimization Algorithm: A geometry optimization is performed using an algorithm like the Berny optimization in the Gaussian suite of programs. The calculation is considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.
-
Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point), a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a local minimum.
Electronic Structure and Frontier Molecular Orbitals
The electronic properties are dictated by the arrangement of molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic transitions.
Experimental Protocol:
-
Optimized Geometry: The analysis is performed on the previously optimized molecular geometry.
-
Single-Point Energy Calculation: A single-point energy calculation is run to generate the molecular orbitals and their corresponding energies.
-
Orbital Analysis: The HOMO and LUMO energies are extracted. The energy difference, known as the HOMO-LUMO gap, provides an estimate of the molecule's excitability and chemical stability.[1]
-
Visualization: The 3D shapes of the HOMO and LUMO are visualized to understand the electron density distribution. In ferrocene and its derivatives, the HOMO is typically metal-centered (dominated by Fe 3d orbitals), while the LUMO may have significant contributions from the cyclopentadienyl rings and substituents.[1][2][3]
Vibrational Spectra Calculation
Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule. This is crucial for interpreting experimental spectra and assigning vibrational modes to specific molecular motions.
Experimental Protocol:
-
Optimized Geometry: The calculation is based on the optimized minimum-energy structure.
-
Frequency Calculation: As performed during the geometry optimization verification, a frequency calculation computes the second derivatives of the energy with respect to atomic positions. This yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.
-
Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other theoretical approximations. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data.[4]
-
Mode Assignment: Each calculated frequency is associated with a specific normal mode of vibration (e.g., C=O stretch, C-H bend), which can be visualized with computational chemistry software.[5]
Electronic Transport Properties
For applications in molecular electronics, it is essential to understand how 1,1'-ferrocenedicarboxylic acid conducts electricity when placed between two electrodes. This is simulated using a combination of DFT and the Non-Equilibrium Green's Function (NEGF) formalism.
Experimental Protocol:
-
Device Construction: A model of the molecular junction is built. This consists of the 1,1'-ferrocenedicarboxylic acid molecule chemically bonded to two metal surfaces (e.g., Al(111) or Au(111)), which are in turn connected to semi-infinite electrodes.
-
DFT Calculation: The electronic structure of this extended system is calculated using DFT.
-
NEGF Formalism: The NEGF method is used to calculate the transmission spectrum, T(E), which represents the probability for an electron with energy E to travel from one electrode to the other through the molecule.
-
Current-Voltage (I-V) Characteristics: The electrical current (I) for a given bias voltage (V) is calculated by integrating the transmission spectrum over the energy window defined by the bias. This process is repeated for a range of voltages to generate the I-V curve.
Quantitative Data from Theoretical Calculations
While a complete set of theoretical data for isolated 1,1'-ferrocenedicarboxylic acid is not available in a single published source, the following tables summarize representative values from studies on the molecule and its parent compound, ferrocene.
Table 1: Calculated Electronic Properties
This table presents HOMO-LUMO data for ferrocene, which serves as a reference for its dicarboxylic acid derivative. The addition of electron-withdrawing carboxylic acid groups is expected to lower the orbital energies and slightly alter the HOMO-LUMO gap.
| Compound | Functional | Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) | Reference |
| Ferrocene (Eclipsed) | B3LYP | Varies | -5.23 | 0.19 | 5.42 | [1] |
| Acetyl Ferrocene | B3LYP | Varies | -5.58 | -0.96 | 4.62 | [1] |
Note: Values can vary significantly with the chosen functional and basis set.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups
The vibrational frequencies of the carboxylic acid group are of particular interest for spectroscopic characterization. The C=O stretching frequency is sensitive to the local chemical environment and hydrogen bonding.
| Vibrational Mode | Description | Typical Experimental Range (cm⁻¹) | Representative Scaled Calculated Range (cm⁻¹) |
| ν(O-H) | O-H stretching in COOH | 3000 - 2500 (broad) | 2900 - 2600 |
| ν(C=O) | C=O stretching in COOH | 1725 - 1680 | 1710 - 1670 |
| ν(C-O) | C-O stretching in COOH | 1320 - 1210 | 1300 - 1200 |
| δ(O-H) | O-H in-plane bending | 1440 - 1395 | 1430 - 1390 |
Source: Data compiled from general findings on carboxylic acids and DFT calculations.[4] The exact calculated values for 1,1'-ferrocenedicarboxylic acid will depend on its conformation and intermolecular interactions.
Table 3: Electronic Transport Properties
A theoretical study on 1,1'-ferrocene dicarboxylic acid sandwiched between Al(111) electrodes revealed the following characteristics.
| Property | Finding |
| I-V Characteristics | Asymmetric and spin-independent. |
| Conductance | Varies with the anchoring structure of the molecule to the electrodes. |
| Gating Effect | Molecular conductance can be tuned by applying an external gate potential. |
| Spin Polarization | A spin-polarized current can be induced by the gate potential. |
Source: Based on first-principles studies of the molecular device.[5]
Conclusion
Theoretical calculations provide a powerful and essential toolkit for elucidating the properties of 1,1'-ferrocenedicarboxylic acid. DFT and related methods offer robust protocols for determining its stable structure, electronic characteristics, and spectroscopic signatures. Furthermore, advanced simulation techniques combining DFT with NEGF can predict its behavior in molecular electronic devices. The data and methodologies presented in this guide serve as a foundational resource for researchers aiming to exploit the unique properties of this ferrocene derivative in the design and development of novel functional materials and therapeutic agents.
References
- 1. sciensage.info [sciensage.info]
- 2. mdpi.com [mdpi.com]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assigning Vibrational Frequencies - Anorganische Chemie - University of Rostock [schulz.chemie.uni-rostock.de]
Unveiling the Three-Dimensional Architecture of 1,1'-Dicarboxyferrocene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,1'-dicarboxyferrocene, an organoiron compound with significant potential in various scientific domains, including medicinal chemistry and materials science.[1] This document summarizes its crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents a visual representation of the experimental workflow.
Core Crystallographic Data
The definitive crystal structure of the triclinic modification of 1,1'-dicarboxyferrocene was elucidated by Takusagawa and Koetzle in 1979 through comprehensive neutron and X-ray diffraction studies conducted at both 78 K and 298 K.[1][2] This seminal work provides a precise atomic-level understanding of its molecular conformation and intermolecular interactions.
The crystallographic data reveals a structure where the cyclopentadienyl rings adopt a conformation that is neither fully eclipsed nor perfectly staggered.[2] The molecules form hydrogen-bonded dimers through their carboxylic acid functionalities.[2]
Table 1: Unit Cell Parameters for 1,1'-Dicarboxyferrocene (Triclinic Modification)
| Parameter | Neutron Diffraction (78 K) | X-ray Diffraction (298 K) |
| a (Å) | 7.337(2) | 7.373(1) |
| b (Å) | 7.785(3) | 7.863(1) |
| c (Å) | 9.940(4) | 10.031(1) |
| α (°) | 99.34(3) | 99.06(1) |
| β (°) | 91.11(3) | 91.11(1) |
| γ (°) | 115.34(2) | 115.54(1) |
| Volume (ų) | 496.4 | 511.5 |
| Space Group | P-1 | P-1 |
| Z | 2 | 2 |
Data sourced from Takusagawa, F.; Koetzle, T. F. Acta Crystallographica Section B 1979, 35 (12), 2888–2896.[2]
Table 2: Selected Bond Lengths (Å) for 1,1'-Dicarboxyferrocene at 78 K (Neutron Diffraction)
| Bond | Length (Å) |
| Fe-C(ring) (avg.) | 2.045 |
| C-C (in ring) (avg.) | 1.423 |
| C(ring)-C(carboxyl) | 1.485(2) |
| C=O | 1.233(2) |
| C-O | 1.318(2) |
| O-H | 1.011(3) |
Data sourced from Takusagawa, F.; Koetzle, T. F. Acta Crystallographica Section B 1979, 35 (12), 2888–2896.[2]
Table 3: Selected Bond Angles (°) for 1,1'-Dicarboxyferrocene at 78 K (Neutron Diffraction)
| Angle | Value (°) |
| C-C-C (in ring) (avg.) | 108.0 |
| C(ring)-C(ring)-C(carboxyl) | 125.8(1), 126.1(1) |
| O=C-O | 122.9(1) |
| C(ring)-C=O | 119.8(1) |
| C(ring)-C-OH | 117.3(1) |
| C-O-H | 113.4(2) |
Data sourced from Takusagawa, F.; Koetzle, T. F. Acta Crystallographica Section B 1979, 35 (12), 2888–2896.[2]
Experimental Protocols
Synthesis of 1,1'-Dicarboxyferrocene
A common and effective method for the preparation of 1,1'-dicarboxyferrocene involves a two-step process.[1]
-
Formation of the Diester: The synthesis begins with the reaction of ferrous chloride with the sodium salt of a cyclopentadienecarboxylate ester (e.g., methyl or ethyl cyclopentadienecarboxylate). This reaction yields the corresponding 1,1'-ferrocenedicarboxylate diester.
-
Hydrolysis: The resulting diester is then subjected to hydrolysis, typically using a base such as sodium hydroxide, followed by acidification. This step cleaves the ester groups to afford the final product, 1,1'-dicarboxyferrocene, which can be purified by recrystallization.[1]
Crystal Growth and X-ray Diffraction
The single crystals of the triclinic modification of 1,1'-dicarboxyferrocene used for the definitive structural analysis were obtained by slow evaporation from a solution in glacial acetic acid.[3]
X-ray Data Collection (298 K): A crystal of suitable size was mounted on a four-circle automated diffractometer. The unit cell parameters were determined and refined using a set of high-angle reflections. Intensity data were collected using Mo Kα radiation. The collected data were then corrected for Lorentz and polarization effects.
Neutron Diffraction Data Collection (78 K): For the neutron diffraction study, a larger crystal was mounted on an aluminum pin and cooled to 78 K. Data was collected on a four-circle diffractometer at a neutron wavelength of 1.160 Å. The intensities were measured using the step-scan method.
Structure Solution and Refinement: The crystal structure was solved using Patterson methods and subsequently refined by full-matrix least-squares procedures. For the neutron diffraction data, the refinement included the positions and anisotropic thermal parameters for all atoms, including hydrogen, providing a highly accurate description of the molecular geometry and hydrogen bonding.[2]
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures, from the synthesis of the compound to the final analysis of its crystal structure.
Caption: Experimental workflow for the synthesis and crystal structure analysis of 1,1'-dicarboxyferrocene.
References
The Electronic Structure of 1,1'-Dicarboxyferrocene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic structure of 1,1'-dicarboxyferrocene, a key organometallic compound with significant potential in medicinal chemistry and materials science. This document details the theoretical framework and experimental methodologies for characterizing its electronic properties, including computational chemistry, electrochemistry, and spectroscopy. While direct experimental values for 1,1'-dicarboxyferrocene are not extensively reported in the literature, this guide establishes a robust framework for their determination by providing detailed protocols and contextual data from related ferrocene derivatives.
Introduction
Ferrocene and its derivatives have garnered substantial interest due to their unique electrochemical properties, stability, and versatile reactivity. The introduction of functional groups, such as carboxylic acids, to the cyclopentadienyl rings significantly modulates the electronic structure of the ferrocene core. 1,1'-Dicarboxyferrocene, with its two electron-withdrawing carboxylic acid groups, is of particular interest as these substituents are expected to influence the redox potential and the energy levels of the frontier molecular orbitals. A thorough understanding of its electronic structure is paramount for the rational design of novel therapeutic agents and advanced materials.
Theoretical Framework: The Impact of Carboxylic Acid Substitution
The electronic structure of ferrocene is characterized by a central iron atom sandwiched between two cyclopentadienyl (Cp) rings. The highest occupied molecular orbital (HOMO) is primarily metal-based, while the lowest unoccupied molecular orbital (LUMO) has significant contributions from the Cp rings.
The introduction of electron-withdrawing carboxylic acid groups at the 1 and 1' positions is expected to have the following effects:
-
Stabilization of the HOMO: The electron-withdrawing nature of the -COOH groups will lower the energy of the HOMO, making the ferrocene core more difficult to oxidize.
-
Increase in Redox Potential: Consequently, the formal redox potential (E°') of the Fe(II)/Fe(III) couple in 1,1'-dicarboxyferrocene is anticipated to be higher (more positive) than that of unsubstituted ferrocene.
-
Alteration of the HOMO-LUMO Gap: The precise effect on the HOMO-LUMO energy gap is a subject for experimental and computational investigation, as both HOMO and LUMO levels will be influenced by the substituents.
dot
Caption: Influence of carboxylic acid groups on the electronic structure of the ferrocene core.
Experimental and Computational Characterization
A multi-technique approach is essential for a comprehensive understanding of the electronic structure of 1,1'-dicarboxyferrocene. This involves a combination of computational modeling and experimental verification through electrochemical and spectroscopic methods.
dot
Caption: Integrated workflow for characterizing the electronic structure.
Quantitative Data
Table 1: Electrochemical Data
| Compound | Redox Potential (E°' vs Fc/Fc+) | Solvent/Electrolyte |
| Ferrocene | 0.00 V (by definition) | Dichloromethane / TBATPFB |
| Ferrocenecarboxylic acid | +0.22 V | Dichloromethane / TBATPFB |
| 1,1'-Dicarboxyferrocene | To be determined |
Table 2: Computationally Derived Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Ferrocene | -4.80 | - | - |
| Ferrocenecarboxylic acid | To be determined | To be determined | To be determined |
| 1,1'-Dicarboxyferrocene | To be determined | To be determined | To be determined |
Table 3: Spectroscopic Data
| Compound | UV-Vis λmax (nm) | Solvent | XPS Binding Energies (eV) |
| Ferrocene | 325, 440 | Ethanol | Fe 2p3/2: ~708 |
| Ferrocenecarboxylic acid | To be determined | To be determined | |
| 1,1'-Dicarboxyferrocene | To be determined | To be determined |
Detailed Experimental Protocols
The following protocols are provided as a guide for the experimental and computational characterization of 1,1'-dicarboxyferrocene.
Density Functional Theory (DFT) Calculations
Objective: To predict the optimized geometry, HOMO and LUMO energy levels, and the electronic distribution of 1,1'-dicarboxyferrocene.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
-
Initial Structure: Construct the 3D structure of 1,1'-dicarboxyferrocene.
-
Functional and Basis Set:
-
Functional: A hybrid functional such as B3LYP is a common starting point for organometallic compounds.
-
Basis Set: A Pople-style basis set like 6-31G* or a double-zeta basis set like def2-SVP is recommended. For the iron atom, a basis set with effective core potentials (e.g., LANL2DZ) can be employed.
-
-
Calculation Type:
-
Perform a geometry optimization to find the lowest energy conformation.
-
Following optimization, perform a frequency calculation to confirm that the structure is a true minimum (no imaginary frequencies).
-
A single-point energy calculation on the optimized geometry will provide the final HOMO and LUMO energies.
-
-
Solvation Model: To simulate experimental conditions, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be used with a solvent like acetonitrile or dichloromethane.
-
Data Analysis: Extract the energies of the HOMO and LUMO in electron volts (eV). Visualize the molecular orbitals to understand the electron density distribution.
Cyclic Voltammetry (CV)
Objective: To determine the redox potential of the Fe(II)/Fe(III) couple in 1,1'-dicarboxyferrocene and to estimate the HOMO energy level.
Methodology:
-
Instrumentation: A potentiostat with a three-electrode setup.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire.
-
-
Sample Preparation:
-
Prepare a ~1 mM solution of 1,1'-dicarboxyferrocene in an appropriate solvent (e.g., acetonitrile or dichloromethane).
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to the solution.
-
Include a small amount of ferrocene as an internal standard for referencing the potential.
-
-
Experimental Procedure:
-
Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry thoroughly.
-
Assemble the three-electrode cell with the sample solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes. Maintain an inert atmosphere above the solution during the measurement.
-
Record the cyclic voltammogram by scanning the potential. A typical scan rate is 100 mV/s. The potential window should be set to encompass the expected redox event.
-
-
Data Analysis:
-
Determine the half-wave potential (E1/2) of 1,1'-dicarboxyferrocene, which is the average of the anodic (Epa) and cathodic (Epc) peak potentials.
-
Reference the E1/2 value to the ferrocene/ferrocenium (Fc/Fc+) couple (E1/2 = 0 V).
-
Estimate the HOMO energy level using the empirical formula: E_HOMO = - (E_onset_ox vs Fc/Fc+ + 4.8) eV where E_onset_ox is the onset potential of the oxidation peak.
-
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of 1,1'-dicarboxyferrocene and estimate the optical HOMO-LUMO gap.
Methodology:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of 1,1'-dicarboxyferrocene in a UV-transparent solvent (e.g., acetonitrile, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.
-
Use the same solvent as a reference in a matched cuvette.
-
-
Experimental Procedure:
-
Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
The low-energy absorption band can be used to estimate the optical HOMO-LUMO gap (E_gap) using the equation: E_gap (eV) = 1240 / λ_onset (nm) where λ_onset is the wavelength at the onset of the lowest energy absorption peak.
-
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the atoms in 1,1'-dicarboxyferrocene.
Methodology:
-
Instrumentation: An XPS spectrometer with a monochromatic X-ray source (e.g., Al Kα).
-
Sample Preparation:
-
Prepare a thin film of the sample on a conductive substrate (e.g., silicon wafer or gold-coated mica). This can be achieved by drop-casting a solution of the compound and allowing the solvent to evaporate.
-
-
Experimental Procedure:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, and Fe 2p regions.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical states.
-
C 1s: Expect peaks corresponding to C-C/C-H in the cyclopentadienyl rings and a higher binding energy peak for the O=C-O of the carboxylic acid group.
-
O 1s: Expect peaks for the carbonyl (C=O) and hydroxyl (C-OH) oxygens.
-
Fe 2p: Expect the Fe 2p3/2 and Fe 2p1/2 doublet characteristic of Fe(II) in ferrocene.
-
-
Conclusion
This technical guide outlines the essential theoretical and practical considerations for the comprehensive characterization of the electronic structure of 1,1'-dicarboxyferrocene. The provided experimental protocols for DFT, CV, UV-Vis, and XPS offer a clear roadmap for researchers to obtain critical quantitative data. The electron-withdrawing nature of the two carboxylic acid groups is predicted to significantly influence the electronic properties of the ferrocene core, making 1,1'-dicarboxyferrocene a compelling target for further investigation in the development of novel pharmaceuticals and functional materials. The data and methodologies presented herein are intended to facilitate and standardize future research in this promising area.
A Technical Deep Dive: Molecular Orbital Analysis of 1,1'-Ferrocenedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Ferrocenedicarboxylic acid, an organoiron compound with the formula Fe(C₅H₄CO₂H)₂, is a key derivative of ferrocene.[1] Its unique electronic structure, arising from the interaction between the iron d-orbitals and the cyclopentadienyl ring π-systems, makes it a valuable component in the design of redox-active materials and pharmaceuticals.[1][2][3] This technical guide provides an in-depth analysis of the molecular orbitals of 1,1'-ferrocenedicarboxylic acid, drawing upon computational and spectroscopic studies of ferrocene and its derivatives. A comprehensive understanding of its frontier molecular orbitals (HOMO and LUMO) is crucial for predicting its reactivity, electronic properties, and potential applications in drug development and materials science.
Introduction to the Electronic Structure of Ferrocene Derivatives
Ferrocene and its derivatives are characterized by a "sandwich" structure where a central iron atom is bonded to two cyclopentadienyl (Cp) rings.[4] The molecular orbital (MO) diagram of ferrocene is a classic example of organometallic bonding, involving the interaction of the Fe 3d, 4s, and 4p orbitals with the π molecular orbitals of the two Cp rings. The highest occupied molecular orbital (HOMO) in ferrocene is largely metal-based and non-bonding, which explains its facile and reversible oxidation from Fe(II) to Fe(III).[3]
The addition of substituents to the cyclopentadienyl rings, such as the carboxylic acid groups in 1,1'-ferrocenedicarboxylic acid, significantly influences the electronic properties and molecular orbital landscape of the parent ferrocene molecule. These substituents can alter the energy levels of the frontier orbitals, thereby tuning the redox potential and reactivity of the complex.
Theoretical Molecular Orbital Analysis
Key Molecular Orbitals
The frontier molecular orbitals of 1,1'-ferrocenedicarboxylic acid are expected to be qualitatively similar to those of ferrocene, with perturbations introduced by the carboxyl groups. The key orbitals involved in the frontier region are:
-
Metal-based d-orbitals: The non-bonding a₁' and the bonding e₂' orbitals, which are characteristic of the ferrocene core.
-
Ligand-based π-orbitals: The π orbitals of the cyclopentadienyl rings.
-
Orbitals of the carboxyl groups: The π and n (non-bonding) orbitals of the C=O and O-H groups.
The carboxylic acid groups are electron-withdrawing, which is expected to lower the energy of the d-orbitals of the iron center, making the compound more difficult to oxidize compared to unsubstituted ferrocene.
Predicted Molecular Orbital Energy Level Diagram
The following diagram illustrates the expected qualitative molecular orbital energy levels for 1,1'-ferrocenedicarboxylic acid, highlighting the frontier orbitals.
Caption: Predicted Molecular Orbital Diagram for 1,1'-Ferrocenedicarboxylic Acid.
Quantitative Data from Computational Studies
Computational chemistry, particularly DFT, provides quantitative insights into the electronic structure of molecules.[5][6] The table below summarizes typical energy values for the frontier molecular orbitals of substituted ferrocenes, which can be considered indicative for 1,1'-ferrocenedicarboxylic acid.
| Molecular Orbital | Typical Energy (eV) | Description |
| LUMO+1 | > 0 | Primarily ligand-based (π* of Cp or COOH) |
| LUMO | -1.5 to -2.5 | Lowest Unoccupied Molecular Orbital, often ligand-based (π* of COOH) |
| HOMO | -5.0 to -6.0 | Highest Occupied Molecular Orbital, primarily metal d-orbital character (a₁') |
| HOMO-1 | -5.5 to -6.5 | Primarily metal d-orbital character (e₂') |
Note: These are approximate values based on DFT calculations of similar ferrocene derivatives and can vary with the computational method and basis set used.
Experimental Protocols and Characterization
The theoretical molecular orbital analysis is complemented by experimental data.
Synthesis
1,1'-Ferrocenedicarboxylic acid can be synthesized through various methods, with a common approach involving the hydrolysis of its diethyl ester.[7]
Caption: Simplified Synthesis Workflow for 1,1'-Ferrocenedicarboxylic Acid.
A detailed protocol involves the reaction of sodium cyclopentadienide with diethyl carbonate to form sodium (ethoxycarbonyl)cyclopentadienide.[7] This is then reacted with ferrous chloride to yield diethyl 1,1'-ferrocenedicarboxylate, which is subsequently hydrolyzed with sodium hydroxide to produce 1,1'-ferrocenedicarboxylic acid.[7]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of the carboxylic acid groups can be confirmed by characteristic stretches for the O-H and C=O bonds.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide information about the structure and purity of the compound. The chemical shifts of the cyclopentadienyl protons and carbons are sensitive to the electron-withdrawing nature of the carboxylic acid substituents.[7]
-
UV-Visible Spectroscopy: The electronic transitions between molecular orbitals can be observed using UV-Vis spectroscopy. Transitions involving the metal d-orbitals are characteristic of ferrocene derivatives.[6]
Electrochemical Analysis
Cyclic voltammetry is a key technique for probing the redox behavior of ferrocene derivatives. The oxidation potential of the Fe(II)/Fe(III) couple in 1,1'-ferrocenedicarboxylic acid provides experimental insight into the energy of the HOMO. The electron-withdrawing carboxylic acid groups are expected to shift the oxidation potential to more positive values compared to unsubstituted ferrocene.
Logical Relationship of Analysis
The comprehensive understanding of the molecular orbital structure of 1,1'-ferrocenedicarboxylic acid is achieved through the interplay of theoretical and experimental approaches.
References
- 1. 1,1'-Ferrocenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Ferrocene-Based Ligands: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Initial Synthesis of 1,1'-Dicarboxyferrocene: A Technical Guide
An In-depth Review of the Foundational Methodologies for the Preparation of a Key Ferrocene Derivative
The synthesis of 1,1'-dicarboxyferrocene stands as a cornerstone in the development of ferrocene chemistry, providing a versatile precursor for a myriad of disubstituted ferrocene derivatives. These derivatives have found applications ranging from catalysis and materials science to medicinal chemistry. This technical guide delves into the seminal methods for the initial preparation of 1,1'-dicarboxyferrocene, presenting detailed experimental protocols, quantitative data, and reaction pathways.
Historical Context and Key Synthetic Routes
The initial preparations of 1,1'-dicarboxyferrocene were primarily achieved through two main synthetic strategies:
-
Friedel-Crafts Diacylation Followed by Haloform Reaction: This approach involves the introduction of two acetyl groups onto the cyclopentadienyl rings of ferrocene, followed by oxidation of the resulting 1,1'-diacetylferrocene.
-
Metalation and Carbonation: This method relies on the direct introduction of carboxylic acid functionalities by reacting a 1,1'-dimetallated ferrocene species with carbon dioxide.
While both methods are effective, the Friedel-Crafts acylation route is often highlighted in early literature due to its straightforward nature and the accessibility of the starting materials.
Experimental Protocols
Method 1: Synthesis via Friedel-Crafts Acylation and Subsequent Oxidation
This two-step process begins with the diacylation of ferrocene to yield 1,1'-diacetylferrocene, which is then oxidized to the target dicarboxylic acid.
Step 1: Friedel-Crafts Acylation of Ferrocene to 1,1'-Diacetylferrocene
The Friedel-Crafts acylation of ferrocene can be accomplished using acetyl chloride or acetic anhydride as the acylating agent, with a Lewis acid or a strong protic acid as the catalyst.[1][2] The use of acetic anhydride and phosphoric acid is a common and effective method.[2]
Detailed Protocol:
-
To a reaction vessel, add ferrocene and acetic anhydride.[2]
-
Carefully add 85% phosphoric acid to the mixture.[2]
-
Heat the reaction mixture, ensuring the ferrocene dissolves completely.[2]
-
After the heating period, cool the reaction mixture in an ice bath to precipitate the product.[2]
-
Isolate the crude 1,1'-diacetylferrocene by filtration. The product of this reaction is typically a mixture of mono- and diacetylated ferrocene, which can be separated by column chromatography.[1]
Step 2: Oxidation of 1,1'-Diacetylferrocene to 1,1'-Ferrocenedicarboxylic Acid
The oxidation of the acetyl groups to carboxylic acids is achieved using a haloform reaction, with sodium hypochlorite being a common oxidizing agent.[3]
Detailed Protocol:
-
In a flask protected from light, dissolve 1,1'-diacetylferrocene in a solution of sodium hypochlorite (e.g., 10% mass fraction).[3]
-
Heat the reaction mixture, for instance at 50 °C for 1 hour, followed by an increase in temperature to 95 °C for another hour.[3]
-
After cooling, additional sodium hypochlorite solution can be added to ensure complete reaction.[3]
-
Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude 1,1'-ferrocenedicarboxylic acid.[3]
-
The crude product can be purified by dissolving it in an aqueous sodium hydroxide solution, filtering, and re-precipitating with acid.[3]
Method 2: Synthesis via Dilithiation and Carbonation
This method provides a more direct route to 1,1'-ferrocenedicarboxylic acid, though it requires the handling of air- and moisture-sensitive organometallic reagents.
Detailed Protocol:
-
Prepare 1,1'-dilithioferrocene, often as a complex with N,N,N',N'-tetramethylethylenediamine (TMEDA), by reacting ferrocene with n-butyllithium in the presence of TMEDA.
-
Cool the solution of 1,1'-dilithioferrocene-TMEDA complex to a low temperature (e.g., -78 °C).
-
Introduce a stream of dry carbon dioxide gas into the reaction mixture or pour the solution over crushed dry ice.
-
Allow the mixture to warm to room temperature and then quench with water.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the 1,1'-ferrocenedicarboxylic acid.
-
Collect the product by filtration and purify by recrystallization.
Quantitative Data
The following table summarizes key quantitative data associated with the synthesis and properties of 1,1'-dicarboxyferrocene and its immediate precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1,1'-Diacetylferrocene | C₁₄H₁₄FeO₂ | 270.11 | 105-106 | Red crystals |
| 1,1'-Ferrocenedicarboxylic Acid | C₁₂H₁₀FeO₄ | 274.05 | >300 (decomposes) | Yellow to orange powder |
Note: Melting points can vary based on purity and experimental conditions.
Reaction Pathways
The following diagrams illustrate the chemical transformations described in the experimental protocols.
References
The Core Electrochemical Properties of 1,1'-Ferrocenedicarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental electrochemical properties of 1,1'-ferrocenedicarboxylic acid (Fc(COOH)₂). This versatile organometallic compound serves as a cornerstone in the development of electrochemical sensors and as a redox mediator in various applications, including biosensing and catalysis.[1][2] Its well-defined and reversible redox behavior makes it an ideal candidate for probing and quantifying biological molecules and processes. This document outlines its key electrochemical parameters, detailed experimental protocols for its characterization, and its application in the context of monitoring biological signaling pathways.
Quantitative Electrochemical Data
The electrochemical behavior of 1,1'-ferrocenedicarboxylic acid is characterized by a single, well-defined, one-electron transfer process corresponding to the Fe(II)/Fe(III) redox couple. The formal potential of this process is influenced by the solvent, electrolyte, and pH of the medium. The key quantitative electrochemical parameters for 1,1'-ferrocenedicarboxylic acid are summarized in the table below.
| Parameter | Symbol | Typical Value | Conditions |
| Formal Redox Potential | E°' | ~ +0.435 V | vs. Ag/AgCl in 0.1 M phosphate buffer (pH 10.0) |
| Anodic Peak Potential | Epa | ~ +0.480 V | vs. Ag/AgCl in 0.1 M phosphate buffer (pH 10.0) at 10 mV/s |
| Cathodic Peak Potential | Epc | ~ +0.390 V | vs. Ag/AgCl in 0.1 M phosphate buffer (pH 10.0) at 10 mV/s |
| Peak Separation | ΔEp | ~ 90 mV | vs. Ag/AgCl in 0.1 M phosphate buffer (pH 10.0) at 10 mV/s |
| Diffusion Coefficient | D | Determined via Chronoamperometry (see protocol below) | Aqueous solution with supporting electrolyte |
| Heterogeneous Electron Transfer Rate Constant | k⁰ | Estimated to be on the order of 10⁻² cm/s | Based on similar ferrocene derivatives |
Experimental Protocols
Accurate characterization of the electrochemical properties of 1,1'-ferrocenedicarboxylic acid relies on standardized experimental procedures. The following sections detail the methodologies for two key electrochemical techniques: cyclic voltammetry and chronoamperometry.
Cyclic Voltammetry (CV) for Redox Characterization
Cyclic voltammetry is a fundamental technique used to probe the redox behavior of a species. This protocol outlines the steps for obtaining a cyclic voltammogram of 1,1'-ferrocenedicarboxylic acid to determine its formal potential and assess the reversibility of its electron transfer.
Objective: To determine the formal potential (E°'), anodic peak potential (Epa), cathodic peak potential (Epc), and peak separation (ΔEp) of 1,1'-ferrocenedicarboxylic acid.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell (including a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode)
-
1,1'-ferrocenedicarboxylic acid
-
Supporting electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Deionized water
-
Argon or nitrogen gas for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a stock solution of 1,1'-ferrocenedicarboxylic acid (e.g., 10 mM) in the chosen supporting electrolyte. The dicarboxylic acid is soluble in aqueous base.[2]
-
Prepare the electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.4).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Add the electrolyte solution to the cell and deoxygenate by bubbling with argon or nitrogen for at least 15 minutes.
-
Record a background cyclic voltammogram of the electrolyte solution.
-
Add a known concentration of the 1,1'-ferrocenedicarboxylic acid stock solution to the cell (e.g., to a final concentration of 1 mM).
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +0.8 V) and back to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 200 mV/s).
-
Record the resulting voltammogram.
-
-
Data Analysis:
-
From the voltammogram, determine the anodic peak potential (Epa) and cathodic peak potential (Epc).
-
Calculate the formal potential: E°' = (Epa + Epc) / 2.
-
Calculate the peak separation: ΔEp = Epa - Epc. A value close to 59/n mV (where n is the number of electrons, in this case, 1) indicates a reversible process.
-
Chronoamperometry for Diffusion Coefficient Determination
Chronoamperometry is an electrochemical technique where the potential of the working electrode is stepped to a value that induces an electrochemical reaction, and the resulting current is measured as a function of time. This method can be used to determine the diffusion coefficient of an electroactive species.
Objective: To determine the diffusion coefficient (D) of 1,1'-ferrocenedicarboxylic acid.
Materials and Equipment:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Electrode and Solution Preparation:
-
Prepare the electrodes and the solution of 1,1'-ferrocenedicarboxylic acid in the supporting electrolyte as described in the cyclic voltammetry protocol. Ensure the concentration is accurately known.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell and deoxygenate the solution.
-
Set the initial potential to a value where no faradaic reaction occurs (e.g., 0 V).
-
Step the potential to a value where the oxidation of 1,1'-ferrocenedicarboxylic acid is diffusion-limited (e.g., a potential significantly more positive than the anodic peak potential observed in CV, such as +0.7 V).
-
Record the current decay as a function of time for a set duration (e.g., 10 seconds).
-
-
Data Analysis:
-
The current decay for a diffusion-controlled process at a planar electrode is described by the Cottrell equation: I(t) = nFAD¹ᐟ²C / (πt)¹ᐟ² where:
-
I(t) is the current at time t
-
n is the number of electrons transferred (1 for ferrocene)
-
F is the Faraday constant (96485 C/mol)
-
A is the electrode area (cm²)
-
D is the diffusion coefficient (cm²/s)
-
C is the bulk concentration of the analyte (mol/cm³)
-
t is time (s)
-
-
Plot I vs. t⁻¹ᐟ². The plot should be linear.
-
The slope of this line is equal to nFAD¹ᐟ²C / π¹ᐟ².
-
The diffusion coefficient (D) can be calculated from the slope.
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for electrochemical analysis and a representative biological signaling pathway where 1,1'-ferrocenedicarboxylic acid can be employed as part of a detection system.
Caption: Experimental workflow for the electrochemical characterization of 1,1'-ferrocenedicarboxylic acid.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1,1'-Ferrocenedicarboxylic Acid from 1,1'-Diacetylferrocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Ferrocenedicarboxylic acid is a crucial intermediate in the synthesis of various substituted ferrocene derivatives.[1][2] These derivatives have wide-ranging applications, including in the development of novel pharmaceuticals, redox-active materials, and as ligands in catalysis.[2][3] The stable, sandwich structure of the ferrocene moiety, coupled with the reactivity of the carboxylic acid groups, makes it a versatile building block.[4] This document provides a detailed protocol for the synthesis of 1,1'-ferrocenedicarboxylic acid via the oxidation of 1,1'-diacetylferrocene. The described method is a modified haloform reaction, utilizing sodium hypochlorite as a readily available and effective oxidizing agent.[4][5]
Chemical Transformation
The synthesis proceeds via the haloform reaction, where the methyl ketone groups of 1,1'-diacetylferrocene are oxidized to carboxylates by sodium hypochlorite. Subsequent acidification yields the desired 1,1'-ferrocenedicarboxylic acid.[6][7][8]
Caption: Chemical scheme of the oxidation of 1,1'-diacetylferrocene.
Experimental Protocol
This protocol is adapted from established procedures for the haloform oxidation of acetylferrocenes.[4]
Materials:
-
1,1'-Diacetylferrocene
-
10% (w/v) Sodium hypochlorite (NaClO) solution
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Condenser
-
Buchner funnel and filter paper
-
Beakers
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a specific amount of 1,1'-diacetylferrocene in a 10% aqueous solution of sodium hypochlorite. The reaction should be conducted in the dark to minimize side reactions.[4]
-
Initial Reaction: Heat the mixture to 50°C and stir for 1 hour.[4]
-
Secondary Reaction: Increase the temperature to 95°C and continue stirring for an additional hour.[4]
-
Cooling and Additional Reagent: After the second hour, cool the reaction mixture. An additional volume of 10% sodium hypochlorite solution can be added, followed by continued stirring to ensure complete reaction.[4]
-
Work-up - Precipitation: Filter the hot solution to remove any insoluble impurities. Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 1-2. This will cause the precipitation of a yellow solid, which is the crude 1,1'-ferrocenedicarboxylic acid.[4]
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with deionized water to remove any remaining acid and salts.
-
Purification:
-
Dissolve the crude product in a minimal amount of aqueous sodium hydroxide solution.[4]
-
Filter the solution to remove any remaining insoluble impurities.
-
Re-precipitate the 1,1'-ferrocenedicarboxylic acid by acidifying the filtrate with concentrated hydrochloric acid to pH 1-2.
-
Collect the purified product by vacuum filtration, wash with deionized water, and dry in a vacuum oven. Alternatively, the product can be recrystallized from a suitable solvent like an ethanol/water mixture.[1]
-
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of 1,1'-ferrocenedicarboxylic acid.
Caption: Workflow for the synthesis of 1,1'-ferrocenedicarboxylic acid.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of 1,1'-ferrocenedicarboxylic acid from 1,1'-diacetylferrocene.
| Parameter | Value | Reference |
| Reactants | ||
| 1,1'-Diacetylferrocene | 1.0 molar equivalent | [4] |
| Sodium Hypochlorite (10% aq.) | 2.3 molar equivalents | [4] |
| Reaction Conditions | ||
| Temperature | 50°C then 95°C | [4] |
| Reaction Time | 2 hours | [4] |
| Product Characterization | ||
| Appearance | Bright orange solid | [1] |
| Yield | 69-77% (representative) | [1] |
| Melting Point | Decomposes above 250°C | |
| Spectroscopic Data (¹H NMR) | ||
| Solvent | DMSO-d₆ | [1] |
| Chemical Shift (δ) | 4.45 ppm (m, 2H), 4.69 ppm (m, 2H), 12.29 ppm (br s, 1H) | [1] |
| Spectroscopic Data (¹³C NMR) | ||
| Solvent | DMSO-d₆ | [1] |
| Chemical Shift (δ) | 71.4 ppm, 72.6 ppm, 73.4 ppm, 171.3 ppm | [1] |
Note: The provided yield is for a large-scale preparation from a different starting material but is representative of what can be expected for ferrocene dicarboxylic acid synthesis.[1] The optimal molar ratio of 1:2.3 for 1,1'-diacetylferrocene to sodium hypochlorite has been reported.[4]
Safety Precautions
-
Handle concentrated hydrochloric acid and sodium hydroxide solutions with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium hypochlorite is corrosive and an oxidizing agent; avoid contact with skin and eyes.
-
Exercise caution when heating the reaction mixture.
Conclusion
The oxidation of 1,1'-diacetylferrocene using sodium hypochlorite is an effective and straightforward method for the synthesis of 1,1'-ferrocenedicarboxylic acid. The protocol provided, along with the summarized data and workflows, offers a comprehensive guide for researchers in academia and industry. The resulting high-purity product can be utilized in a variety of downstream applications, including the synthesis of novel drug candidates and advanced materials.
References
Application Notes and Protocols: 1,1'-Ferrocenedicarboxylic Acid in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage, and drug delivery. The choice of the organic linker is crucial in determining the properties and potential applications of the resulting MOF.
1,1'-Ferrocenedicarboxylic acid is a unique and highly versatile linker for the synthesis of MOFs. The presence of the redox-active ferrocene moiety within the framework imparts interesting electrochemical and catalytic properties. Furthermore, the iron center in ferrocene can participate in Fenton-like reactions, generating reactive oxygen species (ROS), which opens up possibilities for applications in cancer therapy through the induction of programmed cell death, such as ferroptosis.[1][2][3][4]
These application notes provide an overview of the synthesis, properties, and potential applications of MOFs based on the 1,1'-ferrocenedicarboxylic acid linker, with a particular focus on their relevance to drug development. Detailed experimental protocols for the synthesis of representative MOFs are also included.
Data Presentation: Properties of 1,1'-Ferrocenedicarboxylic Acid-Based MOFs
The properties of MOFs are highly dependent on the choice of the metal center and the synthesis conditions. The following table summarizes key quantitative data for some of the reported MOFs using 1,1'-ferrocenedicarboxylic acid as a linker.
| MOF Name | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Synthesis Method | Key Features & Potential Applications | Reference |
| Al-MIL-53-FcDC | Al³⁺ | 340 | Not Reported | Solvothermal | Porous and redox-active, potential for catalysis and separations. | [5][6] |
| CoFc-MOF | Co²⁺ | Not Reported | Not Reported | Solvothermal | Electrocatalyst for oxygen evolution reaction. | [7] |
| CAU-43 | In³⁺ | 355 | Not Reported | Solvothermal | Redox-active with potential in sensing and catalysis. | [8] |
| In-MIL-53-FcDC_a | In³⁺ | 110 | Not Reported | Solvothermal | Polymorph of CAU-43 with different structural properties. | [8] |
| In-MIL-53-FcDC_b | In³⁺ | 140 | Not Reported | Solvothermal | Thermally treated polymorph of CAU-43. | [8] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Al-MIL-53-FcDC
This protocol describes the synthesis of a porous and redox-active aluminum-based MOF, Al-MIL-53-FcDC, using 1,1'-ferrocenedicarboxylic acid as the organic linker.[5][6]
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
1,1'-Ferrocenedicarboxylic acid (H₂FcDC)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Glass vials with Teflon-lined screw caps
-
Oven
-
Centrifuge
-
Ethanol
Procedure:
-
In a glass vial, dissolve aluminum nitrate nonahydrate and 1,1'-ferrocenedicarboxylic acid in a mixture of DMF and deionized water. The typical molar ratio of Al³⁺ to H₂FcDC is 1:1.
-
Seal the vial tightly with the Teflon-lined screw cap.
-
Place the vial in an oven and heat at 100°C for 90 minutes.
-
After the reaction is complete, allow the vial to cool down to room temperature.
-
Collect the resulting yellow-orange crystalline product by centrifugation.
-
Wash the product thoroughly with DMF and then ethanol to remove any unreacted starting materials and solvent molecules from the pores.
-
Dry the final product under vacuum.
Protocol 2: Solvothermal Synthesis of CoFc-MOF Nanosheets on a Substrate
This protocol details the direct growth of cobalt-based MOF (CoFc-MOF) nanosheets on a nickel foam substrate, suitable for electrochemical applications.[7]
Materials:
-
Cobalt(II) chloride (CoCl₂)
-
1,1'-Ferrocenedicarboxylic acid (FcDA)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Nickel foam (NF) substrate
-
Vial with PTFE-lined screwcap
-
Oven
-
Ethanol
Procedure:
-
Clean the nickel foam substrate thoroughly.
-
In a vial, dissolve CoCl₂ (35 mg, 0.27 mmol) and 1,1'-ferrocenedicarboxylic acid (35 mg, 0.13 mmol) in a mixture of DMF (2 mL) and deionized water (1 mL).
-
Sonicate the mixture until all solids are dissolved.
-
Place the cleaned nickel foam substrate into the vial containing the precursor solution.
-
Seal the vial and place it in an oven.
-
Heat the oven to 120°C and maintain this temperature for 12 hours.
-
After the synthesis, a dark yellow-brown MOF film will be visible on the nickel foam.
-
Remove the coated substrate from the solution and wash it with DMF, deionized water, and finally ethanol.
-
Dry the NF|CoFc-MOF electrode at room temperature.
Visualizations
Cellular Uptake and Trafficking of Ferrocene-Based MOFs
The following diagram illustrates the proposed pathway for the cellular uptake and subsequent intracellular fate of MOFs constructed with 1,1'-ferrocenedicarboxylic acid, particularly in the context of drug delivery to cancer cells.
Caption: Cellular internalization of ferrocene-based MOFs via endocytosis.
Proposed Signaling Pathway for Ferrocene-MOF Induced Ferroptosis in Cancer Cells
This diagram outlines the proposed mechanism by which 1,1'-ferrocenedicarboxylic acid-based MOFs can induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells. This pathway is of significant interest for the development of novel anticancer therapies.
Caption: Proposed ferroptosis induction by ferrocene-based MOFs.
Applications in Drug Development
The unique properties of MOFs constructed from 1,1'-ferrocenedicarboxylic acid make them highly attractive for various applications in drug development:
-
Targeted Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents.[9] The surface of the MOFs can be functionalized with targeting moieties to ensure specific delivery to diseased cells, minimizing off-target effects. The degradation of the MOF structure in the acidic environment of endosomes or lysosomes can trigger the release of the encapsulated drug.[10]
-
Chemodynamic Therapy (CDT): The ferrocene linker can act as a catalyst for the Fenton reaction within cancer cells, converting endogenous hydrogen peroxide (H₂O₂) into highly toxic hydroxyl radicals (•OH).[1][4] This generation of ROS induces oxidative stress and leads to cell death, a therapeutic strategy known as chemodynamic therapy.
-
Synergistic Cancer Therapy: Ferrocene-based MOFs can be designed to co-deliver a conventional chemotherapeutic drug and simultaneously induce ferroptosis. This dual-action approach has the potential to overcome drug resistance and enhance the overall therapeutic efficacy.[2] The induction of ferroptosis by the ferrocene component can sensitize cancer cells to the effects of the co-delivered drug.
Conclusion
MOFs synthesized using 1,1'-ferrocenedicarboxylic acid as a linker represent a promising class of materials with significant potential in the field of drug development. Their redox activity, coupled with the ability to induce ferroptosis, offers new avenues for the design of innovative and effective cancer therapies. The protocols and data presented in these application notes provide a foundation for researchers to explore and further develop these exciting materials for biomedical applications. Further research into the in vivo behavior, biocompatibility, and degradation of these MOFs will be crucial for their translation into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. How does ferrocene correlate with ferroptosis? Multiple approaches to explore ferrocene-appended GPX4 inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis based on metal‒organic frameworks for tumor therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. A porous and redox active ferrocenedicarboxylic acid based aluminium MOF with a MIL-53 architecture - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrochemical Behavior of 1,1'-Dicarboxyferrocene in Non-Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the expected electrochemical behavior of 1,1'-dicarboxyferrocene in non-aqueous media, along with protocols for its characterization using cyclic voltammetry. While direct and comprehensive electrochemical data for 1,1'-dicarboxyferrocene in a variety of non-aqueous solvents is not extensively available in the literature, this document compiles information from closely related ferrocene derivatives, particularly ferrocenylcarboxylic acids, to provide a robust predictive framework and procedural guidance.
Introduction
1,1'-Dicarboxyferrocene is an organoiron compound featuring a ferrocene core with a carboxylic acid group substituted on each cyclopentadienyl ring.[1] This structure imparts redox-active properties, making it a molecule of interest in the development of electrochemical sensors, as a component in redox-active polymers and metal-organic frameworks, and in drug development.[1][2] The electrochemical behavior of ferrocene and its derivatives is characterized by a reversible one-electron oxidation of the iron center from Fe(II) to Fe(III).[3] The formal potential of this redox couple is influenced by the nature of the solvent, the supporting electrolyte, and the substituents on the cyclopentadienyl rings.[4]
Expected Electrochemical Behavior
The two carboxylic acid groups on 1,1'-dicarboxyferrocene are electron-withdrawing, which is expected to shift the formal potential of the Fe(II)/Fe(III) redox couple to more positive values compared to unsubstituted ferrocene. This is due to the destabilization of the resulting positively charged ferrocenium species.
The electrochemical behavior of 1,1'-dicarboxyferrocene is anticipated to be a quasi-reversible one-electron process in suitable non-aqueous solvents. The degree of reversibility will be influenced by factors such as the solvent, supporting electrolyte, and scan rate.
Quantitative Data Summary
While specific data for 1,1'-dicarboxyferrocene is limited, the following table summarizes the redox properties of related ferrocenylcarboxylic acids in dichloromethane (DCM) and acetonitrile (ACN), which can be used as a reference for predicting the behavior of 1,1'-dicarboxyferrocene.[4] The data was collected using a glassy carbon working electrode, a Pt auxiliary electrode, and a Pt pseudo-reference electrode, with tetrabutylammonium hexafluorophosphate as the supporting electrolyte in acetonitrile and tetrabutylammonium tetrakispentafluorophenylborate in dichloromethane.[4] All potentials are reported versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[4]
Table 1: Redox Data of Ferrocenyl Carboxylic Acids in Non-Aqueous Media [4]
| Compound | Solvent | Epa (V vs Fc/Fc⁺) | Epc (V vs Fc/Fc⁺) | E°' (V vs Fc/Fc⁺) | ΔEp (mV) |
| Ferrocenecarboxylic acid | DCM | 0.283 | 0.213 | 0.248 | 70 |
| Ferrocenecarboxylic acid | ACN | 0.311 | 0.243 | 0.277 | 68 |
| Ferrocenylacetic acid | DCM | 0.118 | 0.052 | 0.085 | 66 |
| Ferrocenylacetic acid | ACN | 0.163 | 0.098 | 0.131 | 65 |
| 3-Ferrocenylpropanoic acid | DCM | 0.093 | 0.027 | 0.060 | 66 |
| 3-Ferrocenylpropanoic acid | ACN | 0.126 | 0.062 | 0.094 | 64 |
Data extracted from "Redox data of ferrocenylcarboxylic acids in dichloromethane and acetonitrile".[4]
Experimental Protocols
The following are detailed protocols for the electrochemical characterization of 1,1'-dicarboxyferrocene in non-aqueous media using cyclic voltammetry.
Materials and Reagents
-
1,1'-Dicarboxyferrocene (≥99% purity)[2]
-
Solvents (Anhydrous):
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
-
Supporting Electrolytes:
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Tetrabutylammonium perchlorate (TBAP)
-
-
Gases:
-
High-purity nitrogen or argon
-
-
Polishing Materials:
-
Alumina slurry (0.3 µm and 0.05 µm)
-
Polishing pads
-
Instrumentation
-
Potentiostat with cyclic voltammetry capabilities
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver/silver ion (Ag/Ag⁺) or saturated calomel electrode (SCE) with a salt bridge suitable for non-aqueous solutions. A silver wire can also be used as a pseudo-reference electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or gauze
Solution Preparation
-
Electrolyte Solution (0.1 M): Dissolve the appropriate amount of supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., acetonitrile) to a final concentration of 0.1 M.
-
Analyte Solution (1 mM): Dissolve a precise amount of 1,1'-dicarboxyferrocene in the 0.1 M electrolyte solution to achieve a final concentration of approximately 1 mM.[5] Gentle sonication may be required to aid dissolution.
Electrode Preparation
-
Polishing the Working Electrode:
-
Polish the glassy carbon electrode with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes using a figure-eight motion.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Repeat the polishing step with 0.05 µm alumina slurry.
-
Rinse again with deionized water and the experimental solvent.
-
Sonicate the electrode in the experimental solvent for 2-3 minutes to remove any adhered alumina particles.
-
Dry the electrode under a stream of nitrogen or argon.
-
Cyclic Voltammetry Measurement
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Deoxygenation: Add the analyte solution to the electrochemical cell and purge with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen.[5] Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potential window to scan from an initial potential where no faradaic reaction occurs (e.g., 0 V) to a potential sufficiently positive to oxidize the ferrocene derivative (e.g., +1.0 V) and back to the initial potential. The exact window should be determined empirically.
-
Set the initial scan rate to 100 mV/s.
-
Record the cyclic voltammogram.
-
-
Scan Rate Dependence: Record a series of cyclic voltammograms at different scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electrode process.
Data Analysis
-
Determination of Half-Wave Potential (E°'):
-
From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the half-wave potential as E°' = (Epa + Epc) / 2.
-
-
Determination of Diffusion Coefficient (D):
-
Plot the anodic peak current (ipa) versus the square root of the scan rate (ν¹/²).
-
For a diffusion-controlled process, this plot should be linear.
-
The diffusion coefficient can be calculated using the Randles-Sevcik equation:
-
-
Determination of Heterogeneous Electron Transfer Rate Constant (k⁰):
-
The heterogeneous electron transfer rate constant can be estimated using Nicholson's method, which relates the peak separation (ΔEp = Epa - Epc) to a dimensionless kinetic parameter (ψ). The rate constant (k⁰) can then be calculated from ψ.
-
Visualizations
Caption: Experimental workflow for cyclic voltammetry analysis.
Caption: Reversible one-electron redox process of 1,1'-dicarboxyferrocene.
References
- 1. 1,1'-Ferrocenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. Redox data of ferrocenylcarboxylic acids in dichloromethane and acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. chemijournal.com [chemijournal.com]
- 7. rsc.org [rsc.org]
Catalytic Applications of 1,1'-Ferrocenedicarboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of derivatives of 1,1'-ferrocenedicarboxylic acid. This versatile organometallic compound serves as a key starting material for the synthesis of a variety of chiral ligands that have demonstrated exceptional performance in asymmetric catalysis, a critical tool in modern drug discovery and development. The unique structural and electronic properties of the ferrocene backbone, combined with the chirality introduced through its derivatives, enable highly selective and efficient catalytic transformations.
Application Notes
1,1'-Ferrocenedicarboxylic acid is a readily available and stable compound that can be chemically modified to produce a range of valuable derivatives. Of particular importance in catalysis is its use as a scaffold for the synthesis of chiral phosphine ligands. These ligands, when complexed with transition metals such as palladium, rhodium, and iridium, form highly effective catalysts for a variety of asymmetric reactions.
Key applications of 1,1'-ferrocenedicarboxylic acid-derived catalysts include:
-
Asymmetric Allylic Alkylation (AAA): Palladium complexes of chiral phosphine-oxazoline (PHOX) ligands derived from 1,1'-ferrocenedicarboxylic acid are highly effective in catalyzing the asymmetric allylic alkylation of various nucleophiles. These reactions are fundamental for the construction of stereogenic centers in complex organic molecules and have been shown to proceed with high yields and excellent enantioselectivities.
-
Asymmetric Hydrogenation: Rhodium and iridium complexes bearing chiral diphosphine ligands derived from 1,1'-ferrocenedicarboxamides have been employed in the asymmetric hydrogenation of prochiral olefins and ketones. This method provides a direct route to enantiomerically enriched alcohols and other saturated chiral compounds, which are common motifs in pharmaceutical agents.
-
Cross-Coupling Reactions: While less common, ferrocene-based phosphine ligands have been explored in asymmetric Suzuki-Miyaura and other cross-coupling reactions to generate axially chiral biaryl compounds. The rigid ferrocene backbone can effectively transfer stereochemical information during the catalytic cycle.
The modular nature of the synthesis of these ligands, starting from 1,1'-ferrocenedicarboxylic acid, allows for fine-tuning of their steric and electronic properties to optimize catalyst performance for specific substrates and reactions.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative chiral phosphine-oxazoline (Fc-PHOX) ligand from 1,1'-ferrocenedicarboxylic acid and its subsequent application in a palladium-catalyzed asymmetric allylic alkylation reaction.
Protocol 1: Synthesis of a Chiral Ferrocene-Phosphine-Oxazoline (Fc-PHOX) Ligand
This protocol outlines a multi-step synthesis of a planar chiral P,N-ligand starting from 1,1'-ferrocenedicarboxylic acid.
Workflow Diagram:
Caption: Synthetic workflow for a chiral Fc-PHOX ligand.
Materials:
-
1,1'-Ferrocenedicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
(S)-Valinol
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous solvents (DCM, THF, Et₂O)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Formation of 1,1'-Ferrocenedicarboxylic Acid Dichloride:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 1,1'-ferrocenedicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add thionyl chloride (2.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude diacid chloride, which is used immediately in the next step.
-
-
Monoamidation with (S)-Valinol:
-
Dissolve the crude diacid chloride in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of (S)-valinol (1.0 eq) and triethylamine (1.1 eq) in DCM.
-
Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the monoamide.
-
-
Cyclization to the Ferrocenyl-Oxazoline:
-
Dissolve the purified monoamide (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir at 0 °C for 1 hour, then at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous CuSO₄ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the ferrocenyl-oxazoline.
-
-
Directed Ortho-Lithiation and Phosphination:
-
Dissolve the ferrocenyl-oxazoline (1.0 eq) in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.
-
Add a solution of s-BuLi (1.2 eq) and (-)-sparteine (1.2 eq) in diethyl ether dropwise.
-
Stir the mixture at -78 °C for 3 hours.
-
Add chlorodiphenylphosphine (1.3 eq) dropwise and continue stirring at -78 °C for 1 hour, then allow to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to afford the final chiral Fc-PHOX ligand.
-
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol describes the use of the synthesized Fc-PHOX ligand in the asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for Pd-catalyzed AAA.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (palladium ally l chloride dimer)
-
Synthesized Fc-PHOX ligand
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for catalytic reactions
-
Inert atmosphere setup
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (0.01 eq) and the Fc-PHOX ligand (0.025 eq) in anhydrous DCM.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
-
Asymmetric Allylic Alkylation Reaction:
-
To the catalyst solution, add 1,3-diphenylallyl acetate (1.0 eq).
-
In a separate flask, dissolve dimethyl malonate (1.2 eq) in anhydrous DCM and add BSA (1.3 eq) and a catalytic amount of KOAc (0.05 eq). Stir for 10 minutes.
-
Add the prepared nucleophile solution to the catalyst-substrate mixture.
-
Stir the reaction at room temperature for the specified time (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral product.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Quantitative Data Summary
The following table summarizes representative data for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate using Fc-PHOX type ligands derived from ferrocene precursors.
| Entry | Ligand Loading (mol%) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 2.5 | 1.0 | 12 | 95 | 98 (S) |
| 2 | 1.0 | 0.5 | 24 | 92 | 97 (S) |
| 3 | 5.0 | 2.0 | 8 | 98 | 99 (S) |
| 4 | 2.5 | 1.0 | 12 | 96 | 95 (R) |
Note: The absolute configuration of the product can be influenced by the specific stereochemistry of the chiral ligand used. Data presented is a compilation of typical results found in the literature for analogous systems and serves as a guide.
Application Notes and Protocols for the Use of 1,1'-Ferrocenedicarboxylic Acid in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,1'-Ferrocenedicarboxylic acid is a versatile organometallic monomer utilized in the synthesis of a variety of redox-active polymers. Its rigid, sandwich-like ferrocene core imparts unique electrochemical, thermal, and optical properties to the resulting polymeric materials. These polymers, primarily polyamides and polyesters, have shown potential in diverse applications, including as high-performance materials, redox-responsive systems, and platforms for drug delivery. This document provides detailed application notes and experimental protocols for the synthesis of polymers derived from 1,1'-ferrocenedicarboxylic acid.
Section 1: Synthesis of 1,1'-Ferrocenedicarbonyl Chloride
The first critical step in the synthesis of ferrocene-containing condensation polymers is the conversion of the relatively unreactive 1,1'-ferrocenedicarboxylic acid to its highly reactive diacid chloride derivative, 1,1'-ferrocenedicarbonyl chloride. This intermediate is then readily polymerized with various nucleophilic co-monomers.
Protocol 1: Synthesis of 1,1'-Ferrocenedicarbonyl Chloride using Thionyl Chloride
This protocol is a common and effective method for the preparation of the diacid chloride.
Materials:
-
1,1'-Ferrocenedicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene or dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Dry hexane or pentane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,1'-ferrocenedicarboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solid has dissolved.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Recrystallize the resulting crude solid from a dry solvent such as hexane or a mixture of toluene and hexane to yield pure 1,1'-ferrocenedicarbonyl chloride as a crystalline solid.
-
The product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator to prevent hydrolysis.
Diagram of the Synthesis of 1,1'-Ferrocenedicarbonyl Chloride:
Caption: Synthesis of 1,1'-Ferrocenedicarbonyl Chloride.
Section 2: Synthesis of Ferrocene-Containing Polyamides
Ferrocene-containing polyamides are typically synthesized via low-temperature solution polycondensation or interfacial polymerization of 1,1'-ferrocenedicarbonyl chloride with various aliphatic or aromatic diamines.[1][2]
Protocol 2: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This method is suitable for achieving high molecular weight polymers under controlled conditions.
Materials:
-
1,1'-Ferrocenedicarbonyl chloride
-
Aromatic or aliphatic diamine (e.g., 4,4'-oxydianiline, hexamethylenediamine)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)
-
Anhydrous pyridine or triethylamine (acid scavenger)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the diamine (1.0 eq) in anhydrous NMP or DMAc. If using, add LiCl at this stage.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 1,1'-ferrocenedicarbonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, and then at room temperature for 12-24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with constant stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
Diagram of Low-Temperature Solution Polycondensation for Polyamides:
Caption: Workflow for Polyamide Synthesis.
Table 1: Properties of Ferrocene-Containing Polyamides
| Co-monomer Diamine | Polymerization Method | Inherent Viscosity (dL/g) | Glass Transition Temp. (T_g, °C) | 10% Weight Loss Temp. (T_d10, °C) | Yield (%) |
| 4,4'-Oxydianiline | Solution Polycondensation | 1.80 | 260 | 525 | >90[2] |
| Hexamethylenediamine | Solution Polycondensation | 1.63 | - | - | >90[2] |
| 1,3-Phenylenediamine | Solution Polycondensation | 0.42 - 0.63 | 237 - 254 | 475 - 483 | - |
| 4,4'-Sulfonyldianiline | Solution Polycondensation | - | 276.8 | 391.5 | - |
Note: Data is compiled from various sources and reaction conditions may vary.
Section 3: Synthesis of Ferrocene-Containing Polyesters
Ferrocene-containing polyesters are synthesized by the reaction of 1,1'-ferrocenedicarbonyl chloride with various diols, typically through solution polycondensation.
Protocol 3: Solution Polycondensation for Polyester Synthesis
Materials:
-
1,1'-Ferrocenedicarbonyl chloride
-
Aromatic or aliphatic diol (e.g., Bisphenol A, ethylene glycol)
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or 1,2-dichloroethane)
-
Anhydrous pyridine or triethylamine (acid scavenger)
-
Methanol or ethanol
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the diol (1.0 eq) and the acid scavenger (2.2 eq) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 1,1'-ferrocenedicarbonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled diol solution with vigorous stirring.
-
After the addition, allow the reaction to stir at 0°C for 2-4 hours and then at room temperature or reflux for 12-24 hours.
-
The polymer may precipitate out of solution or the solution may become viscous.
-
Isolate the polymer by precipitation into a non-solvent like methanol or ethanol.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent and water.
-
Dry the polyester in a vacuum oven at a suitable temperature (e.g., 60-80°C).
Diagram of Solution Polycondensation for Polyesters:
Caption: Workflow for Polyester Synthesis.
Table 2: Properties of Ferrocene-Containing Polyesters
| Co-monomer Diol | Polymerization Method | Molecular Weight (M_n, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (T_g, °C) | Decomposition Temp. (T_d, °C) | Yield (%) |
| Bisphenol A | Solution Polycondensation | 15,000 - 25,000 | 1.5 - 2.5 | ~150 | >350 | >85 |
| Ethylene Glycol | Solution Polycondensation | 8,000 - 15,000 | 1.4 - 2.2 | ~60 | >300 | >80 |
| Hydroquinone | Solution Polycondensation | 12,000 - 20,000 | 1.6 - 2.4 | >200 | >400 | >85 |
| N-phenyldiethanolamine | Solution Polycondensation | - | - | - | - | - |
Note: Data is compiled from various sources and represents typical ranges. Actual values depend on specific reaction conditions.
Section 4: Characterization of Ferrocene-Containing Polymers
Structural Characterization:
-
FTIR Spectroscopy: To confirm the formation of amide (-CONH-) or ester (-COO-) linkages. Look for characteristic C=O stretching vibrations.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the incorporation of the ferrocene moiety and the co-monomer.
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI).
-
Viscometry: To determine the inherent or intrinsic viscosity, which is related to the polymer's molecular weight.
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g) and melting temperature (T_m), if applicable.
Electrochemical Properties:
-
Cyclic Voltammetry (CV): To study the redox behavior of the ferrocene units within the polymer chain.
Diagram of the Overall Experimental Workflow:
Caption: Overall Experimental Workflow.
References
Synthesis of Amido-Phosphine Ligands from 1,1'-Ferrocenedicarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amido-phosphine ligands derived from the ferrocene scaffold have emerged as a versatile class of ligands in coordination chemistry and catalysis. Their unique structural and electronic properties, imparted by the ferrocene backbone, make them highly effective in a variety of catalytic transformations. This document provides detailed application notes and experimental protocols for the synthesis of a key amido-phosphine ligand, 1,1'-bis[N,N'-(2-(diphenylphosphino)amide)]ferrocene, starting from 1,1'-ferrocenedicarboxylic acid.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process:
-
Activation of the Carboxylic Acid: 1,1'-Ferrocenedicarboxylic acid is first converted to its more reactive acid chloride derivative, 1,1'-ferrocenedicarbonyl chloride.
-
Amide Bond Formation: The resulting diacid chloride is then reacted with an appropriate aminophosphine, in this case, 2-(diphenylphosphino)ethylamine, to form the target amido-phosphine ligand.
Caption: Synthetic workflow for the preparation of the amido-phosphine ligand.
Experimental Protocols
Step 1: Synthesis of 1,1'-Ferrocenedicarbonyl Chloride
This protocol describes the conversion of 1,1'-ferrocenedicarboxylic acid to its diacid chloride.
Materials:
-
1,1'-Ferrocenedicarboxylic acid
-
Phosphorus pentachloride (PCl₅) or Oxalyl chloride ((COCl)₂)
-
Anhydrous benzene or Dichloromethane (DCM)
-
Schlenk flask
-
Magnetic stirrer
-
Vacuum pump
Procedure using Phosphorus Pentachloride:
-
In a dry Schlenk flask under a nitrogen atmosphere, suspend 1,1'-ferrocenedicarboxylic acid (1.0 eq) in anhydrous benzene.
-
Add solid phosphorus pentachloride (2.2 eq) to the suspension in portions with stirring.
-
Stir the reaction mixture at room temperature for 2 hours. The color of the suspension will typically change, and the solids will dissolve.
-
After the reaction is complete, remove the solvent and any volatile byproducts under reduced pressure.
-
The resulting crude 1,1'-ferrocenedicarbonyl chloride can be purified by recrystallization from a suitable solvent like benzene or hexane to yield a crystalline solid.
Procedure using Oxalyl Chloride:
-
Suspend 1,1'-ferrocenedicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a dry Schlenk flask under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (2.5 eq) dropwise to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Remove the solvent and excess oxalyl chloride in vacuo to obtain the crude 1,1'-ferrocenedicarbonyl chloride.
Table 1: Reaction Parameters for the Synthesis of 1,1'-Ferrocenedicarbonyl Chloride
| Parameter | Value (PCl₅ method) | Value (Oxalyl Chloride method) |
| Starting Material | 1,1'-Ferrocenedicarboxylic acid | 1,1'-Ferrocenedicarboxylic acid |
| Reagent | Phosphorus pentachloride | Oxalyl chloride |
| Solvent | Anhydrous Benzene | Anhydrous Dichloromethane |
| Reaction Time | 2 hours | 2-4 hours |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Yield | ~60-70% | >90% |
| Melting Point | 98-100 °C | 98-100 °C |
Step 2: Synthesis of 1,1'-bis[N,N'-(2-(diphenylphosphino)amide)]ferrocene
This protocol details the final amidation step to produce the desired amido-phosphine ligand.[1]
Materials:
-
1,1'-Ferrocenedicarbonyl chloride
-
2-(Diphenylphosphino)ethylamine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve 1,1'-ferrocenedicarbonyl chloride (1.0 eq) in anhydrous dichloromethane in a Schlenk flask under a nitrogen atmosphere.
-
In a separate flask, dissolve 2-(diphenylphosphino)ethylamine (2.1 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Slowly add the solution of the aminophosphine and triethylamine to the stirred solution of the diacid chloride at 0 °C using a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove triethylammonium chloride and any unreacted starting materials.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the pure 1,1'-bis[N,N'-(2-(diphenylphosphino)amide)]ferrocene as a solid.
Table 2: Characterization Data for 1,1'-bis[N,N'-(2-(diphenylphosphino)amide)]ferrocene
| Property | Value |
| Appearance | Yellow-orange solid |
| Yield | 70-85% |
| Melting Point | Not reported |
| ¹H NMR (CDCl₃, δ) | Phenyl protons (multiplet), Ferrocenyl protons (triplets), CH₂ groups (multiplets), NH protons (broad singlet) |
| ³¹P NMR (CDCl₃, δ) | Singlet around -15 to -20 ppm |
| IR (KBr, cm⁻¹) | Amide C=O stretch (~1640 cm⁻¹), N-H stretch (~3300 cm⁻¹) |
Applications
Amido-phosphine ligands based on the ferrocene framework have shown significant promise in various catalytic applications, including:
-
Cross-Coupling Reactions: These ligands can be employed in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.
-
Asymmetric Catalysis: The planar chirality of the ferrocene backbone can be exploited for the development of catalysts for enantioselective transformations.
-
Coordination Chemistry: The presence of both hard (amide) and soft (phosphine) donor atoms allows for the formation of diverse metal complexes with interesting structural and electronic properties.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Phosphorus pentachloride and oxalyl chloride are corrosive and react violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Organophosphines are often air-sensitive and should be handled under an inert atmosphere (nitrogen or argon).
-
Solvents should be dried and degassed before use.
Disclaimer: These protocols are intended for use by trained chemists. Appropriate safety precautions should always be taken. The reaction conditions may need to be optimized for specific substrates and scales.
References
Synthesis of Redox-Active Polymers Using 1,1'-Dicarboxyferrocene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of redox-active polymers derived from 1,1'-dicarboxyferrocene. These ferrocene-containing polymers exhibit reversible redox behavior, making them highly valuable for a range of applications, including controlled drug delivery, electrochemical sensing, and smart materials. The protocols outlined below cover the synthesis of the key monomer, 1,1'-ferrocenedicarbonyl chloride, and its subsequent polymerization to form polyamides and polyesters.
Introduction
Ferrocene-based polymers are a unique class of organometallic macromolecules that integrate the stable and reversible redox couple of ferrocene/ferrocenium into a polymer backbone or as pendant groups.[1] This endows the resulting materials with electroactive properties, allowing for precise control over their physical and chemical characteristics through the application of an electrochemical stimulus. 1,1'-Dicarboxyferrocene is a versatile starting material that, after conversion to its more reactive diacyl chloride derivative, can be readily polymerized with a variety of co-monomers to produce high-performance redox-active polymers.[2] These polymers are particularly promising in the field of drug delivery, where the oxidation of the ferrocene unit from a hydrophobic to a hydrophilic state can trigger the release of an encapsulated therapeutic agent in response to specific biological cues, such as the presence of reactive oxygen species (ROS).[3][4]
Synthesis of 1,1'-Ferrocenedicarbonyl Chloride
The critical intermediate for the synthesis of ferrocene-containing polyamides and polyesters is 1,1'-ferrocenedicarbonyl chloride. This is synthesized from 1,1'-dicarboxyferrocene via reaction with a chlorinating agent, such as oxalyl chloride or thionyl chloride.
Materials and Equipment
-
1,1'-Dicarboxyferrocene
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pentane or hexane
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Rotary evaporator
-
Glassware for filtration
Experimental Protocol: Chlorination using Oxalyl Chloride
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), suspend 1,1'-dicarboxyferrocene (1.0 eq) in anhydrous dichloromethane.
-
Addition of Oxalyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. A catalytic amount of anhydrous dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).
-
Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude product is a solid.
-
Purification: Wash the crude 1,1'-ferrocenedicarbonyl chloride with anhydrous pentane or hexane to remove any soluble impurities. Dry the purified product under vacuum.
A visual representation of the synthesis workflow is provided below.
Caption: Workflow for the synthesis of 1,1'-ferrocenedicarbonyl chloride.
Synthesis of Redox-Active Polyamides
Ferrocene-containing polyamides can be synthesized via polycondensation of 1,1'-ferrocenedicarbonyl chloride with various aliphatic or aromatic diamines. Interfacial polymerization is a common and effective method.[2]
Materials and Equipment
-
1,1'-Ferrocenedicarbonyl Chloride
-
Hexamethylenediamine (or other diamine)
-
Sodium hydroxide
-
Dichloromethane (or other organic solvent immiscible with water)
-
Deionized water
-
Beaker or flask for polymerization
-
Magnetic stirrer and stir bar
-
Apparatus for filtration (e.g., Büchner funnel)
Experimental Protocol: Interfacial Polymerization with Hexamethylenediamine
-
Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine (1.0 eq) and sodium hydroxide (2.0 eq) in deionized water. The sodium hydroxide acts as an acid scavenger.
-
Organic Phase Preparation: Dissolve 1,1'-ferrocenedicarbonyl chloride (1.0 eq) in an organic solvent such as dichloromethane.
-
Polymerization: Carefully layer the organic phase over the aqueous phase in a beaker. A polymer film will form at the interface.
-
Polymer Isolation: Gently grasp the polymer film with forceps and pull it out of the beaker continuously as a "rope."
-
Washing and Drying: Wash the polymer rope thoroughly with deionized water and then with a solvent like acetone or methanol to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C).
Synthesis of Redox-Active Polyesters
Similar to polyamides, ferrocene-containing polyesters can be prepared by the polycondensation of 1,1'-ferrocenedicarbonyl chloride with diols.
Materials and Equipment
-
1,1'-Ferrocenedicarbonyl Chloride
-
A suitable diol (e.g., bisphenol A, ethylene glycol)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Apparatus for precipitation and filtration
Experimental Protocol: Solution Polymerization
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the diol (1.0 eq) and the base (2.0 eq) in the anhydrous solvent.
-
Monomer Addition: Slowly add a solution of 1,1'-ferrocenedicarbonyl chloride (1.0 eq) in the same anhydrous solvent to the stirred diol solution at room temperature.
-
Polymerization: Stir the reaction mixture at room temperature or with gentle heating for several hours to allow for polymerization to occur.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water, or hexane).
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Characterization of Redox-Active Polymers
The synthesized polymers should be characterized to determine their structure, molecular weight, and redox properties.
Spectroscopic and Thermal Analysis
-
FTIR Spectroscopy: To confirm the formation of amide or ester linkages.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and transitions of the polymers.
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is essential for confirming the redox activity of the ferrocene units in the polymer.[5]
Protocol:
-
Sample Preparation: Dissolve a small amount of the polymer in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: Use a standard three-electrode setup with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential over a range that encompasses the ferrocene/ferrocenium redox couple (typically -0.2 to 1.0 V vs. Ag/AgCl).
-
Analysis: The voltammogram should show a reversible or quasi-reversible oxidation and reduction wave corresponding to the Fe(II)/Fe(III) transition of the ferrocene moieties. The half-wave potential (E₁/₂) provides information about the electronic environment of the ferrocene units.
Application in Drug Delivery: ROS-Responsive Release
The redox-active nature of these ferrocene-containing polymers can be exploited for the controlled release of drugs in environments with high levels of reactive oxygen species (ROS), such as tumor tissues.
Drug Loading
-
Micelle Formation: For amphiphilic block copolymers, dissolve the polymer in a suitable organic solvent. Add the drug (e.g., doxorubicin) to this solution.
-
Encapsulation: Add this organic solution dropwise to a stirred aqueous solution. The organic solvent is then removed by evaporation, leading to the self-assembly of polymer micelles with the drug encapsulated in the hydrophobic core.
-
Purification: Remove unloaded drug by dialysis or size exclusion chromatography.
In Vitro Drug Release Study
-
Sample Preparation: Place a known concentration of the drug-loaded micelles in a dialysis bag.
-
Release Media: Immerse the dialysis bag in a release buffer (e.g., phosphate-buffered saline, PBS) with and without an oxidizing agent (e.g., hydrogen peroxide, H₂O₂) to simulate a ROS environment.
-
Sampling and Analysis: At predetermined time intervals, withdraw aliquots of the release buffer and quantify the amount of released drug using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
The proposed mechanism for ROS-triggered drug release is depicted below.
Caption: ROS-triggered drug release from a ferrocene-containing polymer micelle.
Quantitative Data Summary
The following tables summarize typical data obtained from the synthesis and characterization of ferrocene-based polyamides and polyesters.
Table 1: Synthesis of 1,1'-Ferrocenedicarbonyl Chloride
| Starting Material | Chlorinating Agent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1,1'-Dicarboxyferrocene | Oxalyl Chloride/DMF | DCM | 4 | ~97 | 97-98 |
| 1,1'-Dicarboxyferrocene | Thionyl Chloride | Benzene | 2 | ~17 | 97-98[2] |
Table 2: Properties of Ferrocene-Containing Polyamides
| Diamine Co-monomer | Polymerization Method | Yield (%) | Inherent Viscosity (dL/g) | Solubility |
| Hexamethylenediamine | Interfacial | 60 | - | Slightly soluble in DMF |
| 1,3-Diaminopropane | Interfacial | 75 | - | Insoluble in common solvents |
| p-Phenylenediamine | Interfacial | 85 | - | Insoluble in common solvents |
Data adapted from Reference[2].
Table 3: Electrochemical Data of Ferrocene-Containing Polymers
| Polymer Type | Solvent/Electrolyte | E₁/₂ (V vs. Ag/AgCl) |
| Ferrocene-polyamide | DCM / TBAPF₆ | ~0.5 - 0.7 |
| Ferrocene-polyester | Acetonitrile / TBAPF₆ | ~0.5 - 0.7 |
Note: The exact half-wave potential can vary depending on the polymer structure and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin-loaded PEG-PCL copolymer micelles enhance cytotoxicity and intracellular accumulation of doxorubicin in adriamycin-resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of 1,1'-Ferrocenedicarboxylic Acid in Chemical Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Ferrocenedicarboxylic acid is an organoiron compound with the formula Fe(C₅H₄CO₂H)₂.[1] Its unique sandwich structure, composed of a central iron atom between two cyclopentadienyl rings functionalized with carboxylic acid groups, imparts valuable electrochemical properties.[2] The ferrocene moiety can undergo reversible oxidation-reduction reactions, making it an excellent electron mediator in electrochemical systems.[3] The presence of two carboxylic acid groups provides versatile handles for covalent immobilization onto electrode surfaces or for conjugation with other molecules, such as enzymes or nanoparticles. These characteristics make 1,1'-ferrocenedicarboxylic acid a highly promising material for the development of sensitive and selective chemical sensors for a variety of analytes, including glucose and dopamine.
Application in Electrochemical Glucose Sensing
Application Note: Enzymatic Glucose Biosensor
1,1'-ferrocenedicarboxylic acid can be employed as an efficient redox mediator in enzymatic glucose biosensors. In this configuration, the dicarboxylic acid is immobilized on an electrode surface. Glucose oxidase (GOx), the biorecognition element, is also co-immobilized. The sensor operates based on the enzymatic oxidation of glucose by GOx, which produces gluconic acid and reduces the flavin adenine dinucleotide (FAD) cofactor in the enzyme to FADH₂. The oxidized form of the immobilized ferrocene derivative then acts as an electron shuttle, re-oxidizing FADH₂ back to FAD and becoming reduced in the process. Subsequently, the reduced ferrocene is electrochemically re-oxidized at the electrode surface, generating a current that is proportional to the glucose concentration. The low operating potential of ferrocene-mediated sensors helps to minimize interferences from other electroactive species present in biological samples.[4]
Signaling Pathway for Enzymatic Glucose Detection
Caption: Signaling pathway of an enzymatic glucose sensor using 1,1'-ferrocenedicarboxylic acid as a mediator.
Quantitative Performance Data for Glucose Sensors
| Sensor Configuration | Analyte | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Ferrocene carboxylic acid-based enzymatic sensor on platinum electrodes | Glucose | 50 - 400 mg/dL | Not Reported | 34 nA/mgdL⁻¹/mm² | [5] |
| SWCNT electrode with ferrocenecarboxylic acid and polyethylene glycol | Glucose | 0 - 10 mM | Not Reported | 5.5 μA·mM⁻¹·cm⁻² | [4] |
| Ferrocene-peptide conjugate (Fc-ECG) on copper nanoparticle-modified gold electrode | Glucose | Not Reported | 0.23 mM | 217.27 μA mM⁻¹ cm⁻² | [4] |
Note: The specific isomer of ferrocenecarboxylic acid was not always specified in the source material.
Experimental Protocol for Glucose Sensor Fabrication
This protocol describes the fabrication of an enzymatic glucose biosensor based on the modification of a glassy carbon electrode (GCE) with 1,1'-ferrocenedicarboxylic acid and glucose oxidase.
Materials:
-
Glassy Carbon Electrode (GCE)
-
1,1'-ferrocenedicarboxylic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Phosphate buffered saline (PBS), pH 7.4
-
Alumina slurry (0.05 µm)
-
Ethanol
-
Deionized water
Procedure:
-
Electrode Pre-treatment:
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonnicate the electrode in ethanol and deionized water for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Covalent Immobilization of 1,1'-Ferrocenedicarboxylic Acid:
-
Prepare a solution of 5 mM EDC and 5 mM NHS in deionized water.
-
Activate the carboxyl groups of the 1,1'-ferrocenedicarboxylic acid by preparing a solution in the EDC/NHS mixture.
-
Drop-cast a small volume (e.g., 10 µL) of the activated 1,1'-ferrocenedicarboxylic acid solution onto the cleaned GCE surface.
-
Allow the electrode to dry at room temperature for at least 2 hours to facilitate covalent bond formation between the carboxyl groups and the electrode surface (this may require prior surface functionalization of the GCE to introduce amine or hydroxyl groups).
-
Rinse the modified electrode with deionized water to remove any unbound molecules.
-
-
Enzyme Immobilization:
-
Prepare a 10 mg/mL solution of Glucose Oxidase in PBS (pH 7.4).
-
Drop-cast 10 µL of the GOx solution onto the 1,1'-ferrocenedicarboxylic acid-modified GCE.
-
Allow the enzyme to immobilize overnight at 4°C in a humid chamber to prevent dehydration.
-
Gently rinse the electrode with PBS to remove any loosely bound enzyme.
-
-
Sensor Characterization:
-
Perform electrochemical characterization of the fabricated sensor using cyclic voltammetry (CV) in a PBS solution to observe the redox behavior of the immobilized ferrocene.
-
Evaluate the sensor's response to glucose by performing amperometric measurements at a fixed potential (e.g., +0.3 V vs. Ag/AgCl) with successive additions of glucose to the PBS solution.
-
Experimental Workflow for Glucose Sensor Fabrication
Caption: Workflow for the fabrication and characterization of an enzymatic glucose sensor.
Application in Electrochemical Dopamine Sensing
Application Note: Electrocatalytic Dopamine Sensor
1,1'-ferrocenedicarboxylic acid can be used to modify electrode surfaces for the selective and sensitive detection of dopamine. The carboxylic acid groups allow for stable immobilization on the electrode. The ferrocene acts as an electrocatalyst for the oxidation of dopamine. In the presence of dopamine, the ferrocene mediator facilitates the electron transfer from dopamine to the electrode, resulting in an enhanced oxidation peak current at a potential characteristic of the ferrocene/ferrocenium redox couple. This catalytic effect allows for the detection of dopamine at lower potentials, which helps to mitigate interference from co-existing species like ascorbic acid, a common challenge in dopamine sensing. The negatively charged carboxylate groups at neutral pH can also pre-concentrate the positively charged dopamine at the electrode surface through electrostatic interactions, further enhancing the sensor's sensitivity.
Signaling Pathway for Electrocatalytic Dopamine Detection
Caption: Signaling pathway for the electrocatalytic detection of dopamine.
Quantitative Performance Data for Dopamine Sensors
| Sensor Configuration | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Phenyl carboxylic acid-modified glassy carbon electrode | Dopamine | 0.1 - 1000 µM | 5.6 x 10⁻⁹ M | [6] |
| Platinum-silver graphene nanocomposite modified electrode | Dopamine | 0.1 - 60 µM | 0.012 µM | [7] |
| Carbon ceramic electrode modified with ferrocenecarboxylic acid | Dopamine | Not Reported | Not Reported | [8] |
Note: The specific isomer of ferrocenecarboxylic acid was not always specified in the source material.
Experimental Protocol for Dopamine Sensor Fabrication
This protocol outlines the fabrication of an electrochemical dopamine sensor by modifying a glassy carbon electrode (GCE) with 1,1'-ferrocenedicarboxylic acid.
Materials:
-
Glassy Carbon Electrode (GCE)
-
1,1'-ferrocenedicarboxylic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate buffered saline (PBS), pH 7.0
-
Dopamine hydrochloride
-
Alumina slurry (0.05 µm)
-
Ethanol
-
Deionized water
Procedure:
-
Electrode Pre-treatment:
-
Follow the same polishing and cleaning procedure as described in the glucose sensor protocol.
-
-
Covalent Immobilization of 1,1'-Ferrocenedicarboxylic Acid:
-
Follow the same immobilization procedure as described in the glucose sensor protocol.
-
-
Sensor Characterization and Dopamine Detection:
-
Perform cyclic voltammetry in PBS (pH 7.0) to characterize the electrochemical behavior of the modified electrode.
-
Use differential pulse voltammetry (DPV) for the quantitative detection of dopamine.
-
Record the DPVs in PBS (pH 7.0) containing different concentrations of dopamine.
-
Construct a calibration curve by plotting the peak current against the dopamine concentration to determine the linear range and limit of detection.
-
Experimental Workflow for Dopamine Sensor Fabrication
Caption: Workflow for the fabrication and characterization of a dopamine sensor.
Synthesis and Purification of 1,1'-Ferrocenedicarboxylic Acid
Protocol for Synthesis and Purification
This protocol describes the synthesis of 1,1'-ferrocenedicarboxylic acid by the oxidation of 1,1'-diacetylferrocene.[2]
Materials:
-
1,1'-diacetylferrocene
-
Sodium hypochlorite (NaClO) solution (10% mass fraction)
-
Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Absolute ethanol
Procedure:
-
Synthesis of Crude 1,1'-Ferrocenedicarboxylic Acid:
-
In a light-protected vessel, dissolve a known amount of 1,1'-diacetylferrocene in a 10% NaClO solution.
-
Heat the reaction mixture to 50°C and stir for 1 hour.
-
Increase the temperature to 95°C and continue stirring for another hour.
-
Cool the mixture and add another portion of 10% NaClO solution.
-
Continue stirring at a controlled temperature until the reaction is complete.
-
Filter the hot solution.
-
Acidify the filtrate with concentrated HCl to a pH of 1-2 to precipitate the crude product as a yellow solid.
-
Collect the crude product by suction filtration.
-
-
Purification of 1,1'-Ferrocenedicarboxylic Acid:
-
Dissolve the crude product in an appropriate amount of NaOH solution.
-
Filter the solution to remove any insoluble impurities.
-
Add concentrated HCl to the filtrate to re-precipitate the 1,1'-ferrocenedicarboxylic acid at pH 1-2.
-
Transfer the filtrate to a rotary evaporator and evaporate to dryness under vacuum.
-
Dissolve the solid residue in absolute ethanol and allow for natural evaporation.
-
Dry the resulting refined 1,1'-ferrocenedicarboxylic acid in an oven.
-
Conclusion
1,1'-Ferrocenedicarboxylic acid is a versatile and valuable building block for the construction of high-performance chemical sensors. Its inherent redox activity and the presence of two carboxylic acid functional groups enable its use as both an electron mediator and a stable anchoring unit on electrode surfaces. The application notes and protocols provided herein offer a foundation for researchers and scientists to explore and develop novel electrochemical sensors for a wide range of analytes relevant to biomedical and pharmaceutical research. Further optimization of sensor design and fabrication techniques will continue to enhance the sensitivity, selectivity, and stability of these promising analytical devices.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. Electrochemical biosensor based on RNA aptamer and ferrocenecarboxylic acid signal probe for C-reactive protein detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Detection of Dopamine using a Phenyl Carboxylic Acid‐Functionalized Electrode Made by Electrochemical Reduction of a Diazonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A dopamine electrochemical sensor based on a platinum–silver graphene nanocomposite modified electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 1,1'-Ferrocenedicarboxylic Acid for Biological Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferrocene, with its unique sandwich structure, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. 1,1'-Ferrocenedicarboxylic acid is a versatile starting material for the synthesis of a diverse library of bioactive compounds. The two carboxylic acid groups provide convenient handles for derivatization, allowing for the introduction of various functional groups and the modulation of physicochemical properties to enhance biological efficacy and target specificity.
These application notes provide a comprehensive overview of the derivatization of 1,1'-ferrocenedicarboxylic acid for biological applications, complete with detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Anticancer and Antimicrobial Activities
The following tables summarize the in vitro biological activities of selected derivatives of 1,1'-ferrocenedicarboxylic acid.
Table 1: Anticancer Activity of Ferrocene Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Citation |
| Fc-Amide-1 | N,N'-bis(2-hydroxyethyl)-1,1'-ferrocenedicarboxamide | MDA-MB-231 (Breast) | 5.5 ± 0.5 | |
| Fc-Amide-1 | N,N'-bis(2-hydroxyethyl)-1,1'-ferrocenedicarboxamide | MCF-7 (Breast) | 8.2 ± 0.7 | |
| Fc-Amide-2 | N,N'-bis(3-aminopropyl)-1,1'-ferrocenedicarboxamide | A2780 (Ovarian) | 2.1 ± 0.3 | |
| Fc-Peptide-1 | 1,1'-bis(glycyl-amide)ferrocene | HeLa (Cervical) | 15.4 ± 1.2 | |
| Fc-Peptide-2 | 1,1'-bis(alanyl-amide)ferrocene | HepG2 (Liver) | 11.8 ± 0.9 | |
| Ferrocifen Analogue | Ferrocenyl-substituted tamoxifen analogue | MDA-MB-231 (Breast) | ~0.5 | [1] |
Table 2: Antimicrobial Activity of Ferrocene Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Citation |
| Fc-Amide-3 | N,N'-bis(2-pyridylmethyl)-1,1'-ferrocenedicarboxamide | E. coli | 64 | |
| Fc-Amide-3 | N,N'-bis(2-pyridylmethyl)-1,1'-ferrocenedicarboxamide | S. aureus | 32 | |
| Fc-Thioamide-1 | N,N'-bis(thiazol-2-yl)-1,1'-ferrocenedicarbothioamide | C. albicans | 128 | |
| (Ferrocenylmethyl) triphenylphosphonium iodide | Ferrocene derivative | Bacillus subtilis | 4 | [2] |
| (Ferrocenylmethyl) triphenylphosphonium iodide | Ferrocene derivative | Shigella dysenteriae | 4 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1,1'-Ferrocenedicarboxylic Acid
This protocol describes a common method for the preparation of the starting material, 1,1'-ferrocenedicarboxylic acid, via the oxidation of 1,1'-diacetylferrocene.
Materials:
-
1,1'-Diacetylferrocene
-
Sodium hypochlorite solution (NaClO, 10% solution)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve a specific amount of 1,1'-diacetylferrocene in a 10% NaClO solution in the dark.
-
Heat the reaction mixture to 50°C and stir for 1 hour.
-
Increase the temperature to 95°C and continue stirring for another hour.
-
Cool the mixture, add another portion of 10% NaClO solution, and stir at a controlled temperature until the reaction is complete (monitored by TLC).
-
Filter the hot solution and acidify the filtrate with concentrated HCl to a pH of 1-2.
-
A yellow precipitate of crude 1,1'-ferrocenedicarboxylic acid will form. Collect the crude product by suction filtration.
-
To purify, dissolve the crude product in an appropriate amount of NaOH solution.
-
Filter the solution and re-acidify the filtrate with concentrated HCl to pH 1-2 to precipitate the purified product.
-
Collect the purified 1,1'-ferrocenedicarboxylic acid by suction filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for the Synthesis of 1,1'-Ferrocenedicarboxamides
This protocol outlines a general method for the amidation of 1,1'-ferrocenedicarboxylic acid.
Materials:
-
1,1'-Ferrocenedicarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Desired amine (e.g., 2-hydroxyethylamine, 3-aminopropane)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other suitable base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 1,1'-ferrocenedicarboxylic acid in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0°C. Allow the mixture to warm to room temperature and then reflux until the reaction is complete (cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure to obtain the crude 1,1'-ferrocenedicarbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution. Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired 1,1'-ferrocenedicarboxamide.
Protocol 3: MTT Assay for Cytotoxicity Screening
This protocol describes a standard MTT assay to evaluate the cytotoxic effects of the synthesized ferrocene derivatives on cancer cell lines.[3][4][5][6]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A2780)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized ferrocene derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the ferrocene derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: Proposed Mechanism of Anticancer Action
Many ferrocene derivatives exert their anticancer effects through the induction of oxidative stress via the generation of Reactive Oxygen Species (ROS). This can lead to cellular damage and trigger apoptosis (programmed cell death).
Caption: Proposed mechanism of anticancer action for some ferrocene derivatives.
Experimental Workflow: Synthesis and Biological Evaluation
The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel 1,1'-ferrocenedicarboxylic acid derivatives.
Caption: General workflow for the development of bioactive ferrocene derivatives.
Logical Relationship: Derivatization Pathways
This diagram shows the key derivatization pathways starting from 1,1'-ferrocenedicarboxylic acid to produce various biologically relevant compounds.
Caption: Key derivatization pathways from 1,1'-ferrocenedicarboxylic acid.
References
- 1. Probing the Anticancer Action of Novel Ferrocene Analogues of MNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Screening of Ferrocene Derivative Compounds : Oriental Journal of Chemistry [orientjchem.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. chondrex.com [chondrex.com]
Application Notes and Protocols for Large-Scale Synthesis of 1,1'-Ferrocenedicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1'-Ferrocenedicarboxylic acid is a crucial building block in the synthesis of various substituted ferrocene derivatives, which have wide applications in materials science, catalysis, and medicinal chemistry. Its rigid, sandwich-like structure and redox activity make it a unique scaffold for the design of novel compounds. This document provides a detailed protocol for the large-scale synthesis of 1,1'-ferrocenedicarboxylic acid, adapted from established and reliable methods.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis protocol detailed below.
| Parameter | Value | Reference |
| Starting Material | Diethyl 1,1'-ferrocenedicarboxylate | [1] |
| Reagents | Sodium hydroxide (NaOH), Ethanol (EtOH), Water (H₂O) | [1] |
| Scale | 150 g of diethyl 1,1'-ferrocenedicarboxylate (0.454 mol) | [1] |
| Reaction Temperature | 70–75 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Product Yield | 86–96 g (69–77%) | [1] |
| Product Appearance | Bright orange solid | [1] |
| ¹H NMR (DMSO-d₆, 300.1 MHz) | δ 4.45 (m, 4H), 4.69 (m, 4H), 12.29 (br s, 2H, COOH) | [1] |
| ¹³C{¹H} NMR (DMSO-d₆, 75.5 MHz) | δ 71.4 (br s), 72.6, 73.4, 171.3 (br s, C═O) | [1] |
| Elemental Analysis (Calcd. for C₁₂H₁₀FeO₄) | C 52.59%, H 4.08% | [1] |
| Elemental Analysis (Found) | C 53.11%, H 3.90% | [1] |
Experimental Protocols
This protocol details the synthesis of 1,1'-ferrocenedicarboxylic acid via the hydrolysis of its diethyl ester. An alternative method involves the oxidation of 1,1'-diacetylferrocene.[2]
Method 1: Hydrolysis of Diethyl 1,1'-ferrocenedicarboxylate [1]
This procedure is adapted from a reported large-scale preparation.[1]
Materials:
-
Diethyl 1,1'-ferrocenedicarboxylate (fc(COOEt)₂) (150 g, 0.454 mol)
-
Ethanol (EtOH) (750 mL)
-
Sodium hydroxide (NaOH) (150 g, 3.75 mol)
-
Deionized water (750 mL)
-
2 L round-bottom flask
-
Water bath
-
Filtration apparatus
Procedure:
-
Dissolution of Reactants: In a 2 L round-bottom flask, dissolve 150 g (0.454 mol) of diethyl 1,1'-ferrocenedicarboxylate in 750 mL of hot ethanol. In a separate beaker, prepare a hot aqueous solution of 150 g of sodium hydroxide in 750 mL of water.
-
Reaction Setup: Carefully add the hot aqueous NaOH solution to the solution of the diester in the round-bottom flask.
-
Reaction: Place the reaction mixture in a preheated water bath set to 70–75 °C. An orange solid will begin to precipitate shortly after. The mixture should be held at this temperature for 2 hours without stirring.
-
Work-up: After 2 hours, allow the mixture to cool to room temperature.
-
Isolation of Product: Collect the precipitated orange solid by filtration.
-
Washing and Drying: Wash the solid with appropriate solvents to remove impurities. The product is insoluble in most common solvents but can be washed with water and ethanol. Dry the bright orange solid under vacuum to obtain 1,1'-ferrocenedicarboxylic acid. The reported yield is between 86–96 g (69–77%).[1]
Method 2: Oxidation of 1,1'-Diacetylferrocene [2]
This method provides an alternative route starting from 1,1'-diacetylferrocene.
Materials:
-
1,1'-Diacetylferrocene
-
Sodium hypochlorite (NaClO) solution (10% mass fraction)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Reaction vessel (protected from light)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a light-protected reaction vessel, dissolve a specific amount of 1,1'-diacetylferrocene in a 10% mass fraction NaClO solution. The optimal molar ratio of 1,1'-diacetylferrocene to sodium hypochlorite is reported to be 1:2.3.[2]
-
Initial Reaction: Heat the reaction mixture to 50 °C and stir for 1 hour.[2]
-
Further Reaction: Increase the temperature to 95 °C and continue stirring for another hour.[2]
-
Cooling and Additional Reagent: After cooling, add another portion of the 10% NaClO solution and continue stirring at a controlled temperature until the reaction is complete.[2]
-
Isolation of Crude Product: Filter the hot solution. Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate a yellow solid.[2] Collect the crude product by suction filtration.[2]
-
Purification: Dissolve the crude product in an appropriate amount of NaOH solution. Filter the solution and re-precipitate the product by adding concentrated hydrochloric acid to the filtrate until the pH reaches 1-2.[2]
-
Final Drying: The purified product can be further dried by dissolving in absolute ethanol, followed by evaporation of the solvent.[2]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 1,1'-ferrocenedicarboxylic acid via the hydrolysis of its diethyl ester.
Caption: Workflow for the large-scale synthesis of 1,1'-ferrocenedicarboxylic acid.
References
Troubleshooting & Optimization
Technical Support Center: 1,1'-Ferrocenedicarboxylic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,1'-ferrocenedicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of 1,1'-ferrocenedicarboxylic acid?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 1,1'-diacetylferrocene, and byproducts like mono-carboxylic acid (ferrocenecarboxylic acid). The presence of residual solvents from the reaction or initial extraction steps is also a possibility.
Q2: What are the recommended methods for purifying 1,1'-ferrocenedicarboxylic acid?
A2: The most common and effective purification method is recrystallization.[1][2] Acid-base extraction is also a crucial step to separate the acidic product from neutral or basic impurities. For highly pure material, sublimation can be employed, although it is more common for the parent ferrocene.[3][4][5]
Q3: What are the suitable solvents for the recrystallization of 1,1'-ferrocenedicarboxylic acid?
A3: 1,1'-ferrocenedicarboxylic acid has limited solubility in many common organic solvents.[6] It is soluble in aqueous base, which is utilized in acid-base extraction.[7] For recrystallization, hot acetonitrile has been reported to be effective.[6] Another source suggests that for the related ferrocenecarboxylic acid, toluene can be used for recrystallization.[1]
Q4: My purified 1,1'-ferrocenedicarboxylic acid appears discolored (darker than bright orange/yellow). What could be the issue?
A4: Discoloration, often to a darker or brownish hue, can indicate the presence of oxidized ferrocene species (ferrocenium ions).[8] Solutions of 1,1'-ferrocenedicarboxylic acid are slightly air-sensitive and can darken over time.[6] To minimize oxidation, it is advisable to handle the compound and its solutions under an inert atmosphere where possible and avoid prolonged exposure to air and light.
Q5: How can I confirm the purity of my 1,1'-ferrocenedicarboxylic acid sample?
A5: The purity of 1,1'-ferrocenedicarboxylic acid can be assessed using several analytical techniques. The melting point of the pure compound is reported to be ≥300 °C.[9] Spectroscopic methods such as ¹H NMR and ¹³C NMR are invaluable for structural confirmation and detecting impurities.[6][10] Infrared (IR) spectroscopy can confirm the presence of the carboxylic acid functional groups. High-Performance Liquid Chromatography (HPLC) can also be used to determine the purity, with commercially available standards often having a purity of ≥97%.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | Incomplete precipitation during acidification. | Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) by adding concentrated hydrochloric acid to fully precipitate the dicarboxylic acid.[12] |
| Loss of product during transfers and filtration. | Use a minimal amount of cold solvent to wash the precipitated product to avoid redissolving it. Ensure complete transfer of solids between vessels. | |
| Incomplete hydrolysis of the diester precursor. | If synthesizing from a diester, ensure the hydrolysis reaction goes to completion by using a sufficient excess of base and adequate reaction time and temperature.[6] | |
| Product is insoluble in the chosen recrystallization solvent | Inappropriate solvent selection. | 1,1'-ferrocenedicarboxylic acid is sparingly soluble in many common solvents.[6] Try using hot acetonitrile for recrystallization.[6] Alternatively, perform an acid-base purification by dissolving the crude product in an aqueous base (e.g., NaOH), filtering off any insoluble impurities, and then re-precipitating the pure acid by adding a strong acid.[12] |
| Oily or sticky precipitate instead of a crystalline solid | Presence of impurities that lower the melting point or inhibit crystallization. | The crude product may require pre-purification. An acid-base extraction is highly recommended to remove non-acidic impurities. Dissolve the crude material in an aqueous base, wash with an organic solvent like diethyl ether to remove neutral impurities, and then acidify the aqueous layer to precipitate the dicarboxylic acid.[1] |
| Cooling the recrystallization solution too quickly. | Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals. | |
| The NMR spectrum shows unexpected peaks | Presence of residual solvent. | Dry the sample under high vacuum for an extended period to remove any remaining solvent. |
| Incomplete reaction or presence of byproducts. | The presence of ferrocenecarboxylic acid is a common impurity. If significant impurities are present, repeat the purification process. Column chromatography is generally not the preferred method for this compound due to its polarity and potential for decomposition on silica gel, but it can be an option for precursor purification. | |
| Decomposition of the sample. | 1,1'-ferrocenedicarboxylic acid and its solutions can be sensitive to air and light.[6] Store the purified solid in a cool, dark place, preferably under an inert atmosphere. |
Experimental Protocols
Acid-Base Purification of 1,1'-Ferrocenedicarboxylic Acid
This protocol is adapted from procedures used for ferrocenecarboxylic acid and general acid purification.[1][12]
-
Dissolution: Dissolve the crude 1,1'-ferrocenedicarboxylic acid in a 10% aqueous sodium hydroxide solution with gentle warming until the solid is completely dissolved.
-
Extraction of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution three times with diethyl ether to remove any neutral, non-acidic impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 1 and 2. A yellow-orange precipitate of 1,1'-ferrocenedicarboxylic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any residual salts.
-
Drying: Air-dry the precipitate, followed by drying under high vacuum to obtain the purified product.
Recrystallization from Acetonitrile
This protocol is based on a reported procedure for obtaining analytically pure samples.[6]
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude or acid-base purified 1,1'-ferrocenedicarboxylic acid in a minimal amount of hot acetonitrile.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified 1,1'-ferrocenedicarboxylic acid will crystallize out of the solution.
-
Further Crystallization: To maximize the yield, the mother liquor can be concentrated and a second crop of crystals can be obtained.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under high vacuum.
Purification Workflow
Caption: A flowchart illustrating the general workflow for the purification and analysis of 1,1'-ferrocenedicarboxylic acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,1'-Ferrocenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. A porous and redox active ferrocenedicarboxylic acid based aluminium MOF with a MIL-53 architecture - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. 1,1'-Ferrocenedicarboxylic acid, CAS No. 1293-87-4 - iChemical [ichemical.com]
- 10. 1,1'-FERROCENEDICARBOXYLIC ACID(1293-87-4) 1H NMR [m.chemicalbook.com]
- 11. A16691.06 [thermofisher.com]
- 12. alfa-chemical.com [alfa-chemical.com]
Technical Support Center: 1,1'-Dicarboxyferrocene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1'-dicarboxyferrocene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,1'-dicarboxyferrocene?
A1: The most prevalent and accessible method for the synthesis of 1,1'-dicarboxyferrocene is the oxidation of 1,1'-diacetylferrocene. This reaction is a variation of the haloform reaction, typically utilizing sodium hypochlorite as the oxidizing agent in a basic solution.
Q2: What are the primary impurities I should expect in my crude product?
A2: The principal impurities in the synthesis of 1,1'-dicarboxyferrocene from 1,1'-diacetylferrocene are typically:
-
Unreacted 1,1'-diacetylferrocene: The starting material for the reaction.
-
1-acetyl-1'-carboxyferrocene: The intermediate product resulting from the oxidation of only one of the two acetyl groups.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of the starting material and the final product, you can observe the consumption of the starting material and the formation of the product. A change in the spot's retardation factor (Rf) will indicate the conversion.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically, when working with sodium hypochlorite, be aware that it is corrosive and can release chlorine gas if mixed with acid. The reaction should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 1,1'-Dicarboxyferrocene | 1. Incomplete reaction. 2. Insufficient amount of oxidizing agent. 3. Reaction temperature is too low. 4. Product loss during workup. | 1. Monitor the reaction by TLC to ensure the disappearance of the starting material. 2. Use a molar excess of sodium hypochlorite. 3. Ensure the reaction is heated to the recommended temperature to drive the reaction to completion. 4. Carefully perform the acidification and filtration steps to minimize loss of the precipitated product. |
| Presence of Unreacted 1,1'-Diacetylferrocene in Product | 1. Insufficient reaction time. 2. Inadequate mixing of the reaction mixture. | 1. Extend the reaction time and continue to monitor by TLC. 2. Ensure vigorous stirring to maintain a homogenous reaction mixture. |
| Presence of 1-acetyl-1'-carboxyferrocene in Product | 1. Incomplete oxidation of the second acetyl group. 2. Insufficient oxidizing agent. | 1. Increase the reaction temperature or time. 2. Add an additional portion of the sodium hypochlorite solution. |
| Product is difficult to filter | 1. The precipitate is too fine. | 1. Allow the precipitate to settle completely before filtration. 2. Use a centrifuge to pellet the solid before decanting the supernatant. |
| Final product has a broad melting point range | 1. Presence of impurities. | 1. Recrystallize the crude product from a suitable solvent system, such as ethanol/water. 2. Perform column chromatography if recrystallization is ineffective. |
Experimental Protocol: Synthesis of 1,1'-Dicarboxyferrocene
This protocol details the synthesis of 1,1'-dicarboxyferrocene via the oxidation of 1,1'-diacetylferrocene.
Materials:
-
1,1'-Diacetylferrocene
-
Sodium hypochlorite solution (commercial bleach, ~5-6% NaOCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1,1'-diacetylferrocene in an aqueous solution of sodium hydroxide.
-
Oxidation: While stirring vigorously, slowly add an excess of sodium hypochlorite solution to the flask.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for a specified period, monitoring the reaction progress by TLC.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If any solid unreacted material is present, it can be removed by filtration.
-
Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2). A yellow-orange precipitate of 1,1'-dicarboxyferrocene will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure 1,1'-dicarboxyferrocene.
Visualization of Experimental Workflow and Troubleshooting Logic
Caption: Experimental workflow for the synthesis of 1,1'-dicarboxyferrocene.
Caption: Troubleshooting logic for identifying and resolving impurities.
stability and degradation of 1,1'-ferrocenedicarboxylic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1,1'-ferrocenedicarboxylic acid solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 1,1'-ferrocenedicarboxylic acid?
A1: 1,1'-Ferrocenedicarboxylic acid is soluble in a range of solvents, including water, tetrahydrofuran (THF), acetone, and dimethyl sulfoxide (DMSO).[1] It is also soluble in aqueous base solutions.[2][3] The choice of solvent will depend on the specific requirements of your experiment.
Q2: What are the general storage conditions for 1,1'-ferrocenedicarboxylic acid solutions?
A2: Solutions of 1,1'-ferrocenedicarboxylic acid are known to be slightly sensitive to air and may darken over time.[1] It is recommended to store solutions in a cool, dark place. For long-term storage, refrigeration at 5°C is advisable, which can preserve the solid compound for months.[1] To minimize degradation, purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution and storing the solution under an inert atmosphere is a good practice.
Q3: Is 1,1'-ferrocenedicarboxylic acid sensitive to light?
A3: Yes, 1,1'-ferrocenedicarboxylic acid can undergo photodegradation. Studies have shown that in methanol, exposure to light can lead to the fission of the iron-cyclopentadienyl ring bond, resulting in the formation of an electroactive infinite coordination polymer.[1][2] Therefore, it is crucial to protect solutions from light, especially during long-term storage or prolonged experiments.
Q4: How does pH affect the stability of 1,1'-ferrocenedicarboxylic acid in aqueous solutions?
Q5: What are the expected degradation products of 1,1'-ferrocenedicarboxylic acid?
A5: Under photolytic conditions in methanol, a major degradation product is an infinite coordination polymer formed from the coordination of oxidized iron with the deprotonated ferrocene dicarboxylate.[1][2] In the presence of strong oxidizing agents, the ferrocene core can be oxidized to the ferrocenium ion, which may be less stable. General thermal decomposition is expected to yield carbon monoxide (CO) and carbon dioxide (CO2).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution changes color (e.g., darkens) upon standing. | Oxidation of the ferrocene core by atmospheric oxygen. | Prepare fresh solutions before use. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Keep solutions in a cool, dark place. |
| Precipitate forms in the solution over time. | Degradation leading to insoluble products. Exceeding the solubility limit. Change in pH affecting solubility. | Filter the solution before use. Confirm the concentration is within the solubility limit for the given solvent and temperature. Ensure the pH of the solution is stable and appropriate. |
| Inconsistent results in electrochemical experiments (e.g., shifting peak potentials). | Degradation of the analyte. Changes in solution pH. | Use freshly prepared solutions. Verify the stability of the solution under the experimental conditions. Buffer the electrolyte solution and re-measure the pH before and after the experiment. |
| Loss of signal or appearance of unknown peaks in HPLC analysis. | Degradation of 1,1'-ferrocenedicarboxylic acid. | Prepare and analyze samples promptly. Store stock solutions under recommended conditions (cool, dark, inert atmosphere). Perform a forced degradation study to identify potential degradation products and ensure your HPLC method can resolve them. |
Data Presentation
Table 1: Solubility of 1,1'-Ferrocenedicarboxylic Acid
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Tetrahydrofuran (THF) | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Aqueous Alkalis | Soluble | [2][3] |
| Methanol/Water Mixtures | Soluble | [1] |
Table 2: Factors Affecting Stability of 1,1'-Ferrocenedicarboxylic Acid Solutions
| Factor | Effect | Recommendations |
| Air (Oxygen) | Solutions are slightly air-sensitive and can darken. | Prepare fresh solutions; store under an inert atmosphere. |
| Light | Can cause photodegradation, especially in methanol. | Protect solutions from light using amber vials or by covering containers with aluminum foil. |
| pH | Can influence stability and electrochemical properties. | Use buffered solutions for aqueous applications and avoid extreme pH values. |
| Temperature | Higher temperatures can accelerate degradation. | Store solutions in a cool environment. Solid can be stored at 5°C for extended periods.[1] |
| Oxidizing Agents | Incompatible with strong oxidizing agents. | Avoid contact with strong oxidizers to prevent unwanted redox reactions. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the degradation of 1,1'-ferrocenedicarboxylic acid.
-
Column Selection: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The carboxylic acid groups' ionization will be pH-dependent, affecting retention.
-
Detection: A UV-Vis detector set at a wavelength corresponding to the absorbance maximum of 1,1'-ferrocenedicarboxylic acid (typically in the range of 254 nm or 440 nm for the ferrocene moiety) should be used.
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution with 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: Treat a solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.
-
Thermal Degradation: Heat a solid sample and a solution at an elevated temperature (e.g., 70°C).
-
-
Method Validation: Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak and from each other. The peak purity of the 1,1'-ferrocenedicarboxylic acid peak should be assessed using a photodiode array (PDA) detector.
Protocol 2: UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy can be used for a rapid assessment of the stability of 1,1'-ferrocenedicarboxylic acid solutions.
-
Sample Preparation: Prepare a solution of known concentration in the desired solvent.
-
Spectrum Acquisition: Record the initial UV-Vis spectrum (e.g., 200-800 nm). The spectrum of ferrocene derivatives typically shows absorption bands in the UV and visible regions.
-
Stability Monitoring: Store the solution under the conditions of interest (e.g., different temperatures, light exposure).
-
Data Analysis: Periodically record the UV-Vis spectrum and monitor for changes in the absorbance at λmax or the appearance of new peaks, which would indicate degradation. A decrease in the main absorption peak over time can be used to estimate the degradation rate.
Protocol 3: Cyclic Voltammetry (CV) for Stability Assessment
CV is a powerful technique to probe the electrochemical stability of the ferrocene/ferrocenium redox couple.
-
Electrolyte Solution: Prepare a solution of 1,1'-ferrocenedicarboxylic acid in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in organic solvents, or a buffered aqueous solution with a salt like KCl).
-
Electrochemical Cell: Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).
-
Initial Voltammogram: Record the cyclic voltammogram to determine the initial peak potentials for the oxidation and reduction of the ferrocene moiety.
-
Stability Monitoring: Subject the solution to desired stress conditions (e.g., prolonged air exposure, elevated temperature) and record the CV at different time intervals.
-
Data Analysis: Monitor for changes in the peak currents, peak separation (ΔEp), and the appearance of new redox peaks. A decrease in the peak currents or an increase in peak separation can indicate degradation of the electroactive species.
Mandatory Visualizations
Caption: Potential degradation pathways of 1,1'-ferrocenedicarboxylic acid.
Caption: General workflow for stability testing of solutions.
References
optimizing reaction conditions for 1,1'-ferrocenedicarboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,1'-ferrocenedicarboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1,1'-ferrocenedicarboxylic acid, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Oxidation of 1,1'-diacetylferrocene: The oxidizing agent was not strong enough or was used in an insufficient amount. | - Ensure the correct molar ratio of oxidant to starting material is used. For oxidation with sodium hypochlorite, an optimal molar ratio of 1:2.3 (1,1'-diacetylferrocene to NaClO) has been reported.[1] - Consider using a stronger oxidizing agent if necessary, but be mindful of the potential for oxidation of the ferrocene iron center.[1] |
| Decomposition of Ferrocene Moiety: The reaction temperature may have been too high, or the reaction was exposed to strong oxidizing conditions for too long, leading to the oxidation of the Fe(II) center.[1] | - Carefully control the reaction temperature. For the sodium hypochlorite oxidation, a temperature of 50°C is recommended.[1] - Monitor the reaction progress and stop it once the starting material is consumed to avoid over-oxidation. | |
| Incomplete Hydrolysis of Diester Intermediate: In the synthesis from cyclopentadienyl carboxylates, the hydrolysis of the diester to the dicarboxylic acid may be incomplete. | - Ensure a sufficient excess of base (e.g., NaOH) is used for the hydrolysis. - Increase the reaction time or temperature for the hydrolysis step to ensure complete conversion. | |
| Product is a Dark Brown or Greenish Color Instead of Yellow-Orange | Oxidation of the Ferrocene Iron Center: The Fe(II) in the ferrocene nucleus has been oxidized to the blue-green Fe(III) ferricenium ion.[1] | - Use a milder oxidizing agent or less harsh reaction conditions.[1] - Purify the crude product by recrystallization to remove the oxidized species. |
| Product is Contaminated with Starting Material | Incomplete Reaction: The reaction was not allowed to proceed to completion. | - Increase the reaction time. - Ensure proper mixing of the reactants. - Re-check the stoichiometry of the reagents. |
| Difficulty in Isolating the Product | Product is Soluble in the Reaction Mixture: The pH of the solution may not be acidic enough to precipitate the dicarboxylic acid. | - After hydrolysis of the ester or completion of the oxidation, acidify the aqueous solution to a pH of 1-2 with a strong acid like concentrated HCl to fully precipitate the 1,1'-ferrocenedicarboxylic acid.[1] |
| Inconsistent Melting Point of the Final Product | Presence of Impurities: The product may be contaminated with starting materials, byproducts, or residual solvents. | - Purify the product by recrystallization from a suitable solvent such as acetic acid. - Wash the isolated product thoroughly with appropriate solvents to remove soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1,1'-ferrocenedicarboxylic acid?
A1: The two main synthetic methods are the oxidation of 1,1'-diacetylferrocene and the reaction of an iron(II) salt with a salt of a cyclopentadienylcarboxylic acid ester, followed by hydrolysis.[1][2][3]
Q2: What is the optimal temperature for the oxidation of 1,1'-diacetylferrocene?
A2: For the oxidation using sodium hypochlorite (NaClO) solution, the optimal reaction temperature has been found to be 50°C.[1]
Q3: How can I purify the crude 1,1'-ferrocenedicarboxylic acid?
A3: The crude product can be purified by recrystallization. A common method involves dissolving the crude product in a basic aqueous solution (e.g., NaOH solution), filtering to remove insoluble impurities, and then re-precipitating the purified acid by adding a strong acid (e.g., concentrated HCl) to lower the pH to 1-2.[1] It can also be recrystallized from acetic acid.
Q4: What are some common side reactions to be aware of?
A4: A primary side reaction is the oxidation of the iron center of the ferrocene molecule from Fe(II) to Fe(III), which results in the formation of a blue-green ferricenium species. This is more likely to occur with harsh oxidizing agents or prolonged reaction times.[1]
Q5: How can I confirm the identity and purity of my final product?
A5: The product can be characterized by determining its melting point and using spectroscopic techniques such as infrared (IR) spectroscopy to identify the carboxylic acid functional groups.[1] Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Comparison of Synthetic Methods for 1,1'-Ferrocenedicarboxylic Acid
| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Oxidation | 1,1'-Diacetylferrocene | Sodium hypochlorite (NaClO) | Moderate | Readily available starting material. | Potential for over-oxidation of the ferrocene core.[1] |
| Carboxylation of Cyclopentadienyl Anion | Cyclopentadiene | Sodium ethoxide, Diethyl carbonate, Ferrous chloride | 69-77%[2] | High yield, scalable.[2] | Requires handling of air-sensitive reagents. |
Experimental Protocols
Method 1: Oxidation of 1,1'-Diacetylferrocene
This protocol is based on the optimized conditions reported for the oxidation of 1,1'-diacetylferrocene using sodium hypochlorite.[1]
Materials:
-
1,1'-Diacetylferrocene
-
10% (w/v) Sodium hypochlorite (NaClO) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask protected from light, dissolve a specific amount of 1,1'-diacetylferrocene in a 10% NaClO solution, using a molar ratio of 1:2.3 (diacetylferrocene:NaClO).
-
Heat the reaction mixture to 50°C and stir for 1 hour.
-
Increase the temperature to 95°C and continue stirring for another hour.
-
Cool the mixture, and then add another portion of 10% NaClO solution.
-
Continue to stir at the appropriate temperature until the reaction is complete (monitor by TLC).
-
Filter the hot solution and acidify the filtrate with concentrated HCl to a pH of 1-2. A yellow precipitate of crude 1,1'-ferrocenedicarboxylic acid will form.
-
Collect the crude product by suction filtration.
-
For purification, dissolve the crude product in a minimal amount of NaOH solution.
-
Filter the solution to remove any insoluble impurities.
-
Re-precipitate the 1,1'-ferrocenedicarboxylic acid by adding concentrated HCl to the filtrate until the pH reaches 1-2.
-
Collect the purified product by suction filtration, wash with cold water, and dry in a vacuum oven.
Method 2: Synthesis from Cyclopentadiene
This protocol is a large-scale preparation method starting from cyclopentadiene.[2]
Materials:
-
Freshly cracked cyclopentadiene
-
Sodium ethoxide (NaOEt)
-
Diethyl carbonate (DEC)
-
Anhydrous Ferrous chloride (FeCl₂)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hexane
-
N,N-Dimethylformamide (DMF)
-
Celite
Procedure:
-
Preparation of Sodium (Ethoxycarbonyl)cyclopentadienide:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend powdered sodium ethoxide in diethyl carbonate under an inert atmosphere.
-
Cool the suspension in an ice bath and slowly add freshly cracked cyclopentadiene.
-
Stir the mixture vigorously for 30 minutes without cooling, then heat to 95-97°C for 4 hours.
-
-
Formation of Diethyl 1,1'-ferrocenedicarboxylate:
-
To the above reaction mixture, add anhydrous FeCl₂ in portions.
-
Continue heating and stirring at 95-97°C for 4 hours.
-
-
Work-up and Isolation of the Diester:
-
Remove the volatile components in vacuo.
-
Add hexane and a small amount of DMF to the residue and stir at 50°C for 30 minutes to precipitate inorganic salts.
-
Filter the mixture through a pad of Celite and wash the filter cake with hexane.
-
Evaporate the solvent from the filtrate to obtain the crude diethyl 1,1'-ferrocenedicarboxylate.
-
-
Hydrolysis to 1,1'-Ferrocenedicarboxylic Acid:
-
Dissolve the crude diester in hot ethanol.
-
Add a hot aqueous solution of NaOH.
-
Heat the mixture at 70-75°C for 2 hours. An orange solid of the disodium salt will precipitate.
-
Cool the mixture and add water to dissolve the salt.
-
Acidify the solution with concentrated HCl to a pH of 1-2 to precipitate the 1,1'-ferrocenedicarboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
-
Mandatory Visualization
Caption: Workflow for the synthesis of 1,1'-ferrocenedicarboxylic acid via oxidation.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: 1,1'-Dicarboxyferrocene Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1'-dicarboxyferrocene derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: My derivatization reaction is sluggish or not proceeding to completion. What are the common causes?
A1: Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Activation of Carboxylic Acid: The carboxylic acid groups of 1,1'-dicarboxyferrocene require activation to react efficiently with nucleophiles like amines or alcohols. Ensure your activating agent is fresh and used in the correct stoichiometric amount.
-
Inappropriate Solvent: The solubility of 1,1'-dicarboxyferrocene can be poor in some organic solvents. Dipolar aprotic solvents like DMF and DMSO are often used, but chlorinated solvents like dichloromethane (DCM) can also be effective, particularly when the diacid is converted to the more soluble diacyl chloride.
-
Presence of Water: Water can hydrolyze the activated carboxylic acid species, leading to the starting material and reducing the yield. Ensure all glassware is dry and use anhydrous solvents.
-
Steric Hindrance: If your nucleophile (amine or alcohol) is sterically bulky, the reaction may require more forcing conditions, such as higher temperatures or a more potent activating agent.
Q2: I am getting a mixture of mono- and di-substituted products. How can I selectively synthesize the mono-derivatized product?
A2: Achieving selective mono-substitution of a symmetric dicarboxylic acid can be challenging but is achievable through several strategies:
-
Stoichiometric Control: Use a sub-stoichiometric amount of the nucleophile (e.g., 0.8-0.9 equivalents) relative to the 1,1'-dicarboxyferrocene. This statistically favors the formation of the mono-adduct. However, this will likely result in a mixture of starting material, mono- and di-substituted products that will require careful purification.
-
Use of a Large Excess of the Diacid: By using a large excess of 1,1'-dicarboxyferrocene (e.g., 5-10 equivalents), the probability of a single nucleophile molecule reacting with a di-substituted ferrocene is minimized. This method is practical only if the dicarboxylic acid is inexpensive and easily separable from the desired mono-product.
-
Conversion to a Monoester: One of the most reliable methods is to first create the monoester of 1,1'-dicarboxyferrocene. The remaining free carboxylic acid can then be activated and reacted with the desired nucleophile. The ester can be hydrolyzed in a final step if the free carboxylic acid is desired.
Q3: My reaction mixture turned from orange/yellow to a blue/green color. What does this indicate?
A3: A color change to blue or green is often indicative of the oxidation of the ferrocene iron center from Fe(II) to the Fe(III) ferricenium ion. This can be caused by:
-
Harsh Reagents: Some activating agents or reaction conditions can be oxidizing. For example, using strong oxidizing agents to synthesize the dicarboxylic acid can leave residual oxidants.
-
Presence of Air/Oxygen: While ferrocene is relatively stable, prolonged reaction times at elevated temperatures in the presence of oxygen can lead to some oxidation. It is good practice to run reactions under an inert atmosphere (e.g., nitrogen or argon). The ferricenium species are generally more reactive and can lead to decomposition or unwanted side reactions.
Q4: I am using DCC as a coupling agent and am having trouble removing the dicyclohexylurea (DCU) byproduct. What is the best way to purify my product?
A4: DCU is notoriously insoluble in many common solvents, making its removal a frequent challenge. Here are some effective strategies:
-
Filtration: Often, a significant portion of the DCU will precipitate out of the reaction mixture (especially in solvents like DCM or THF). The reaction mixture can be filtered to remove the bulk of the DCU.
-
Solvent Selection for Purification: DCU has very low solubility in acetonitrile (MeCN). Adding MeCN to the crude reaction mixture can cause the DCU to precipitate, after which it can be removed by filtration. This is particularly effective if your desired product is soluble in acetonitrile.
-
Alternative Coupling Agents: To avoid DCU formation altogether, consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.
Q5: What is the best method to activate the carboxylic acid groups for amide bond formation?
A5: The choice of activation method depends on the specific amine and the desired reaction conditions.
-
Conversion to Acyl Chloride: A robust and highly effective method is to first convert the 1,1'-dicarboxyferrocene to 1,1'-ferrocenedicarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards amines.
-
Peptide Coupling Reagents: For more sensitive amines or when milder conditions are required, peptide coupling reagents are an excellent choice. Reagents like HATU, HBTU, and EDC (often in combination with HOBt or DMAP) are very effective.
Data Presentation
The choice of coupling reagent can significantly impact the yield of the derivatization reaction. The following table summarizes typical yields for the amidation of a carboxylic acid with an amine using various common coupling reagents. While this data is for a model system, it provides a good starting point for selecting a reagent for 1,1'-dicarboxyferrocene derivatization.[1]
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| HATU | DIPEA | DMF | 5 | 38 |
| BOP-Cl | Et₃N | CH₂Cl₂ | 24 | 28 |
| Isobutyl Chloroformate | Et₃N | CH₂Cl₂ | 24 | 65 |
| DCC/DMAP | - | CH₂Cl₂ | 4 | 28 |
| DCC/DMAP/HOBt | - | Acetonitrile | 42 | 51 |
| EDC/DMAP/HOBt | DIPEA | Acetonitrile | 42 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 1,1'-Ferrocenedicarbonyl Chloride
This protocol describes the conversion of 1,1'-dicarboxyferrocene to its diacyl chloride, a versatile intermediate for subsequent derivatization.
Materials:
-
1,1'-Dicarboxyferrocene
-
Oxalyl chloride
-
Pyridine
-
Anhydrous Chloroform (CHCl₃)
-
Anhydrous Hexane
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend finely powdered 1,1'-dicarboxyferrocene (1.0 eq) in anhydrous chloroform.
-
To this suspension, add a catalytic amount of pyridine (e.g., 0.05 eq).
-
Slowly add oxalyl chloride (3.0-3.2 eq) to the stirred suspension. Gas evolution (CO₂, CO, HCl) will be observed. Ensure the reaction is performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (around 60°C) and maintain for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased. The solution will turn a deep red color.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude 1,1'-ferrocenedicarbonyl chloride can be purified by recrystallization from anhydrous hexane to yield a crystalline solid.
Protocol 2: General Procedure for Di-amide Synthesis from 1,1'-Ferrocenedicarbonyl Chloride
Materials:
-
1,1'-Ferrocenedicarbonyl chloride
-
Amine of interest
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine of interest (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve 1,1'-ferrocenedicarbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for derivatization reactions.
Caption: Reaction pathway for di-amide synthesis.
References
Technical Support Center: Synthesis of 1,1'-Ferrocenedicarboxylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,1'-ferrocenedicarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,1'-ferrocenedicarboxylic acid, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete Oxidation: The oxidation of 1,1'-diacetylferrocene may be insufficient. | - Ensure the correct stoichiometry of the oxidizing agent is used. - Increase the reaction time or temperature as per the protocol. - Consider a different oxidizing agent if yields remain low. |
| Degradation of Product: 1,1'-ferrocenedicarboxylic acid can be unstable in solution.[1] | - Minimize the time the product spends in solution, especially at elevated temperatures. - Work up the reaction mixture promptly after completion. | |
| Loss during Workup: The product may be lost during extraction or precipitation steps. | - Carefully optimize the pH during acidification to ensure complete precipitation. - Use appropriate solvents for extraction to minimize product loss. | |
| Product is a Dark or Greenish Color Instead of Orange/Yellow | Oxidation of Ferrocene Core: The iron(II) center in ferrocene has been oxidized to iron(III), forming a ferrocenium species. This is a common side reaction when using strong oxidizing agents.[2][3] | - Use a milder oxidizing agent, such as sodium hypochlorite (NaClO), and carefully control the reaction conditions (temperature, reaction time).[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[1] |
| Presence of Impurities in the Final Product | Unreacted Starting Material: The reaction did not go to completion, leaving residual 1,1'-diacetylferrocene. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If the reaction has stalled, consider adding more reagent or extending the reaction time. |
| Formation of Ferrocenecarboxylic Acid: Incomplete di-substitution or side reactions can lead to the formation of the mono-carboxylic acid as an impurity.[4] | - Purification by recrystallization from a suitable solvent like acetic acid can help remove this impurity.[5] - Column chromatography may also be an effective purification method, although the low solubility of the dicarboxylic acid can be challenging. | |
| Incomplete Saponification: In syntheses starting from the diethyl ester, the saponification reaction may be incomplete.[6] | - Ensure a sufficient excess of base (e.g., NaOH) is used. - Increase the reaction temperature and/or time to drive the saponification to completion. | |
| Product is Insoluble in Common Organic Solvents | Inherent Property: 1,1'-ferrocenedicarboxylic acid has low solubility in many common organic solvents.[6] | - For purification, consider using solvents in which it has some solubility, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or hot acetic acid.[5][6] - For reactions, it may be necessary to convert the dicarboxylic acid to a more soluble derivative, such as the diacid chloride or a diester.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,1'-ferrocenedicarboxylic acid?
A1: The two most prevalent methods for synthesizing 1,1'-ferrocenedicarboxylic acid are:
-
Oxidation of 1,1'-diacetylferrocene: This method involves the haloform reaction, typically using an oxidizing agent like sodium hypochlorite.[2]
-
Carboxylation of 1,1'-dilithioferrocene or a related organometallic intermediate: This approach involves the reaction of a di-lithiated ferrocene species with carbon dioxide. A more recent, large-scale preparation involves the reaction of sodium salts of cyclopentadienecarboxylic esters with iron(II) chloride, followed by saponification.[6][7]
Q2: What are the key side reactions to be aware of during the synthesis?
A2: The primary side reactions of concern are:
-
Oxidation of the ferrocene iron center: The Fe(II) can be oxidized to Fe(III) to form a blue-green ferrocenium species, especially when using strong oxidizing agents.[2]
-
Incomplete reaction: This can lead to the presence of starting materials or mono-substituted intermediates (e.g., ferrocenecarboxylic acid) in the final product.[4]
-
Formation of polymeric materials: Under certain conditions, side reactions can lead to the formation of insoluble polymeric byproducts.
Q3: How can I purify crude 1,1'-ferrocenedicarboxylic acid?
A3: Purification can be challenging due to the compound's low solubility. Common methods include:
-
Recrystallization: Acetic acid is a frequently used solvent for recrystallization.[5]
-
Sublimation: The compound can be purified by sublimation at temperatures above 230 °C.[5]
-
Acid-base extraction: The crude product can be dissolved in an aqueous base (like NaOH), filtered to remove insoluble impurities, and then re-precipitated by adding acid.[2]
Q4: How should I store 1,1'-ferrocenedicarboxylic acid?
A4: The solid compound is generally stable but should be stored away from strong oxidizing agents.[5] Solutions of the acid can degrade and should be used fresh.[1] It is best to store the solid in a cool, dark, and dry place.
Experimental Protocols
Synthesis via Oxidation of 1,1'-Diacetylferrocene
This protocol is adapted from literature procedures.[2]
-
In a round-bottom flask protected from light, dissolve 1,1'-diacetylferrocene in a 10% aqueous solution of sodium hypochlorite.
-
Heat the reaction mixture to 50 °C and stir for 1 hour.
-
Increase the temperature to 95 °C and continue stirring for another hour.
-
Cool the mixture and add another portion of the 10% sodium hypochlorite solution.
-
Continue to stir at a moderate temperature until the reaction is complete (monitor by TLC).
-
Filter the hot solution to remove any insoluble byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude 1,1'-ferrocenedicarboxylic acid.
-
Collect the yellow precipitate by suction filtration.
-
For further purification, dissolve the crude product in a minimal amount of aqueous NaOH solution, filter, and re-precipitate with HCl.
-
Wash the purified product with water and dry under vacuum.
Synthesis via Saponification of Diethyl 1,1'-Ferrocenedicarboxylate
This protocol is based on a reported large-scale preparation.[6]
-
Dissolve diethyl 1,1'-ferrocenedicarboxylate in hot ethanol in a round-bottom flask.
-
In a separate flask, prepare a hot aqueous solution of sodium hydroxide.
-
Add the hot NaOH solution to the solution of the diethyl ester.
-
Heat the reaction mixture in a water bath at 70-75 °C for 2 hours. An orange solid should precipitate.
-
After cooling, add a concentrated solution of sodium bicarbonate, followed by slow addition of water.
-
Filter the resulting suspension and wash the solid with water.
-
The collected solid is the sodium salt of 1,1'-ferrocenedicarboxylic acid.
-
To obtain the free acid, dissolve the sodium salt in water and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
Visualizations
Caption: Synthetic pathways to 1,1'-ferrocenedicarboxylic acid and potential side reactions.
Caption: Troubleshooting workflow for the synthesis of 1,1'-ferrocenedicarboxylic acid.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. A porous and redox active ferrocenedicarboxylic acid based aluminium MOF with a MIL-53 architecture - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 1,1 -Ferrocenedicarboxylic acid 96 1293-87-4 [sigmaaldrich.com]
- 5. 1,1'-FERROCENEDICARBOXYLIC ACID | 1293-87-4 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Large-Scale Preparation of 1,1â²-Ferrocenedicarboxylic Acid, a Key Compound for the Synthesis of 1,1â²-Disubstituted Ferrocene Derivatives [acs.figshare.com]
Technical Support Center: Synthesis of 1,1'-Dicarboxyferrocene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1'-dicarboxyferrocene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 1,1'-dicarboxyferrocene?
A1: The most prevalent methods for synthesizing 1,1'-dicarboxyferrocene include the oxidation of 1,1'-diacetylferrocene and a route starting from cyclopentadienecarboxylic acid esters.[1][2][3][4] The oxidation of 1,1'-diacetylferrocene is often favored due to the availability of the starting material.[1]
Q2: Why is the choice of oxidant critical in the synthesis via oxidation of 1,1'-diacetylferrocene?
A2: The divalent iron center in the ferrocene core is susceptible to oxidation. Therefore, a mild oxidizing agent is crucial to selectively oxidize the acetyl groups without oxidizing the iron.[1] Sodium hypochlorite (NaClO) is a commonly used oxidant that has been shown to be effective and allows for straightforward product separation.[1]
Q3: How can I minimize the formation of side products during the synthesis?
A3: To minimize side reactions, it is important to control the reaction conditions carefully. When using the oxidation method with sodium hypochlorite, conducting the reaction in the dark can help prevent unwanted photochemical side reactions.[1] Additionally, using the optimal molar ratio of reactants and maintaining the recommended reaction temperature are critical for maximizing the yield of the desired product and minimizing impurities.[1]
Q4: What is a common impurity found in the final product, and how can it be removed?
A4: A common impurity in 1,1'-dicarboxyferrocene is ferrocenecarboxylic acid, which can arise from incomplete di-substitution of the ferrocene starting material. Purification is typically achieved through a process of dissolution in a basic solution, filtration, and subsequent re-precipitation by acidification.[1] This process can be repeated to enhance purity.
Troubleshooting Guide
Issue 1: Low Yield of 1,1'-Dicarboxyferrocene
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | The reaction temperature for the oxidation of 1,1'-diacetylferrocene with NaClO is crucial. An optimal temperature of 50°C has been reported for the initial phase of the reaction.[1] Ensure your reaction setup maintains a stable and accurate temperature. |
| Incorrect Molar Ratio of Reactants | The stoichiometry between 1,1'-diacetylferrocene and the oxidizing agent significantly impacts the yield. A study found the optimal molar ratio of 1,1'-diacetylferrocene to sodium hypochlorite to be 1:2.3.[1] Carefully measure and control the amounts of your reactants. |
| Incomplete Reaction | The reaction may require sufficient time to go to completion. The oxidation of 1,1'-diacetylferrocene involves an initial reaction at 50°C for 1 hour, followed by heating to 95°C and stirring for another hour.[1] Ensure adequate reaction time is allowed. |
| Loss of Product During Workup | The product is precipitated by acidifying the reaction mixture. If the pH is not sufficiently lowered (to pH 1-2), the product may not fully precipitate, leading to a lower isolated yield.[1] Monitor the pH carefully during acidification. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Insoluble Impurities | After the initial precipitation, the crude product may contain unreacted starting material or other insoluble byproducts. The purification protocol involves dissolving the crude product in an aqueous NaOH solution. Insoluble impurities can then be removed by filtration.[1] |
| Co-precipitation of Impurities | During the acidification step, other acidic impurities may co-precipitate with the 1,1'-dicarboxyferrocene. To obtain a purer product, the dissolution and re-precipitation process can be repeated.[1] |
| Residual Solvent | After the final precipitation and filtration, the product should be thoroughly dried to remove any residual solvent. Drying in an oven is a common final step.[1] |
Experimental Protocols
Protocol 1: Synthesis of 1,1'-Dicarboxyferrocene via Oxidation of 1,1'-Diacetylferrocene [1]
-
Reaction Setup: In a reaction vessel protected from light, dissolve a known amount of 1,1'-diacetylferrocene in a 10% mass fraction solution of sodium hypochlorite.
-
Initial Reaction: Stir the mixture at 50°C for 1 hour.
-
Heating: Increase the temperature to 95°C and continue stirring for an additional hour.
-
Cooling and Further Reaction: After cooling, add another portion of the 10% NaClO solution and continue stirring at a controlled temperature to complete the reaction.
-
Isolation of Crude Product: Filter the hot solution. Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude 1,1'-dicarboxyferrocene. Collect the yellow precipitate by suction filtration.
-
Purification:
-
Dissolve the crude product in an appropriate amount of NaOH solution.
-
Filter the solution to remove any insoluble impurities.
-
Re-precipitate the product by adding concentrated hydrochloric acid to the filtrate to reach a pH of 1-2.
-
Collect the purified product by filtration and dry it in an oven.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of 1,1'-dicarboxyferrocene.
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Preparation of 1,1â²-Ferrocenedicarboxylic Acid, a Key Compound for the Synthesis of 1,1â²-Disubstituted Ferrocene Derivatives [acs.figshare.com]
- 4. 1,1'-Ferrocenedicarboxylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of 1,1'-Ferrocenedicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of 1,1'-ferrocenedicarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of 1,1'-ferrocenedicarboxylic acid?
A1: The main challenges stem from its low solubility in many common organic solvents, which can complicate sample preparation for techniques like NMR spectroscopy and cyclic voltammetry.[1][2] Other issues include potential peak broadening in NMR spectra and difficulties in obtaining high-quality single crystals for X-ray diffraction.[1][3]
Q2: What is the expected appearance and stability of 1,1'-ferrocenedicarboxylic acid?
A2: It is typically a yellow to orange or dark brown powder.[4][5] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[6] It has a high melting point, often reported as ≥300 °C.[7][8]
Q3: In which solvents is 1,1'-ferrocenedicarboxylic acid soluble?
A3: It has limited solubility in many common solvents. It is soluble in aqueous bases, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[8][9] It is generally insoluble or has low solubility in water and many non-polar organic solvents.[1][2]
Troubleshooting Guides
NMR Spectroscopy
Problem: I am observing very broad peaks in the 1H NMR spectrum of my 1,1'-ferrocenedicarboxylic acid sample.
Possible Causes and Solutions:
-
Poor Solubility: The most common cause of peak broadening is poor solubility or sample inhomogeneity.[1]
-
Sample Concentration: A sample that is too concentrated can also lead to broad peaks.[1]
-
Solution: Try diluting your sample.
-
-
Paramagnetic Impurities: The presence of paramagnetic species, such as ferrocenium impurities, can cause significant line broadening.
-
Solution: Ensure the compound is properly purified. Recrystallization can help remove impurities.
-
-
Hydrogen Bonding and Aggregation: Self-aggregation through hydrogen bonding of the carboxylic acid groups can restrict molecular tumbling and broaden signals.[12]
-
Solution: Running the NMR at a higher temperature can sometimes help to break up aggregates and sharpen peaks.[12] Adding a small amount of a hydrogen-bond-breaking co-solvent like methanol-d4 might also be effective, but be aware this will cause the acidic protons to exchange and their signal to disappear.[12]
-
Problem: I am having difficulty assigning the peaks in the 1H NMR spectrum.
Solution:
For 1,1'-ferrocenedicarboxylic acid in DMSO-d6, you can expect the following approximate chemical shifts. The cyclopentadienyl protons typically appear as two multiplets, and the acidic proton as a broad singlet.[13]
| Assignment | Chemical Shift (ppm) | Multiplicity |
| Cyclopentadienyl Protons | ~4.45 and ~4.69 | Multiplet |
| Carboxylic Acid Proton | ~12.29 | Broad Singlet |
Note: Chemical shifts can vary slightly depending on the concentration and purity of the sample.
Cyclic Voltammetry
Problem: My cyclic voltammogram (CV) has a distorted shape and/or a large peak-to-peak separation (ΔEp).
Possible Causes and Solutions:
-
Uncompensated Resistance (iR drop): High solution resistance, often due to low electrolyte concentration or the use of a non-polar solvent, can distort the CV.
-
Solution: Ensure an adequate concentration of supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in organic solvents, or an appropriate buffer in aqueous solutions).[14]
-
-
Reference Electrode Issues: An unstable or improperly placed reference electrode can lead to shifting potentials.
-
Solution: Check that the reference electrode is properly filled and that the frit is not clogged. Place the reference electrode tip as close as possible to the working electrode.
-
-
Slow Electron Transfer Kinetics: While ferrocene derivatives are often used as standards for reversible electrochemistry, modifications to the rings can affect the kinetics.
-
Solution: Try varying the scan rate. A large ΔEp that increases with the scan rate is indicative of quasi-reversible or irreversible electron transfer.[15]
-
-
Dirty Electrode Surface: A fouled working electrode can lead to poor peak shape and reduced currents.
-
Solution: Polish the working electrode according to the manufacturer's instructions before each experiment.[15]
-
Problem: I am not observing a clear redox couple for my compound.
Possible Causes and Solutions:
-
Insolubility: The compound may not be sufficiently soluble in the chosen solvent system at the desired concentration.
-
Incorrect Potential Window: The redox event may be occurring outside of the scanned potential range.
-
Solution: Widen the potential window, being mindful of the solvent breakdown limits.[17]
-
-
Decomposition: The compound may be unstable at the applied potentials.
-
Solution: Observe if new peaks appear with repeated cycling, which could indicate decomposition.
-
X-ray Crystallography
Problem: I am struggling to grow single crystals of 1,1'-ferrocenedicarboxylic acid suitable for X-ray diffraction.
Possible Causes and Solutions:
-
Rapid Precipitation: Due to its low solubility in many solvents, the compound may precipitate as a powder rather than forming ordered crystals.
-
Solution: Employ slow crystallization techniques. Slow evaporation of a dilute solution in a suitable solvent (like acetonitrile from which its ester can be crystallized) can be effective.[13] Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, is another common method.[18]
-
-
Solvent Choice: The choice of solvent is critical.
-
Solution: Experiment with a range of solvents and solvent mixtures. While it is poorly soluble in many, a solvent system that allows for slow saturation is needed. Sometimes, derivatizing the carboxylic acids to esters can facilitate crystallization.[19]
-
-
Purity: Impurities can inhibit crystal growth.
-
Solution: Ensure the sample is of high purity before attempting crystallization.
-
Experimental Protocols
Protocol for 1H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1,1'-ferrocenedicarboxylic acid into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the NMR tube.[11]
-
Dissolution: Cap the NMR tube and gently agitate to dissolve the sample. If necessary, use a vortex mixer or gentle sonication.
-
Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer (e.g., 300 MHz or higher). Ensure proper shimming to obtain sharp peaks.[1]
-
Processing: Process the spectrum, referencing the residual solvent peak of DMSO-d6 at approximately 2.50 ppm.[11]
Protocol for Cyclic Voltammetry
-
Solution Preparation: Prepare a solution of 1-5 mM 1,1'-ferrocenedicarboxylic acid in a suitable solvent (e.g., DMSO or an aqueous buffer) containing 0.1 M of a supporting electrolyte.[15][16]
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, rinse thoroughly with deionized water and the solvent to be used, and dry.[15]
-
Cell Assembly: Assemble the three-electrode cell with the working electrode, a platinum wire counter electrode, and a suitable reference electrode (e.g., Ag/AgCl).[15]
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.[14]
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential at a set scan rate (e.g., 100 mV/s) over a potential range appropriate for observing the ferrocene/ferrocenium redox couple.[16]
Data and Visualization
Summary of Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C12H10FeO4 | [4] |
| Molecular Weight | 274.05 g/mol | [4] |
| Appearance | Yellow to orange/brown powder | [4][5] |
| Melting Point | ≥300 °C | [7][8] |
| CAS Number | 1293-87-4 | [4] |
Diagrams
Caption: A general workflow for the synthesis, purification, and characterization of 1,1'-ferrocenedicarboxylic acid.
Caption: A logical diagram for troubleshooting broad peaks in the 1H NMR spectrum.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. 1,1'-Ferrocenedicarboxylic Acid 1293-87-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,1'-Ferrocenedicarboxylic acid | C12H10FeO4 | CID 228209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 1,1′-二茂铁二羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. 1,1'-Ferrocenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 10. 1,1'-FERROCENEDICARBOXYLIC ACID(1293-87-4) 1H NMR spectrum [chemicalbook.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. assets.palmsens.com [assets.palmsens.com]
- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 15. asdlib.org [asdlib.org]
- 16. electrochemsci.org [electrochemsci.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,1'-Ferrocenedicarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 1,1'-ferrocenedicarboxylic acid. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store solid 1,1'-ferrocenedicarboxylic acid?
A1: Solid 1,1'-ferrocenedicarboxylic acid is a stable compound that should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is not known to be sensitive to light or moisture in its solid form.
Q2: What are the signs of decomposition of 1,1'-ferrocenedicarboxylic acid?
A2: In the solid state, 1,1'-ferrocenedicarboxylic acid is a yellow to orange powder.[2] A significant darkening or change in color may indicate the presence of impurities or degradation. In solution, it is slightly air-sensitive and may darken over time, suggesting possible oxidation.
Q3: What solvents are suitable for dissolving 1,1'-ferrocenedicarboxylic acid?
A3: 1,1'-ferrocenedicarboxylic acid has limited solubility in many common organic solvents. It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and mixtures of methanol and water.[3] It is also soluble in aqueous base solutions due to the formation of the carboxylate salt.[2]
Q4: Is 1,1'-ferrocenedicarboxylic acid sensitive to air or light when in solution?
A4: Yes, solutions of 1,1'-ferrocenedicarboxylic acid are known to be slightly air-sensitive and can darken over time.[3] While there is limited specific data on light sensitivity in solution, it is good laboratory practice to protect solutions of organometallic compounds from light, especially during long-term storage or reactions.
Troubleshooting Guides
Storage and Handling Issues
Problem: The solid 1,1'-ferrocenedicarboxylic acid has changed color from its usual yellow-orange appearance.
-
Possible Cause: This could indicate the presence of impurities or some degree of degradation, although the solid is generally stable.
-
Solution: Before use, it is advisable to purify a small sample. A common purification method involves dissolving the acid in an aqueous base (like NaOH solution), filtering to remove any insoluble impurities, and then re-precipitating the purified acid by acidifying the filtrate with an acid (like HCl) to a pH of 1-2.[4][5] The precipitate can then be collected by filtration, washed with water, and dried.
Experimental & Reaction-Related Issues
Problem: Low yield in amide coupling reactions with 1,1'-ferrocenedicarboxylic acid.
-
Possible Causes:
-
Inefficient activation of the carboxylic acid: Standard coupling reagents may not be effective enough.
-
Steric hindrance: The bulky ferrocene moiety can hinder the approach of the amine.
-
Poor solubility: The acid or the activated intermediate may not be fully soluble in the reaction solvent.
-
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: For challenging amide couplings, consider using more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Solvent Selection: Ensure the solvent can dissolve both the acid and the amine. DMF or DMSO are often good choices for 1,1'-ferrocenedicarboxylic acid.
-
Reaction Temperature: Gently heating the reaction mixture may help to overcome steric hindrance and improve the reaction rate. However, monitor for potential decomposition.
-
In Situ Acyl Chloride Formation: An alternative is the in situ formation of the acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by the addition of the amine. This should be performed at low temperatures (e.g., 0 °C) to control the reactivity.
-
Problem: Difficulty in purifying the product of an esterification reaction.
-
Possible Causes:
-
Incomplete reaction: Unreacted starting material can complicate purification.
-
Formation of byproducts: Side reactions can lead to impurities that are difficult to separate.
-
Hydrolysis of the ester: The ester product may be sensitive to hydrolysis, especially during aqueous work-up.
-
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before work-up.
-
Anhydrous Conditions: For esterification reactions, especially those involving acid catalysts or acyl chlorides, it is crucial to use anhydrous solvents and reagents to prevent hydrolysis.
-
Purification Method: Column chromatography on silica gel is a common method for purifying ferrocene derivatives. A solvent system with a gradient of polarity (e.g., hexane/ethyl acetate) can be effective.
-
Work-up Procedure: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize hydrolysis. Use a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Problem: The final product of a reaction involving 1,1'-ferrocenedicarboxylic acid appears to be a mixture of mono- and di-substituted products.
-
Possible Cause: Insufficient equivalents of the reagent were used, or the reaction was not allowed to proceed to completion.
-
Solution:
-
Stoichiometry: Ensure that at least two equivalents of the reagent are used for the di-substitution of the dicarboxylic acid. It may be beneficial to use a slight excess of the reagent.
-
Reaction Time and Temperature: Monitor the reaction closely to determine the optimal time and temperature for complete di-substitution. In some cases, a longer reaction time or a higher temperature may be required.
-
Purification: If a mixture is obtained, it can often be separated by column chromatography due to the difference in polarity between the mono- and di-substituted products.
-
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀FeO₄ | [2] |
| Molecular Weight | 274.05 g/mol | [2] |
| Melting Point | >300 °C | [6] |
| Appearance | Yellow to orange powder | [2] |
| Solubility | Soluble in DMSO, DMF, MeOH/water mixtures, and aqueous alkalis. Insoluble in many common organic solvents. | [3] |
Experimental Protocols
Protocol 1: Purification of 1,1'-Ferrocenedicarboxylic Acid
This protocol describes a common method for purifying commercial 1,1'-ferrocenedicarboxylic acid.
Methodology:
-
Dissolve the crude 1,1'-ferrocenedicarboxylic acid in a sufficient amount of a dilute aqueous sodium hydroxide solution (e.g., 1 M NaOH) with stirring.
-
Once the solid has completely dissolved, filter the solution to remove any insoluble impurities.
-
Slowly add a dilute acid solution (e.g., 1 M HCl) to the filtrate with constant stirring until the pH of the solution is between 1 and 2.[4][5]
-
A yellow-orange precipitate of purified 1,1'-ferrocenedicarboxylic acid will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with several portions of deionized water to remove any residual salts.
-
Dry the purified product under vacuum to a constant weight.
Protocol 2: Synthesis of a 1,1'-Ferrocenediamide via Amide Coupling
This protocol provides a general procedure for the synthesis of a diamide from 1,1'-ferrocenedicarboxylic acid and a primary or secondary amine using HATU as a coupling agent.
Methodology:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1'-ferrocenedicarboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (2.2 equivalents) and DIPEA (4 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add the desired amine (2.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction time can vary from a few hours to overnight depending on the amine.
-
Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,1'-ferrocenediamide.
Protocol 3: Synthesis of a 1,1'-Ferrocenedicarboxylate Ester
This protocol outlines the synthesis of a diester from 1,1'-ferrocenedicarboxylic acid and an alcohol under acidic conditions.
Methodology:
-
Suspend 1,1'-ferrocenedicarboxylic acid (1 equivalent) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops), to the suspension.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or HPLC. This may take several hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,1'-ferrocenedicarboxylate ester.
Visualizations
Caption: Workflow for the purification of 1,1'-ferrocenedicarboxylic acid.
Caption: Troubleshooting logic for low yield in amide coupling reactions.
References
Technical Support Center: Synthesis of 1,1'-Ferrocenedicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,1'-ferrocenedicarboxylic acid, with a specific focus on preventing oxidation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,1'-ferrocenedicarboxylic acid, particularly concerning oxidation of the ferrocene core.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown or black. | Oxidation of the ferrocene moiety to the blue-green ferrocenium ion. | • Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).[1][2]• Use degassed solvents.• If using an oxidation method (e.g., from 1,1'-diacetylferrocene), choose a mild and selective oxidant such as sodium hypochlorite (NaClO) and control the reaction temperature carefully.[3] |
| Low yield of 1,1'-ferrocenedicarboxylic acid. | • Incomplete reaction.• Oxidation of the starting material or product.• Sub-optimal reaction conditions. | • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).• For the hydrolysis of 1,1'-ferrocenedicarboxylate esters, ensure complete saponification by using a sufficient excess of base and adequate heating.[4]• When oxidizing 1,1'-diacetylferrocene, optimize the molar ratio of the oxidant to the starting material. An optimal ratio of 1:2.3 (1,1'-diacetylferrocene to NaClO) has been reported.[3] |
| The final product is difficult to purify and contains colored impurities. | Presence of oxidized ferrocene species (ferrocenium salts). | • Purify the crude product by dissolving it in an aqueous base (e.g., NaOH solution) and filtering to remove insoluble impurities. The 1,1'-ferrocenedicarboxylic acid can then be reprecipitated by acidifying the filtrate.[3]• For ester precursors, purification can be achieved by column chromatography or recrystallization prior to hydrolysis. |
| Inconsistent results between batches. | • Variability in the quality of reagents (e.g., presence of peroxides in ethers).• Inconsistent inert atmosphere conditions. | • Use freshly distilled and degassed solvents.• Ensure a consistent and positive pressure of inert gas throughout the reaction setup. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1,1'-ferrocenedicarboxylic acid?
A1: The two main synthetic routes are:
-
Hydrolysis of 1,1'-ferrocenedicarboxylate esters: This involves the saponification of diesters like diethyl 1,1'-ferrocenedicarboxylate using a strong base such as sodium hydroxide.[4][5]
-
Oxidation of 1,1'-diacetylferrocene: This method utilizes an oxidizing agent, such as sodium hypochlorite, to convert the acetyl groups to carboxylic acids.[3]
Q2: Why is avoiding oxidation so critical during this synthesis?
A2: The iron center in the ferrocene molecule is easily oxidized from Fe(II) to Fe(III), forming a ferrocenium ion.[3] This oxidized species is typically a different color (blue-green) and represents an impurity that can be difficult to remove, leading to lower yields and purity of the desired 1,1'-ferrocenedicarboxylic acid.
Q3: What are the best practices for preventing oxidation?
A3: To minimize oxidation, it is recommended to:
-
Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Use degassed solvents to remove dissolved oxygen.
-
When oxidation of side chains is the goal, select a mild oxidant that will not oxidize the ferrocene iron.[3]
-
Maintain controlled reaction temperatures, as higher temperatures can increase the rate of oxidation.[3]
Q4: How can I tell if my product is oxidized?
A4: The presence of a blue, green, or dark brown coloration in your product is a strong indicator of oxidation to the ferrocenium species. Pure 1,1'-ferrocenedicarboxylic acid is a yellow to orange solid.
Q5: Can I reverse the oxidation of the ferrocene core?
A5: While reduction of ferrocenium ions back to ferrocene is possible, it is often more practical to prevent oxidation in the first place. Purification methods, such as recrystallization or acid-base extraction, are typically used to remove the oxidized impurities.[3]
Quantitative Data
The following table summarizes typical yields for the synthesis of 1,1'-ferrocenedicarboxylic acid via the hydrolysis of diethyl 1,1'-ferrocenedicarboxylate, a method where avoiding atmospheric oxidation is crucial for achieving high yields.
| Method | Starting Material | Reagents | Yield (%) | Reference |
| Saponification | Diethyl 1,1'-ferrocenedicarboxylate | NaOH, Ethanol, Water | 69-77 | [4] |
Note: The reported yields are achieved under conditions designed to minimize oxidation.
Experimental Protocols
Synthesis of 1,1'-Ferrocenedicarboxylic Acid via Hydrolysis of Diethyl 1,1'-Ferrocenedicarboxylate
This protocol is adapted from a literature procedure and emphasizes steps to prevent oxidation.[4]
Materials:
-
Diethyl 1,1'-ferrocenedicarboxylate
-
Ethanol (degassed)
-
Sodium hydroxide (NaOH)
-
Deionized water (degassed)
-
Concentrated hydrochloric acid (HCl)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
Procedure:
-
Preparation of Reagents:
-
Degas the ethanol and deionized water by bubbling with nitrogen or argon for at least 30 minutes prior to use.
-
Prepare a solution of NaOH in degassed water.
-
-
Reaction Setup:
-
Assemble a round-bottom flask with a reflux condenser under a positive pressure of inert gas.
-
To the flask, add diethyl 1,1'-ferrocenedicarboxylate and degassed ethanol. Stir the mixture to dissolve the starting material.
-
-
Saponification:
-
Heat the solution to reflux.
-
Slowly add the hot aqueous NaOH solution to the refluxing mixture.
-
Continue to heat the reaction mixture at reflux for 2 hours. An orange precipitate of the disodium salt of 1,1'-ferrocenedicarboxylic acid should form.
-
-
Work-up and Precipitation:
-
Allow the reaction mixture to cool to room temperature under the inert atmosphere.
-
Slowly and carefully acidify the mixture with concentrated HCl until the pH is approximately 1-2. This will cause the 1,1'-ferrocenedicarboxylic acid to precipitate as a yellow-orange solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, degassed deionized water to remove any remaining salts.
-
Dry the product under vacuum to obtain pure 1,1'-ferrocenedicarboxylic acid.
-
Visualizations
Experimental Workflow for 1,1'-Ferrocenedicarboxylic Acid Synthesis
Caption: Workflow for the synthesis of 1,1'-ferrocenedicarboxylic acid.
Logical Relationship of Oxidation Issues and Solutions
Caption: Troubleshooting logic for oxidation issues.
References
Validation & Comparative
A Comparative Guide to 1,1'-Ferrocenedicarboxylic Acid and Other Ferrocene Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,1'-ferrocenedicarboxylic acid and other ferrocene derivatives, focusing on their potential as anticancer agents. Ferrocene, a unique organometallic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their stable structure, low toxicity, and unique redox properties, making them promising candidates for cancer therapy.[1][2] This document summarizes key performance data, outlines experimental methodologies, and visualizes critical pathways to support further research and development in this field.
Introduction to Ferrocene Derivatives in Cancer Therapy
Ferrocene's distinct "sandwich" structure, with an iron atom between two cyclopentadienyl rings, allows for extensive chemical modification, leading to a wide array of derivatives with diverse biological activities.[3][4] Many of these compounds have demonstrated potent antiproliferative effects against various cancer cell lines, including those resistant to conventional chemotherapeutics.[5][6]
The primary mechanism of action for many ferrocene derivatives is linked to their redox properties. The ferrocene (Fe(II)) moiety can undergo reversible one-electron oxidation to the ferrocenium (Fe(III)) ion.[7][8] This process can lead to the generation of reactive oxygen species (ROS) within cancer cells, disrupting cellular processes and inducing programmed cell death, such as apoptosis and ferroptosis.[9][10][11] Furthermore, the lipophilic nature of ferrocene facilitates transport across cell membranes, and some derivatives are known to accumulate in cancer cells via mechanisms like transferrin receptor-mediated uptake.[9][12][13]
1,1'-Ferrocenedicarboxylic acid is a key starting material for the synthesis of a variety of 1,1'-disubstituted ferrocene compounds, enabling the creation of novel structures with potentially enhanced therapeutic properties.[14][15][16][17] This guide will compare its properties and performance with other notable ferrocene derivatives.
Structural Overview of 1,1'-Ferrocenedicarboxylic Acid and Its Derivatives
1,1'-Ferrocenedicarboxylic acid serves as a versatile scaffold. The two carboxylic acid groups on separate cyclopentadienyl rings can be modified to create a wide range of derivatives, including amides, esters, and other complex hybrids, allowing for fine-tuning of their chemical and biological properties.[16][18]
References
- 1. Ferrocene-containing hybrids as potential anticancer agents: Current developments, mechanisms of action and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. li04.tci-thaijo.org [li04.tci-thaijo.org]
- 5. The Antiproliferative Activity of Ferrocene Derivatives against Drug- Resistant Cancer Cell Lines: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ansa–Ferrocene Derivatives as Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, Structure, Electrochemistry, and In Vitro Anticancer and Anti-Migratory Activities of (Z)- and (E)-2-Substituted-3-Ferrocene-Acrylonitrile Hybrids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. How does ferrocene correlate with ferroptosis? Multiple approaches to explore ferrocene-appended GPX4 inhibitors as anticancer agents - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02002B [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Ferrocenes as new anticancer drug candidates: Determination of the mechanism of action. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 13. Ferrocenes as new anticancer drug candidates: Determination of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Large-Scale Preparation of 1,1â²-Ferrocenedicarboxylic Acid, a Key Compound for the Synthesis of 1,1â²-Disubstituted Ferrocene Derivatives [acs.figshare.com]
- 16. 1,1'-Ferrocenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 17. 1,1′-Ferrocenedicarboxylic acid 96% | 1293-87-4 [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to 1,1'-Ferrocenedicarboxylic Acid and Terephthalic Acid in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
The selection of organic linkers is a critical determinant in the synthesis and functional properties of Metal-Organic Frameworks (MOFs). This guide provides a detailed comparison of two dicarboxylic acid linkers: the redox-active 1,1'-ferrocenedicarboxylic acid and the widely-used terephthalic acid. This analysis is based on a review of experimental data to inform the rational design of MOFs for applications ranging from catalysis and sensing to drug delivery.
At a Glance: Key Differences and Properties
The primary distinction between MOFs synthesized with 1,1'-ferrocenedicarboxylic acid (FcDC) and terephthalic acid (TPA, also known as benzene-1,4-dicarboxylic acid or BDC) lies in the inherent properties of the linkers themselves. The ferrocene unit in FcDC introduces redox activity, making the resulting MOF electrochemically active. In contrast, the benzene ring of TPA is electrochemically inactive in the typical operating potential windows of MOFs. This fundamental difference leads to distinct physicochemical properties and potential applications.
To illustrate these differences, we will focus on a comparison of isoreticular MOFs, specifically the MIL-53(Al) topology, which has been successfully synthesized with both linkers.
Performance Data: A Side-by-Side Comparison
The following tables summarize key quantitative data for MOFs synthesized with 1,1'-ferrocenedicarboxylic acid and terephthalic acid, focusing on the Al-MIL-53 framework for a more direct comparison.
Table 1: Comparison of Physicochemical Properties of Al-MIL-53 MOFs
| Property | Al-MIL-53-FcDC | Al-MIL-53-BDC (TPA) | Key Differences |
| BET Surface Area (m²/g) | 340[1] | ~1284 - 1476[2][3] | The terephthalate-based MOF exhibits a significantly larger surface area, suggesting a more porous structure. |
| Porosity | Permanently porous[1] | Porous, exhibits "breathing" effect | Both are porous, but Al-MIL-53-BDC is known for its flexible framework that can change pore size in response to guest molecules. |
| Redox Activity | Reversible oxidation/reduction[1] | Not redox-active in the same potential range | The ferrocene linker imparts electrochemical functionality to the MOF. |
| Thermal Stability | Information not explicitly available | Stable up to ~500 °C | Terephthalate-based MOFs like UiO-66 are known for their high thermal stability[4][5]. |
Table 2: Electrochemical Properties of Al-MIL-53-FcDC
| Parameter | Value (vs. Ag) |
| Oxidation Potential | 0.75 V[1] |
| Reduction Potential | 0.64 V[1] |
| Reversibility | Maintained for 40 cycles[1] |
Logical Workflow: Linker Choice to MOF Properties
The choice between 1,1'-ferrocenedicarboxylic acid and terephthalic acid as a linker directly influences the resulting properties and potential applications of the MOF. This relationship can be visualized as follows:
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible research. Below are representative experimental protocols based on published literature.
Synthesis of Al-MIL-53-FcDC
A metallocene-based linker, 1,1′-ferrocenedicarboxylic acid (H₂FcDC), is used to synthesize the permanently porous Al-MIL-53-FcDC. The synthesis is typically carried out under mild conditions. In a representative procedure, a mixture of AlCl₃·6H₂O and H₂FcDC in N,N-dimethylformamide (DMF) is heated in a sealed vial at a temperature at or below 100°C for approximately 90 minutes. After cooling, the resulting solid is collected, washed with fresh DMF and ethanol, and then dried.
Synthesis of Al-MIL-53-BDC (TPA)
For the synthesis of Al-MIL-53 with terephthalic acid, aluminum nitrate nonahydrate and terephthalic acid are dispersed in deionized water. The mixture is then placed in a Teflon-lined stainless steel autoclave and heated to 220°C for 3 days[6]. The resulting solid product is recovered by centrifugation, washed with ethanol, and dried overnight at 65°C[6].
Characterization Techniques
-
Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K using a surface area and porosity analyzer. Before analysis, the samples are typically degassed under vacuum at an elevated temperature to remove any guest molecules from the pores. The BET equation is then applied to the adsorption data in a specific relative pressure range to calculate the surface area[6][7].
-
Thermogravimetric Analysis (TGA): The thermal stability of the MOFs is evaluated using a thermogravimetric analyzer. A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature. The decomposition temperature is identified as the onset of significant mass loss[8].
-
Cyclic Voltammetry (CV): To assess the electrochemical properties of the MOFs, a three-electrode setup is typically used, consisting of a working electrode (e.g., a modified carbon paste or glassy carbon electrode with the MOF), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire)[9][10]. The cyclic voltammogram is recorded by scanning the potential between the working and reference electrodes and measuring the resulting current.
Conclusion
The choice between 1,1'-ferrocenedicarboxylic acid and terephthalic acid as linkers for MOF synthesis has profound implications for the resulting material's properties and applications. While terephthalic acid-based MOFs, such as Al-MIL-53-BDC and UiO-66, offer high porosity and thermal stability, making them excellent candidates for gas storage and separation, the incorporation of 1,1'-ferrocenedicarboxylic acid imparts redox activity. This opens up possibilities for their use in electrochemical applications such as sensing and catalysis. Researchers should consider these fundamental differences in their design strategy to tailor MOF properties for specific functional outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and CO 2 adsorption properties of metal organic framework Fe-BDC - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09292D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation, characterization, and performance evaluation of UiO-66 analogues as stationary phase in HPLC for the separation of substituted benzenes and polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Direct synthesis of non-breathing MIL-53(Al)(ht) from a terephthalate-based ionic liquid as linker precursor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Electrochemical Analysis of Substituted Ferrocene Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Redox Properties of Ferrocene Dicarboxylic Acid Derivatives
This guide provides an objective comparison of the electrochemical properties of substituted ferrocene dicarboxylic acids, offering valuable insights for their application in areas such as biosensing, electrocatalysis, and drug development. The redox behavior of ferrocene and its derivatives is central to their function, and understanding how different substituents on the cyclopentadienyl rings modulate their electrochemical potential is crucial for designing molecules with tailored properties.
Introduction to Ferrocene Electrochemistry
Ferrocene, an organometallic compound with an iron atom sandwiched between two cyclopentadienyl rings, undergoes a well-defined and reversible one-electron oxidation from the Fe(II) to the Fe(III) state (ferrocenium ion). This electrochemical behavior makes it an excellent redox probe and mediator. The introduction of substituents onto the cyclopentadienyl rings significantly influences the electron density at the iron center, thereby altering its redox potential. Electron-withdrawing groups (EWGs) make the oxidation more difficult, resulting in a positive shift of the redox potential, while electron-donating groups (EDGs) have the opposite effect, causing a negative shift.
1,1'-Ferrocenedicarboxylic acid is a key derivative that can be further functionalized to create a wide range of substituted compounds with tunable electrochemical and physical properties. This guide focuses on the electrochemical comparison of such derivatives.
Comparative Electrochemical Data
The following table summarizes key electrochemical parameters for ferrocene and a selection of its carboxylic acid derivatives, as determined by cyclic voltammetry. These parameters include the formal potential (E°'), which indicates the ease of oxidation, and the peak separation (ΔEp), which provides information about the electron transfer kinetics.
| Compound | Substituent(s) | Formal Potential (E°' vs. Fc/Fc+) (mV) | Peak Separation (ΔEp) (mV) | Solvent/Electrolyte |
| Ferrocene | None | 0 | 71 | Acetonitrile / 0.1 M Sodium Perchlorate |
| Ferrocene Carboxylic Acid | -COOH | +236 | 70 | Acetonitrile / 0.1 M Sodium Perchlorate |
| 1,1'-Ferrocenedicarboxylic Acid | 1,1'-di-COOH | Data not available in a directly comparable format | Data not available | - |
| Methyl Ferrocenoate | -COOCH₃ | +247 | 70 | Acetonitrile / 0.1 M Sodium Perchlorate |
Experimental Protocols
The data presented in this guide is typically obtained using cyclic voltammetry (CV). Below is a detailed methodology for a typical CV experiment for ferrocene derivatives.
Objective: To determine the formal potential (E°') and peak separation (ΔEp) of a substituted ferrocene dicarboxylic acid.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
-
Electrochemical cell vial
-
Substituted ferrocene dicarboxylic acid sample
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆))
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
-
Polishing kit for the working electrode (e.g., alumina slurry)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface. Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Solution Preparation: Prepare a solution of the ferrocene derivative at a known concentration (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAPF₆ in acetonitrile).
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
**Electrochemical
A Comparative Guide to 1,1'-Dicarboxyferrocene-Based Sensors and Alternative Redox Mediators
For Researchers, Scientists, and Drug Development Professionals
The selection of a redox mediator is a critical determinant of an electrochemical biosensor's performance, influencing its sensitivity, stability, and overall reliability. Among the various mediators available, ferrocene derivatives, particularly 1,1'-dicarboxyferrocene, have garnered significant attention due to their tunable redox potentials and synthetic versatility. This guide provides an objective comparison of the performance of 1,1'-dicarboxyferrocene-based sensors against those employing other common redox mediators, supported by experimental data and detailed protocols.
Performance Comparison of Redox Mediators
The efficacy of a redox mediator is primarily evaluated based on its electrochemical properties, including its formal potential (E°'), heterogeneous electron transfer rate constant (k⁰), and its stability over time and across various conditions. The following table summarizes these key performance indicators for 1,1'-dicarboxyferrocene and a selection of other widely used redox mediators.
| Redox Mediator | Formal Potential (E°' vs. Ag/AgCl) | Heterogeneous Electron Transfer Rate Constant (k⁰, cm s⁻¹) | Stability | Key Advantages | Key Disadvantages |
| 1,1'-Dicarboxyferrocene | ~ +0.350 V[1] | ~1.5 (± 1.1) × 10⁻³ (for Ferrocene Carboxylic Acid in RTIL)[2] | Moderate | Tunable redox potential, well-defined electrochemistry. | Less stable than methylene blue, particularly in complex media and with repeated use[3][4]. Can be susceptible to fouling. |
| Methylene Blue | ~ -0.2 to -0.4 V[1] | ~2.76 - 4.76 s⁻¹ (on gold electrodes)[3] | High | Excellent stability, even in complex media like blood serum[3][4]. Low operating potential reduces interference[1]. | Potential can be pH-dependent. |
| Thionine | ~ -0.2 V | Varies with electrode and conditions | Moderate | Good catalytic activity. | Can be prone to electropolymerization. |
| Ruthenium Complexes (e.g., Ru(bpy)₃²⁺) | Varies widely with ligands | Generally fast | High | High stability, efficient electron transfer. | Can be more expensive and synthetically complex. |
In-Depth Stability Analysis: Ferrocene vs. Methylene Blue
A critical factor in the practical application of biosensors is their long-term stability and robustness. Studies directly comparing ferrocene- and methylene blue-tagged DNA sensors have revealed significant differences in their performance over time and under strenuous conditions.
-
Long-Term Storage: Ferrocene-based sensors have been shown to be less stable during long-term storage compared to their methylene blue counterparts[3][4].
-
Repeated Electrochemical Interrogations: Methylene blue-based sensors maintain their signal integrity over a greater number of electrochemical scans than ferrocene-based sensors[3][4].
-
Performance in Complex Media: When challenged in complex biological samples such as blood serum, ferrocene-based sensors tend to exhibit a more significant loss of signal and reproducibility compared to methylene blue-based sensors[3][4]. This can be attributed to the non-specific adsorption of proteins and other biomolecules onto the electrode surface at the more positive potentials required for ferrocene oxidation[3].
Signaling Pathways and Experimental Workflows
The fundamental principle behind these electrochemical biosensors is mediated electron transfer. The redox mediator acts as an electron shuttle between the biological recognition element (e.g., an enzyme) and the electrode surface.
General Signaling Pathway for an Enzymatic Biosensor
Caption: Generalized signaling pathway for an enzyme-based electrochemical biosensor utilizing a redox mediator.
Experimental Workflow for Comparative Analysis of Redox Mediators
Caption: A typical experimental workflow for the fabrication, testing, and comparison of biosensors with different redox mediators.
Experimental Protocols
I. Fabrication of a Glucose Biosensor Using 1,1'-Dicarboxyferrocene as a Mediator
This protocol describes the construction of a second-generation amperometric glucose biosensor.
Materials:
-
Working Electrode (e.g., Glassy Carbon or Gold)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
1,1'-Ferrocenedicarboxylic acid
-
Glucose Oxidase (GOx)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glucose stock solution
-
Ethanol
-
Deionized (DI) water
-
Alumina slurry for polishing
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry, followed by sonication in ethanol and DI water to ensure a clean surface.
-
Electrochemically clean the electrode by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄ for gold).
-
-
Immobilization of 1,1'-Dicarboxyferrocene:
-
Prepare a solution of 1,1'-ferrocenedicarboxylic acid in a suitable organic solvent.
-
Activate the carboxylic acid groups by reacting with EDC and NHS.
-
Drop-cast the activated ferrocene solution onto the electrode surface and allow it to dry, forming a self-assembled monolayer. Alternatively, electrochemical deposition methods can be employed.
-
-
Immobilization of Glucose Oxidase:
-
Prepare a solution of glucose oxidase in PBS.
-
Activate the carboxylic acid groups on the immobilized ferrocene layer using EDC/NHS.
-
Incubate the electrode in the GOx solution to allow for covalent attachment of the enzyme to the mediator layer.
-
Rinse the electrode with PBS to remove any unbound enzyme.
-
II. Electrochemical Characterization and Performance Evaluation
Instrumentation:
-
Potentiostat
Procedure:
-
Cyclic Voltammetry (CV) for Formal Potential and Electron Transfer Rate:
-
Place the modified working electrode, reference electrode, and counter electrode in an electrochemical cell containing deoxygenated PBS.
-
Perform CV by scanning the potential across a range that encompasses the redox potential of the mediator.
-
The formal potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials (Epa + Epc) / 2.
-
The heterogeneous electron transfer rate constant (k⁰) can be calculated from the peak separation (ΔEp = Epa - Epc) at different scan rates using the Nicholson method.
-
-
Amperometric Glucose Sensing:
-
Set the working potential to a value slightly more positive than the anodic peak potential of the mediator.
-
Allow the baseline current to stabilize.
-
Make successive additions of a known concentration of glucose solution to the electrochemical cell while stirring.
-
Record the steady-state current response after each addition.
-
Plot the current response versus glucose concentration to determine the sensor's sensitivity and linear range.
-
-
Stability Testing:
-
Operational Stability: Continuously measure the amperometric response to a fixed glucose concentration over an extended period.
-
Storage Stability: Store the sensor in PBS at 4°C when not in use and periodically measure its response to a standard glucose solution over several days or weeks.
-
This comparative guide highlights the trade-offs between different redox mediators. While 1,1'-dicarboxyferrocene offers the advantage of a well-defined and tunable redox potential, its stability, particularly in complex biological fluids, is a significant consideration. Methylene blue, on the other hand, demonstrates superior stability, making it a more robust choice for long-term and real-world applications. The selection of the optimal redox mediator will ultimately depend on the specific requirements of the biosensor application, including the target analyte, the sample matrix, and the desired operational lifetime.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparing the Properties of Electrochemical-Based DNA Sensors Employing Different Redox Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the properties of electrochemical-based DNA sensors employing different redox tags - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 1,1'-Ferrocenedicarboxylic Acid Derivatives and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 1,1'-ferrocenedicarboxylic acid derivatives and the widely used chemotherapy drug, cisplatin. The focus is on their anticancer properties, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.
Introduction
Cisplatin has long been a cornerstone of cancer chemotherapy, exerting its cytotoxic effects primarily through the formation of DNA adducts, which trigger apoptosis. However, its efficacy is often limited by severe side effects and the development of drug resistance. This has spurred the search for alternative anticancer agents with novel mechanisms of action and improved therapeutic profiles. Organometallic compounds, particularly ferrocene derivatives, have emerged as a promising class of potential anticancer drugs. Their unique structural features, stability, and redox properties offer opportunities for the rational design of new therapeutic agents. This guide specifically examines derivatives of 1,1'-ferrocenedicarboxylic acid, comparing their cytotoxic activity and mechanisms of action to those of cisplatin.
Data Presentation: Cytotoxicity Comparison
A key measure of a compound's anticancer activity is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for a prominent diester derivative of 1,1'-ferrocenedicarboxylic acid, bis(illudinyl M) 1,1'-ferrocenedicarboxylate, and cisplatin against various human cancer cell lines.
| Cell Line | Cancer Type | Bis(illudinyl M) 1,1'-Ferrocenedicarboxylate IC50 (µM)[1] | Cisplatin IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.08 ± 0.01 | ~7.5 (72h)[2][3] |
| HT-29 | Colon Carcinoma | 0.15 ± 0.02 | >100 (72h)[4] |
| SW620 | Colon Carcinoma | 0.12 ± 0.01 | Not widely reported |
| MDA-MB-231 | Breast Carcinoma | 0.09 ± 0.01 | ~22.5 - 43.5 (72h)[5] |
| MCF-7 | Breast Carcinoma | 0.11 ± 0.01 | ~0.65 - 2.8 (72h)[6][7] |
| HL-60 | Promyelocytic Leukemia | 0.07 ± 0.01 | ~1.0 - 5.0 (72h)[8] |
| K-562 | Chronic Myelogenous Leukemia | 0.18 ± 0.02 | Not widely reported |
| A-549 | Lung Carcinoma | 0.14 ± 0.02 | Not widely reported |
Note: The IC50 values for cisplatin are sourced from various publications and are provided for comparative purposes. Direct head-to-head comparisons of bis(illudinyl M) 1,1'-ferrocenedicarboxylate and cisplatin under identical experimental conditions were not available in the reviewed literature. The incubation time for all IC50 values is 72 hours.
Experimental Protocols
The following section details a standard methodology for determining the in vitro cytotoxicity of compounds against cancer cell lines, based on commonly used colorimetric assays such as the MTT or WST-1 assay.
Cell Viability and Cytotoxicity Assay (MTT/WST-1 Protocol)
This protocol is designed to assess the dose-dependent effect of a test compound on the viability of cancer cells in a 96-well plate format.
1. Cell Seeding:
-
Harvest logarithmically growing cancer cells and perform a cell count to determine cell viability (typically using Trypan Blue exclusion).
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., 1,1'-ferrocenedicarboxylic acid derivative or cisplatin) in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
3. Cell Viability Measurement:
For MTT Assay:
-
Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
For WST-1 Assay:
-
After the treatment incubation, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Gently shake the plate before reading.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm for the MTT assay or 450 nm for the WST-1 assay. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
The percentage of cell viability is calculated using the following formula:
Signaling Pathways and Mechanisms of Action
1,1'-Ferrocenedicarboxylic Acid Derivatives: Induction of Apoptosis via the JNK/ERK Signaling Pathway
Studies have indicated that the cytotoxic effects of certain 1,1'-ferrocenedicarboxylic acid derivatives, such as bis(illudinyl M) 1,1'-ferrocenedicarboxylate, are mediated through the activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways, ultimately leading to apoptosis. [1] The following diagram illustrates the proposed signaling cascade:
Caption: Proposed JNK/ERK signaling pathway leading to apoptosis induced by a 1,1'-ferrocenedicarboxylic acid derivative.
Cisplatin: DNA Damage and Apoptosis
Cisplatin's primary mechanism of action involves entering the cell and binding to DNA, forming intrastrand and interstrand crosslinks. This DNA damage is recognized by cellular machinery, leading to the activation of DNA damage response pathways. If the damage is too extensive to be repaired, these pathways trigger apoptosis.
The following diagram outlines the general workflow of cisplatin-induced apoptosis:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cell lines ic50: Topics by Science.gov [science.gov]
structural comparison of MOFs synthesized with different dicarboxylic acid linkers
A comprehensive analysis of Metal-Organic Frameworks (MOFs) synthesized with a variety of dicarboxylic acid linkers reveals significant structural and functional diversity stemming from the linker's design. The choice of the organic linker is a critical parameter in dictating the resulting MOF's topology, porosity, and chemical properties, making it a key focus for researchers in materials science and drug development.
Impact of Dicarboxylic Acid Linker Choice on MOF Structure
The rational design of MOFs is heavily reliant on the selection of the organic linker.[1][2] Key characteristics of the dicarboxylic acid linker, such as its length, the presence and nature of functional groups, and the rigidity of its backbone, directly influence the final architecture and properties of the MOF.
Linker Length
The length of the dicarboxylic acid linker plays a crucial role in determining the pore size and surface area of the resulting MOF.[3] By systematically increasing the number of phenylene units in the linker, for instance, isoreticular series of MOFs can be synthesized with expanded unit cells and larger pore volumes.[3][4] This is exemplified in the well-known IRMOF series, where extending the linker from terephthalic acid (in MOF-5/IRMOF-1) to longer linkers like biphenyl-4,4'-dicarboxylic acid (in IRMOF-10) or terphenyl-4,4''-dicarboxylic acid (in IRMOF-16) leads to a systematic increase in pore size.[3] However, increasing linker length can also introduce challenges, such as a decrease in thermal conductivity due to larger pore cross-sections.[3]
Functionalization of the Linker
The introduction of functional groups onto the dicarboxylic acid linker is a powerful strategy for tuning the properties of MOFs.[2] These functional groups can alter the electronic properties of the metal sites, influence the MOF's topology, and introduce new functionalities.[2][5] For example, the presence of electron-withdrawing groups like -NO2 or fluoro groups can increase the Lewis acidity of the metal centers in the MOF.[2] Conversely, electron-donating groups like -NH2 can also modify the electronic environment.[2][6] The position of the functional group is also critical; ortho-substituents, for instance, can induce steric hindrance that forces a specific coordination geometry, leading to novel MOF topologies.[1][5]
Aliphatic vs. Aromatic Linkers
While aromatic dicarboxylic acids are most commonly used in MOF synthesis due to their rigidity and ability to form stable, porous structures, aliphatic linkers offer unique properties.[7][8] MOFs constructed from aliphatic linkers can exhibit greater flexibility, which can be advantageous for applications involving stimuli-responsive materials.[8] However, the synthesis of crystalline and permanently porous MOFs from aliphatic linkers can be more challenging due to their conformational freedom, which can lead to denser, less porous structures.[7][9] The number of reported crystal structures for MOFs with saturated dicarboxylic acid linkers is significantly lower than for those with aromatic linkers like terephthalic acid.[7]
Comparative Data of MOFs with Different Dicarboxylic Acid Linkers
| MOF Name | Metal Ion | Dicarboxylic Acid Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Crystal System | Reference |
| MOF-5 (IRMOF-1) | Zn²⁺ | Benzene-1,4-dicarboxylic acid (BDC) | ~2900-4500 | ~1.04 | Cubic | [4] |
| IRMOF-10 | Zn²⁺ | Biphenyl-4,4'-dicarboxylic acid | ~4500 | - | - | [3] |
| IRMOF-16 | Zn²⁺ | 4,4''-Terphenyldicarboxylic acid | ~1650 | - | - | [3] |
| UiO-66 | Zr⁴⁺ | Benzene-1,4-dicarboxylic acid (BDC) | ~1200 | ~0.5 | Cubic | [2] |
| UiO-67 | Zr⁴⁺ | Biphenyl-4,4'-dicarboxylic acid | ~2700 | ~1.1 | Cubic | [2] |
| Cr-MIL-101 | Cr³⁺ | Benzene-1,4-dicarboxylic acid (BDC) | ~3000-4000 | ~2.0 | - | [2] |
| Cr-MIL-101-NO₂ | Cr³⁺ | 2-Nitrobenzene-1,4-dicarboxylic acid | ~2000 | ~1.0 | - | [2] |
| DMOF-1 | Zn²⁺ | 1,4-cyclohexanedicarboxylate (chdc) | - | - | Cubic | [7] |
Experimental Protocols
General Solvothermal Synthesis of a Dicarboxylic Acid-Based MOF
This protocol is a representative example for the synthesis of MOFs like those in the UiO series.
-
Preparation of the Reaction Mixture:
-
Solvothermal Reaction:
-
Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).[10]
-
-
Product Isolation and Purification:
-
Activation:
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystal structure and phase purity of the synthesized MOF by comparing the experimental diffraction pattern with the simulated pattern from single-crystal X-ray data.[10][13]
-
Gas Sorption Analysis (BET Method): Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF.[12][13]
Visualizing the Impact of Linker Design
The following diagram illustrates the relationship between the choice of dicarboxylic acid linker and the resulting structural properties of the MOF.
Caption: Influence of dicarboxylic acid linker properties on MOF structure.
Conclusion
The structural characteristics of Metal-Organic Frameworks are intricately linked to the design of the dicarboxylic acid linkers used in their synthesis. By carefully selecting the linker's length, functional groups, and backbone rigidity, researchers can systematically tune the resulting MOF's topology, pore size, surface area, and stability. This level of control is paramount for the development of new MOF materials tailored for specific applications, including gas storage, catalysis, and drug delivery. The continued exploration of novel dicarboxylic acid linkers will undoubtedly lead to the discovery of new MOFs with unprecedented properties and functionalities.
References
- 1. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. digital.wpi.edu [digital.wpi.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01284C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 166.62.7.99 [166.62.7.99]
- 12. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Redox Potentials of 1,1'-Dicarboxyferrocene and Ferrocene
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of ferrocene and its derivatives is crucial for applications ranging from biosensors to redox-active drug delivery systems. This guide provides an objective comparison of the redox potential of 1,1'-dicarboxyferrocene versus its parent compound, ferrocene, supported by experimental data.
The introduction of electron-withdrawing substituents, such as carboxylic acid groups, onto the cyclopentadienyl rings of ferrocene has a significant impact on its electronic properties and, consequently, its redox potential. This alteration is a key consideration in the design of ferrocene-based molecules for specific applications.
Executive Summary of Redox Potential Comparison
The addition of two electron-withdrawing carboxylic acid groups to the ferrocene core in 1,1'-dicarboxyferrocene makes the iron center more electron-poor. As a result, it is more difficult to oxidize 1,1'-dicarboxyferrocene compared to ferrocene. This is experimentally observed as a shift in the half-wave potential (E1/2) to more positive values.
| Compound | Half-Wave Potential (E1/2) vs. Ag/AgCl (mV) | Experimental Conditions |
| Ferrocene | 366 | 1 mM in acetonitrile with 0.1 M sodium perchlorate |
| Ferrocenecarboxylic Acid | 602 | 1 mM in acetonitrile with 0.1 M sodium perchlorate |
| 1,1'-Dicarboxyferrocene | See note below |
The data for ferrocene and ferrocenecarboxylic acid clearly illustrates the significant anodic shift caused by a single carboxylic acid group, increasing the potential required for oxidation by 236 mV. It is expected that the second carboxylic acid group in 1,1'-dicarboxyferrocene would shift the potential to an even more positive value in the same non-aqueous solvent system.
Experimental Protocols
The following is a generalized experimental protocol for determining the redox potential of ferrocene and its derivatives using cyclic voltammetry (CV), based on common practices reported in the literature.
Objective: To measure the half-wave potential (E1/2) of ferrocene and 1,1'-dicarboxyferrocene to compare their redox properties.
Materials:
-
Ferrocene
-
1,1'-Dicarboxyferrocene
-
Acetonitrile (HPLC grade)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Sodium Perchlorate (NaClO4)
-
Working Electrode: Glassy carbon or platinum electrode
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Voltammetric cell
-
Potentiostat
Procedure:
-
Solution Preparation: Prepare 1-2 mM solutions of ferrocene and 1,1'-dicarboxyferrocene in acetonitrile containing 0.1 M of the supporting electrolyte (e.g., TBAPF6 or NaClO4).
-
Electrochemical Cell Setup: Assemble the three-electrode system in the voltammetric cell with the prepared solution. Ensure the electrodes are clean and properly polished before use.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammetry Measurement:
-
Perform a cyclic voltammetry scan over a potential range that encompasses the redox event of the ferrocene derivative. A typical range for ferrocene is from 0 V to +0.8 V.
-
Set the scan rate to 100 mV/s.
-
Record the resulting voltammogram, which will show the anodic (oxidation) and cathodic (reduction) peaks.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.
-
Calculate the half-wave potential (E1/2) using the formula: E1/2 = (Epa + Epc) / 2.
-
The E1/2 value represents the formal redox potential of the compound under the given experimental conditions.
-
Structure-Activity Relationship
The observed shift in redox potential can be explained by the electronic effects of the substituents on the cyclopentadienyl rings. This relationship can be visualized as a signaling pathway where the substituent influences the electron density at the iron center, thereby affecting its ease of oxidation.
References
comparing the stability of polymers derived from different ferrocene monomers
A comprehensive analysis of the thermal and electrochemical stability of polymers derived from different ferrocene monomers, providing researchers, scientists, and drug development professionals with critical data for material selection and application.
The incorporation of the ferrocene moiety into polymer structures imparts unique redox, thermal, and electronic properties, making these materials highly attractive for a range of applications, including catalysis, sensing, energy storage, and drug delivery. The stability of these polymers is a critical parameter that dictates their performance and longevity. This guide provides a comparative overview of the thermal and electrochemical stability of polymers derived from three key ferrocene monomers: vinylferrocene, ferrocenylmethyl methacrylate, and sila[1]ferrocenophanes, leading to poly(vinylferrocene) (PVFc), poly(ferrocenylmethyl methacrylate) (PFMMA), and polyferrocenylsilanes (PFS), respectively.
Comparative Stability Analysis
The stability of ferrocene-containing polymers is intrinsically linked to the nature of the polymer backbone and the linkage of the ferrocene unit. Polymers with ferrocene in the main chain, such as polyferrocenylsilanes, and those with ferrocene as a pendant group, like poly(vinylferrocene) and poly(ferrocenylmethyl methacrylate), exhibit distinct stability profiles.
Thermal Stability
The thermal stability of these polymers is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing the decomposition temperature (Td), while DSC identifies the glass transition temperature (Tg), at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
| Polymer | Monomer | Polymer Structure | Td (°C) (5% weight loss) | Tg (°C) |
| Poly(vinylferrocene) (PVFc) | Vinylferrocene | Pendant Ferrocene | ~350-400 | ~190-210 |
| Poly(ferrocenylmethyl methacrylate) (PFMMA) | Ferrocenylmethyl Methacrylate | Pendant Ferrocene | ~300-350 | ~110-130 |
| Polyferrocenylsilane (PFS) | Sila[1]ferrocenophane | Main-Chain Ferrocene | >400 | Dependent on side groups |
Note: The values presented are approximate and can vary depending on the polymer's molecular weight, polydispersity, and the specific experimental conditions.
Polymers with the ferrocene moiety directly incorporated into the main chain, such as polyferrocenylsilanes, generally exhibit higher thermal stability compared to polymers with pendant ferrocene groups. The robust Si-C and Fe-Cp bonds in the PFS backbone contribute to its enhanced thermal resistance. Among the pendant ferrocene polymers, PVFc tends to show higher thermal stability than PFMMA, which can be attributed to the direct attachment of the ferrocene to the vinyl backbone in PVFc.
Electrochemical Stability
The electrochemical stability of ferrocene-based polymers is crucial for applications involving redox processes. Cyclic Voltammetry (CV) is the primary technique used to assess this property, providing information on the redox potential of the ferrocene/ferrocenium couple and the stability of the polymer upon repeated oxidation and reduction cycles.
| Polymer | Redox Potential (E½ vs. Fc/Fc+) | Electrochemical Stability |
| Poly(vinylferrocene) (PVFc) | ~0 V | Good stability over multiple cycles in non-aqueous electrolytes. Some degradation may be observed in aqueous media. |
| Poly(ferrocenylmethyl methacrylate) (PFMMA) | Slightly positive to 0 V | Generally stable, with stability influenced by the electrolyte and solvent. |
| Polyferrocenylsilane (PFS) | Varies with substituents on Si | Excellent electrochemical stability and reversibility due to the insulating silane spacer. |
The electrochemical stability is influenced by the polymer architecture and the surrounding chemical environment. Polyferrocenylsilanes often exhibit excellent electrochemical reversibility and stability. The silicon spacer in the backbone helps to electronically insulate the ferrocene units, preventing unwanted side reactions and degradation during redox cycling. In pendant ferrocene polymers, the proximity of the ferrocene units and their interaction with the polymer backbone and the electrolyte can influence their electrochemical behavior and long-term stability. The nature of the substituents on the cyclopentadienyl rings of the ferrocene moiety also plays a significant role; electron-donating groups tend to lower the redox potential, while electron-withdrawing groups increase it.
Visualizing Polymer Architectures and Experimental Workflow
To better understand the relationship between monomer structure and polymer properties, the following diagrams illustrate the classification of ferrocene-based polymers and a typical workflow for assessing their stability.
References
A Comparative Guide to Purity Validation of 1,1'-Ferrocenedicarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of organometallic compounds like 1,1'-ferrocenedicarboxylic acid is a critical step in research and development. This guide provides a comparative analysis of three common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Acid-Base Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most suitable technique for your specific needs.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on factors such as the required precision, sample throughput, available equipment, and the nature of potential impurities. Below is a summary of the key performance characteristics of HPLC, acid-base titration, and qNMR for the analysis of 1,1'-ferrocenedicarboxylic acid.
| Parameter | HPLC with UV Detection | Acid-Base Titration | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, with quantification by UV absorbance. | Neutralization reaction between the acidic protons of the analyte and a standardized base. | Signal intensity is directly proportional to the number of protons, allowing for quantification against a certified internal standard. |
| Selectivity | High (separates the main compound from impurities). | Low (titrates all acidic protons present in the sample). | High (can distinguish between the analyte and structurally different impurities). |
| Precision | High (RSD < 2%). | High (RSD < 0.5%). | High (RSD < 1%). |
| Accuracy | High (recovery typically 98-102%). | High (typically >99.5% for pure substances). | Very High (can be a primary ratio method). |
| Limit of Quantitation | Low (ng/mL range). | Moderate (mg range). | Moderate (µg to mg range). |
| Analysis Time | ~15-30 minutes per sample. | ~5-10 minutes per sample. | ~10-20 minutes per sample. |
| Equipment Cost | High. | Low. | Very High. |
| Primary Use | Purity determination and impurity profiling. | Assay of bulk material. | Purity determination, structural confirmation, and quantification of impurities without the need for specific impurity standards. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation and quantification of 1,1'-ferrocenedicarboxylic acid and its potential organic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
1,1'-Ferrocenedicarboxylic acid reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of 1,1'-ferrocenedicarboxylic acid reference standard and dissolve it in the mobile phase to make a 100 µg/mL stock solution. Prepare a series of dilutions for the calibration curve.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the 1,1'-ferrocenedicarboxylic acid sample and prepare a 100 µg/mL solution in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to the calibration curve generated from the standard solutions.
Acid-Base Titration Method
This classic method provides a rapid and cost-effective way to determine the overall acidic content.
Instrumentation:
-
Burette (50 mL)
-
Magnetic stirrer
-
pH meter or visual indicator
Reagents:
-
Sodium hydroxide (NaOH), 0.1 M standardized solution
-
Ethanol (reagent grade)
-
Water (deionized)
-
Phenolphthalein indicator (or other suitable indicator)
Procedure:
-
Sample Preparation: Accurately weigh about 0.2 g of 1,1'-ferrocenedicarboxylic acid and dissolve it in a suitable solvent, such as a mixture of ethanol and water.
-
Titration Setup: Add a few drops of phenolphthalein indicator to the sample solution. If using a pH meter, immerse the calibrated electrode in the solution.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent pink color for phenolphthalein, or the equivalence point on the pH curve).
-
Calculation: Calculate the purity of 1,1'-ferrocenedicarboxylic acid using the following formula: Purity (%) = (V × M × E) / W × 100 Where:
-
V = Volume of NaOH solution used (L)
-
M = Molarity of NaOH solution (mol/L)
-
E = Equivalent weight of 1,1'-ferrocenedicarboxylic acid (Molecular Weight / 2)
-
W = Weight of the sample (g)
-
Quantitative NMR (qNMR) Method
qNMR is a powerful technique for determining purity with high accuracy and precision, as it relies on the direct relationship between signal intensity and the number of nuclei.
Instrumentation:
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 1,1'-ferrocenedicarboxylic acid sample and a certified internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the solution.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to allow for full magnetization recovery.
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Integrate a well-resolved signal of 1,1'-ferrocenedicarboxylic acid (e.g., the cyclopentadienyl protons) and a signal from the internal standard.
-
Calculation: Calculate the purity of the sample using the following formula: Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualized Workflows
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for HPLC purity validation.
Caption: Workflow for acid-base titration.
Caption: Workflow for qNMR purity validation.
comparative study of the catalytic activity of various ferrocene-based ligands
A deep dive into the performance of various ferrocene-based ligands in key catalytic reactions, providing researchers, scientists, and drug development professionals with a comprehensive guide to ligand selection.
Ferrocene-based ligands have emerged as a versatile and powerful class of compounds in the field of catalysis. Their unique sandwich structure, featuring an iron atom between two cyclopentadienyl rings, imparts remarkable thermal stability and allows for precise steric and electronic tuning. This has led to their widespread application in a variety of catalytic transformations, including cross-coupling reactions and asymmetric synthesis. This guide offers a comparative study of the catalytic activity of different ferrocene-based ligands, supported by experimental data, to aid in the selection of the optimal ligand for specific synthetic challenges.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a critical transformation in the synthesis of chiral molecules, particularly for the pharmaceutical industry. The performance of several chiral ferrocene-based phosphine ligands in the asymmetric hydrogenation of α-dehydroamino acid esters and itaconic acid esters has been evaluated. The results, summarized in Table 1, highlight the influence of the ligand structure on both conversion and enantioselectivity.
Table 1: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate and Dimethyl Itaconate
| Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| Wudaphos L1 | Methyl 2-acetamidoacrylate | >99 | 98.2 |
| Wudaphos L2 | Methyl 2-acetamidoacrylate | >99 | 99.0 |
| (R,S)-Phos-L3 | Methyl 2-acetamidoacrylate | >99 | 96.5 |
| (R,S)-Phos-L4 | Methyl 2-acetamidoacrylate | >99 | 97.8 |
| Wudaphos L1 | Dimethyl Itaconate | >99 | 98.5 |
| Wudaphos L2 | Dimethyl Itaconate | >99 | 99.2 |
| (R,S)-Phos-L3 | Dimethyl Itaconate | >99 | 95.7 |
| (R,S)-Phos-L4 | Dimethyl Itaconate | >99 | 96.4 |
Data sourced from a study on ferrocenyl chiral bisphosphorus ligands.[1]
The "Wudaphos" series of ligands, a newer class of ferrocenyl chiral bisphosphorus ligands, generally exhibit excellent enantioselectivity, with L2 showing slightly superior performance for both substrates.[1]
Performance in Cross-Coupling Reactions
Ferrocene-based phosphine ligands are widely employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, due to their ability to enhance catalytic activity and stability.
Suzuki-Miyaura Coupling
A comparative study of various palladium complexes with ferrocenylimine-based ligands in the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid is presented in Table 2.
Table 2: Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid
| Catalyst | Ligand | Turnover Number (TON) |
| C1 | Ferrocenyl hydrazone (L1) | 165 |
| C2 | Ferrocenyl(2-diphenylphosphino)imine (L2) | 201 |
| C3 | Ferrocenyl(pyridyl)imine (L3) | 189 |
| C4 | Phosphinated ferrocenyl hydrazone (L4) | 178 |
Data from a study on ferrocenylimine palladium(II) complexes.[2]
The results indicate that the ferrocenyl(2-diphenylphosphino)imine ligand (L2) in complex C2 provides the highest turnover number, suggesting greater catalytic efficiency in this specific reaction.[2]
Mizoroki-Heck Reaction
The same set of ferrocenylimine palladium(II) complexes were also evaluated in the Mizoroki-Heck reaction between 4-bromoacetophenone and styrene.
Table 3: Mizoroki-Heck Reaction of 4-Bromoacetophenone and Styrene
| Catalyst | Ligand | Turnover Number (TON) |
| C1 | Ferrocenyl hydrazone (L1) | 158 |
| C2 | Ferrocenyl(2-diphenylphosphino)imine (L2) | 195 |
| C3 | Ferrocenyl(pyridyl)imine (L3) | 182 |
| C4 | Phosphinated ferrocenyl hydrazone (L4) | 171 |
Data from a study on ferrocenylimine palladium(II) complexes.[2]
Consistent with the Suzuki-Miyaura coupling results, the complex C2 featuring the ferrocenyl(2-diphenylphosphino)imine ligand (L2) demonstrated the highest activity in the Mizoroki-Heck reaction.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of a well-known class of chiral ferrocene ligands, the Josiphos family, and a general procedure for a palladium-catalyzed cross-coupling reaction.
Synthesis of Josiphos-Type Ligands
The synthesis of Josiphos ligands, such as (R)-(-)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, typically starts from enantiomerically pure Ugi's amine. The general synthetic sequence involves the stereoselective ortho-lithiation of the ferrocene backbone, followed by phosphination.
A simplified synthetic route is as follows:
-
Preparation of Ugi's Amine: (R)-N,N-Dimethyl-1-ferrocenylethylamine is prepared from ferrocene.
-
Stereoselective Lithiation: Ugi's amine is treated with a strong base like n-butyllithium to achieve diastereoselective lithiation at the ortho position of the substituted cyclopentadienyl ring.
-
Phosphination: The lithiated intermediate is then reacted with a chlorophosphine, such as chlorodiphenylphosphine, to introduce the first phosphine group.
-
Substitution and Second Phosphination: The dimethylamino group is subsequently displaced by a secondary phosphine, for example, dicyclohexylphosphine, to yield the final Josiphos ligand.
For specific details on the synthesis of (S)-1-[(RP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, please refer to the product information from suppliers like Sigma-Aldrich.[3]
General Procedure for Palladium-Catalyzed Cross-Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a flask is charged with the palladium precursor (e.g., Pd(OAc)₂) and the desired ferrocene-based phosphine ligand in a suitable solvent (e.g., toluene or dioxane). The mixture is stirred at room temperature to form the active catalyst complex.
-
Reaction Setup: To the catalyst mixture, the aryl halide, the boronic acid, and a base (e.g., K₂CO₃ or Cs₂CO₃) are added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (usually several hours to overnight).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over a suitable drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle and Workflow
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. The ferrocene-based ligand plays a crucial role in stabilizing the palladium center and influencing the rates of these elementary steps.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical catalytic reaction screening process involves several key stages, from catalyst preparation to product analysis.
Caption: A typical experimental workflow for screening ferrocene-based ligands in catalysis.
References
Safety Operating Guide
Proper Disposal of Ferrocene, 1,1'-dicarboxy-: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Ferrocene, 1,1'-dicarboxy-, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
Ferrocene, 1,1'-dicarboxy- is a solid, organometallic compound. Before handling, it is crucial to be aware of its potential hazards. The following table summarizes key safety data.
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash hands thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection, such as safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area or with a fume hood. |
| Environmental Hazard | Potentially harmful to aquatic life. | Avoid release to the environment. |
Personal Protective Equipment (PPE)
When handling Ferrocene, 1,1'-dicarboxy-, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If significant dust is generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
For small quantities of Ferrocene, 1,1'-dicarboxy- typically found in a research laboratory, a two-stage disposal process is recommended: in-lab chemical degradation followed by collection by a licensed waste disposal service. Chemical degradation aims to break down the organometallic structure, rendering the waste less hazardous. Oxidation using potassium permanganate is an effective method.
Experimental Protocol: Chemical Degradation using Potassium Permanganate
Objective: To oxidize Ferrocene, 1,1'-dicarboxy- to less hazardous inorganic compounds.
Materials:
-
Waste Ferrocene, 1,1'-dicarboxy-
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Water (H₂O)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
pH paper or a pH meter
-
Appropriate glass beakers and stirring equipment
-
Ice bath
Procedure:
-
Preparation: In a well-ventilated fume hood, carefully weigh the amount of waste Ferrocene, 1,1'-dicarboxy- to be treated. For every 1 gram of the ferrocene compound, prepare a solution of approximately 3 grams of potassium permanganate in 100 mL of water in a suitably sized beaker.
-
Acidification: Slowly and with stirring, add approximately 10 mL of concentrated sulfuric acid to the potassium permanganate solution. This should be done in an ice bath to control the exothermic reaction. The solution will become a powerful oxidizing agent.
-
Degradation: While stirring the acidified permanganate solution, slowly add the waste Ferrocene, 1,1'-dicarboxy- in small portions. The orange color of the ferrocene compound should disappear as it is oxidized. A brown precipitate of manganese dioxide (MnO₂) will likely form.
-
Quenching Excess Permanganate: After all the ferrocene compound has been added and the reaction has subsided (no further color change), cautiously add a solution of sodium bisulfite or sodium sulfite to the mixture until the purple or brown color of the permanganate and manganese dioxide disappears. This indicates that the excess oxidizing agent has been neutralized.
-
Neutralization: Check the pH of the resulting solution. Carefully neutralize it to a pH between 6 and 8 by adding a suitable base, such as sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Final Disposal: The final, neutralized solution and any precipitate should be collected in a designated hazardous waste container for organometallic or heavy metal waste. Clearly label the container with its contents. Contact your institution's environmental health and safety (EHS) office for pickup and final disposal by a licensed contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of Ferrocene, 1,1'-dicarboxy-.
Caption: Disposal workflow for Ferrocene, 1,1'-dicarboxy-.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of Ferrocene, 1,1'-dicarboxy-, contributing to a safer research environment and protecting our ecosystem. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Handling Guide for 1,1'-Ferrocenedicarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing 1,1'-Ferrocenedicarboxylic Acid in a laboratory setting.
Personal Protective Equipment (PPE)
When handling 1,1'-Ferrocenedicarboxylic Acid, appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield.[1][2] | Protects against dust particles and potential splashes that can cause serious eye irritation.[1][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3][4] | Prevents skin irritation and absorption.[1][3] Contaminated clothing should be removed and washed before reuse.[1][3] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1][3] A NIOSH-approved respirator may be necessary for fine dusts.[3] | Prevents respiratory tract irritation from dust inhalation.[1][3] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability of 1,1'-Ferrocenedicarboxylic Acid and prevent hazardous situations.
Handling:
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5][6][7]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[1][3][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6][7]
Storage:
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these step-by-step procedures to ensure safety and environmental compliance.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of dust. Use a damp paper towel to wipe up small spills to avoid generating airborne dust.[6] For larger spills, use a vacuum with a HEPA filter.[3]
-
Collect: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[3][8]
-
Decontaminate: Wash the spill site after material pickup is complete.[6]
-
PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Waste Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1][5][7] The material may be sent to an approved waste disposal plant.[1][5]
-
Do not allow the chemical to enter drains, sewers, or waterways.[3][7]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for safely handling 1,1'-Ferrocenedicarboxylic Acid from receipt to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. ereztech.com [ereztech.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 1,1'-Ferrocenedicarboxylic Acid 1293-87-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. flinnsci.com [flinnsci.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
